2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Description
Properties
IUPAC Name |
2-[2-(4-bromophenoxy)ethyl]-5-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15/h3-8,11H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJKXJBAFQCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747230 | |
| Record name | 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669716-58-9 | |
| Record name | 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
An In-Depth Technical Guide to the Synthesis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Executive Summary
This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound. This compound is a known impurity and a key reference standard in the manufacturing of Pioglitazone, a prominent antidiabetic drug of the thiazolidinedione class.[1] Ensuring the purity of Active Pharmaceutical Ingredients (APIs) is critical for commercialization and patient safety, making the synthesis and characterization of such impurities a vital aspect of drug development and quality control.[2][3] This document details two primary synthetic methodologies—the Williamson Ether Synthesis and the Mitsunobu Reaction—offering in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers and drug development professionals in selecting the optimal synthetic route.
Introduction
Chemical Identity and Properties
This compound is a heterocyclic aromatic ether. Its structure comprises a 5-ethylpyridine moiety linked via a two-carbon ethyl ether bridge to a 4-bromophenol group. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-[2-(5-Ethyl-2-pyridyl)ethoxy]-1-bromobenzene, Pioglitazone Impurity III | [1][4] |
| CAS Number | 669716-58-9 | [4] |
| Molecular Formula | C₁₅H₁₆BrNO | [4] |
| Molecular Weight | 306.20 g/mol | [4] |
| Appearance | Off-White Solid | [1] |
| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere | [1] |
Significance in Pharmaceutical Analysis
The stringent guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present in an API at a level of 0.1% or greater.[1] this compound has been identified as a process-related impurity in the bulk manufacturing of Pioglitazone.[1] Its controlled synthesis is therefore essential for:
-
Analytical Reference: Serving as a qualified reference standard for chromatographic methods (e.g., HPLC) to detect and quantify its presence in Pioglitazone batches.
-
Toxicological Studies: Providing pure material for safety and toxicology assessments.
-
Process Optimization: Understanding its formation mechanism allows for the optimization of the Pioglitazone synthesis to minimize its generation.
Retrosynthetic Analysis
A retrosynthetic approach to this compound identifies the central ether C-O bond as the most logical point for disconnection. This reveals two primary synthetic strategies based on which side of the ether acts as the nucleophile.
Synthesis of Key Precursor: 5-Ethyl-2-(2-hydroxyethyl)pyridine
The common precursor for both major synthetic routes is 5-ethyl-2-(2-hydroxyethyl)pyridine (also known as 2-(5-ethylpyridin-2-yl)ethanol).[2] Its synthesis begins with the formation of the substituted pyridine ring.
Synthesis of 5-Ethyl-2-methylpyridine
The foundational scaffold, 5-ethyl-2-methylpyridine, is classically synthesized via a condensation reaction. A well-established procedure involves heating paraldehyde (a trimer of acetaldehyde) with aqueous ammonia in the presence of a catalyst like ammonium acetate at high temperature and pressure.[5]
This reaction, a variation of the Chichibabin pyridine synthesis, constructs the pyridine ring from simple aldehyde and ammonia precursors. The yield for this process is typically in the range of 50-55%.[5]
Conversion to 5-Ethyl-2-(2-hydroxyethyl)pyridine
The subsequent conversion of the 2-methyl group to a 2-hydroxyethyl group is the critical transformation. This is achieved through a base-catalyzed condensation with formaldehyde. The acidity of the protons on the methyl group at the C-2 position of the pyridine ring (pKa ≈ 30-35) allows for deprotonation by a strong base, generating a nucleophilic carbanion. This carbanion then attacks formaldehyde, and after an aqueous workup, yields the desired primary alcohol.
Mechanism Rationale: The electron-withdrawing nature of the pyridine nitrogen acidifies the adjacent methyl protons, making them susceptible to removal by a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA). The resulting anion is stabilized by resonance. The subsequent aldol-type addition to formaldehyde is highly efficient.
Synthetic Methodologies for Ether Formation
The formation of the aryl-alkyl ether bond is the final key step. Both the Williamson ether synthesis and the Mitsunobu reaction are highly effective and widely used for this purpose.
Route A: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and classical method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6] In this context, two variations are possible: using the phenoxide as the nucleophile or activating the alcohol to become the electrophile. The latter is often preferred for pyridine-containing substrates to avoid potential side reactions.
3.1.1 Mechanistic Rationale
This pathway involves a two-step, one-pot process. First, the primary alcohol of 5-ethyl-2-(2-hydroxyethyl)pyridine is converted into a better leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA).[7] In the second step, the sodium or potassium salt of 4-bromophenol, formed in situ with a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), acts as a nucleophile, displacing the mesylate/tosylate group in a classic SN2 reaction.[8]
3.1.2 Detailed Experimental Protocol
-
Activation: To a stirred solution of 5-ethyl-2-(2-hydroxyethyl)pyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0°C, add methanesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to stir at 0°C for 1 hour.
-
Nucleophilic Addition: Add 4-bromophenol (1.1 eq) and potassium carbonate (2.0 eq) to the reaction mixture, followed by dimethylformamide (DMF) as a solvent to facilitate the SN2 reaction.
-
Reaction: Heat the mixture to 80-90°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
3.1.3 Causality Behind Experimental Choices
-
Activation: Direct use of a halo-derivative of the pyridine ethanol can be problematic due to instability. Converting the alcohol to a mesylate in situ provides a highly reactive, yet transient, electrophile.[7]
-
Base: Triethylamine is used during activation as a non-nucleophilic base to quench the HCl byproduct without competing with the desired reaction. Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the 4-bromophenol (pKa ≈ 9.4) to form the nucleophilic phenoxide.[9]
-
Solvent: Toluene is a good solvent for the activation step, while the addition of a polar aprotic solvent like DMF is crucial for the SN2 step, as it solvates the potassium cation, leaving a "naked" and highly reactive phenoxide anion.[10]
Route B: Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for forming ethers directly from an alcohol and a phenolic nucleophile under mild, neutral conditions.[11] It avoids the need to prepare a halide or sulfonate intermediate.
3.2.1 Mechanistic Rationale
The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] The PPh₃ and DEAD first form a phosphonium salt adduct. This adduct is then attacked by the alcohol, forming an oxyphosphonium salt, which is a superb leaving group (triphenylphosphine oxide). The now-deprotonated 4-bromophenol acts as the nucleophile, attacking the carbon and displacing the leaving group with inversion of configuration (though not relevant for this primary alcohol).
3.2.2 Detailed Experimental Protocol
-
Reagent Setup: To a solution of 5-ethyl-2-(2-hydroxyethyl)pyridine (1.0 eq), 4-bromophenol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add DIAD (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract with ethyl acetate.
-
Purification: A key challenge of the Mitsunobu reaction is the removal of stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative. The crude product is concentrated and purified by column chromatography. Often, TPPO can be partially removed by precipitation from a nonpolar solvent like hexanes/ether prior to chromatography.[12]
3.2.3 Advantages and Disadvantages
-
Advantages: The reaction occurs under very mild and neutral conditions, which is beneficial for sensitive substrates. It is a direct conversion, avoiding the separate activation step.
-
Disadvantages: The reaction uses expensive and hazardous reagents (DEAD/DIAD). A major drawback is the generation of stoichiometric amounts of byproducts (TPPO and hydrazine), which can complicate purification, especially on a large scale.
Purification and Characterization
Purification Strategy
For both synthetic routes, the primary method of purification is column chromatography on silica gel. A gradient elution system, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired product from unreacted starting materials and reaction byproducts.
Spectroscopic Analysis
The structure of the synthesized this compound is confirmed using a combination of spectroscopic techniques, as reported in the literature for this specific Pioglitazone impurity.[1]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group protons (triplet and quartet), aromatic protons on both the pyridine and bromophenyl rings, and the two sets of methylene protons (-CH₂-CH₂-O-) of the ether linkage. |
| ¹³C NMR | Resonances for all 15 unique carbon atoms, including the aliphatic carbons of the ethyl and ether bridge, and the aromatic carbons of the two rings. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight (306.20 g/mol ), along with a characteristic isotopic pattern (M+2 peak of nearly equal intensity) due to the presence of the bromine atom. |
| IR Spec. | Characteristic absorptions for C-O-C stretching (ether), C=N and C=C stretching (aromatic rings), and C-Br stretching. |
Comparative Analysis of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagent Cost | Lower (uses common bases and sulfonyl chlorides) | Higher (uses PPh₃ and DEAD/DIAD) |
| Reaction Conditions | Requires heating (80-90°C) | Mild (0°C to room temperature) |
| Scalability | Excellent; easily scaled for industrial production. | Challenging due to byproduct removal and reagent cost. |
| Byproducts | Inorganic salts (easily removed by aqueous wash). | Triphenylphosphine oxide, hydrazine (difficult to remove). |
| Yield | Generally good to excellent. | Generally good, but can be sensitive to steric hindrance. |
| Safety | Uses sulfonyl chlorides (corrosive). | Uses azodicarboxylates (potentially explosive). |
Conclusion
Both the Williamson ether synthesis and the Mitsunobu reaction are viable and effective methods for the laboratory-scale . The Mitsunobu reaction offers the advantage of mild, neutral conditions in a single step from the alcohol. However, for process development and large-scale synthesis, the Williamson ether synthesis is the superior methodology . Its use of less expensive reagents, straightforward purification of salt byproducts, and proven industrial scalability make it the more practical and economical choice for producing this critical pharmaceutical reference standard.
References
-
Kumar, Y. R., et al. (2004). Structural characterization of impurities in pioglitazone. Pharmazie, 59(11), 836-838.
-
New Drug Approvals. (2014). Pioglitazone.
-
SynThink Research Chemicals. Pioglitazone EP Impurities & USP Related Compounds.
-
Wiley-VCH. (2007). Supporting Information.
-
Reddy, M. S., et al. (2008). Novel process for the synthesis of pioglitazone and its salts thereof. WO2008142706A2. Google Patents.
-
ResearchGate. (n.d.). Approaches to the synthesis of pioglitazone.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis.
-
Studylib.net. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure.
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Org. Synth. 2004, 81, 207.
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis.
-
Frank, R. L., et al. (1955). 5-ethyl-2-methylpyridine. Organic Syntheses, Coll. Vol. 3, p.416.
-
Patel, N. B., & Patel, H. R. (n.d.). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. Arkivoc.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
MDPI. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(10), 3290.
-
Wiley. (2006). Basic 1H- and 13C-NMR Spectroscopy.
-
The Royal Society of Chemistry. (2015). Supporting Information.
-
Arkivoc. (n.d.). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Ethyl-2-pyridineethanol.
-
ChemicalBook. (n.d.). 5-Ethyl-2-pyridineethanol manufacturers and suppliers in india.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to the Chemical Properties of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. This compound is primarily recognized as a process-related impurity in the manufacturing of Pioglitazone, an antidiabetic drug of the thiazolidinedione class.[] A thorough understanding of its chemical characteristics is paramount for quality control, regulatory compliance, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document consolidates available data on its physicochemical properties, provides a detailed examination of its synthesis, and outlines robust analytical methodologies for its characterization. The insights presented herein are intended to support researchers and professionals in drug development and quality assurance.
Introduction and Significance
This compound is a heterocyclic aromatic ether. Its core structure consists of a pyridine ring substituted with an ethyl group at the 5-position and a 2-(4-bromophenoxy)ethyl group at the 2-position. The presence of the bromine atom and the ether linkage are key features influencing its reactivity and physicochemical properties.
While not a pharmacologically active agent itself, its significance lies in its status as a known impurity of Pioglitazone.[] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at levels of 0.1% or higher in the final drug product. Therefore, a deep understanding of this molecule is crucial for pharmaceutical scientists to develop control strategies during the synthesis of Pioglitazone and to ensure the quality of the API.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. Many of these properties are based on computational data and information from chemical suppliers, as extensive experimental data is not widely published.
| Property | Value | Source |
| CAS Number | 669716-58-9 | PubChem[2] |
| Molecular Formula | C₁₅H₁₆BrNO | PubChem[2] |
| Molecular Weight | 306.20 g/mol | PubChem[2] |
| Appearance | Off-White Solid / Pale Yellow Liquid | Pharmaffiliates[3], CymitQuimica |
| Solubility | Slightly soluble in acetonitrile, chloroform, DMSO, and methanol. | LookChem |
| Storage | Hygroscopic, store in a refrigerator under an inert atmosphere. | LookChem |
| Computed XLogP3 | 4.3 | PubChem[2] |
| Computed Exact Mass | 305.04153 Da | PubChem[2] |
Note: Melting point and boiling point data are not consistently available in the public domain.
Synthesis and Mechanism
The synthesis of this compound is primarily of interest in the context of its formation as a byproduct in Pioglitazone synthesis. A likely and logical synthetic route is a Williamson ether synthesis. This well-established reaction involves the coupling of an alcohol (or its conjugate base, an alkoxide) with an alkyl halide to form an ether.
The key precursors for this synthesis are 5-ethyl-2-pyridineethanol and a suitable 4-bromophenyl derivative.
Conceptual Synthetic Workflow
The synthesis can be envisioned as a two-step process, starting from commercially available materials.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Based on the work of Kumar, Y., et al. (2004), the synthesis involves the reaction of 2-(2-chloroethyl)-5-ethylpyridine hydrochloride with 4-bromophenol.[4] This is a classic example of a Williamson ether synthesis.
Step 1: Preparation of 2-(2-Chloroethyl)-5-ethylpyridine Hydrochloride
-
This intermediate is typically synthesized from 5-ethyl-2-pyridineethanol.
-
Reagents: 5-ethyl-2-pyridineethanol, Thionyl chloride (SOCl₂).
-
Procedure: 5-ethyl-2-pyridineethanol is reacted with thionyl chloride, often in an inert solvent, to replace the hydroxyl group with a chlorine atom. The resulting product is typically isolated as its hydrochloride salt to improve stability.
Step 2: Williamson Ether Synthesis
-
Reagents: 2-(2-chloroethyl)-5-ethylpyridine hydrochloride, 4-bromophenol, a strong base (e.g., sodium hydroxide or potassium hydroxide), and a suitable solvent (e.g., toluene or DMF).
-
Protocol:
-
A solution of 4-bromophenol in the chosen solvent is prepared in a reaction vessel.
-
A stoichiometric amount of a strong base is added to deprotonate the phenol, forming the more nucleophilic 4-bromophenoxide.
-
2-(2-chloroethyl)-5-ethylpyridine hydrochloride is added to the reaction mixture.
-
The mixture is heated to reflux for a specified period to facilitate the Sₙ2 reaction, where the phenoxide displaces the chloride ion.
-
Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by column chromatography.
-
Causality Behind Experimental Choices:
-
Choice of Base: A strong base is essential to quantitatively convert the weakly nucleophilic 4-bromophenol into the highly nucleophilic 4-bromophenoxide anion. This significantly increases the rate of the Sₙ2 reaction.
-
Solvent Selection: Polar aprotic solvents like DMF can accelerate Sₙ2 reactions. Toluene is also a common choice, and phase-transfer catalysts may be employed to facilitate the reaction between the aqueous and organic phases if a biphasic system is used.
-
Leaving Group: Chloride is a good leaving group, making the displacement by the phenoxide thermodynamically and kinetically favorable.
Analytical Characterization
The definitive characterization of this compound relies on a combination of spectroscopic techniques. The data presented here is based on the findings of Kumar, Y., et al. (2004).[4]
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the protons on the pyridine ring, the methylene protons of the ethyl bridge, and the protons on the brominated benzene ring are expected. The specific chemical shifts and coupling constants provide definitive structural confirmation. |
| ¹³C NMR | Resonances for all 15 carbon atoms are observed, including those of the ethyl group, the pyridine ring, the ethyl bridge, and the bromophenyl group. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, C-O-C stretching of the ether linkage, and C-Br stretching are expected. |
Analytical Workflow
A typical workflow for the identification and quantification of this impurity in a pharmaceutical sample is outlined below.
Caption: Standard analytical workflow for the characterization of impurities.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its constituent functional groups: the pyridine ring, the ether linkage, and the bromophenyl group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it basic and susceptible to protonation or alkylation. The ring itself is electron-deficient compared to benzene, which makes it less reactive towards electrophilic aromatic substitution and more reactive towards nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions.
-
Ether Linkage: The ether bond (C-O-C) is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
-
Bromophenyl Group: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this molecule a potential intermediate for further chemical modifications. It also deactivates the benzene ring towards electrophilic substitution.
-
Stability: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it should be stored under anhydrous and inert conditions to prevent degradation.
Conclusion
This compound is a chemically significant molecule within the pharmaceutical industry due to its role as a process impurity in Pioglitazone synthesis. Its synthesis via Williamson ether synthesis is a well-understood process, and a suite of standard analytical techniques can be employed for its unambiguous characterization. A comprehensive understanding of its physicochemical properties, synthesis, and reactivity is essential for the development of robust manufacturing processes and for ensuring the quality and safety of the final drug product. This guide provides a foundational understanding for researchers and quality control professionals working with Pioglitazone and related compounds.
References
- Kumar, Y., et al. (2004). Structural characterization of impurities in pioglitazone. Pharmazie, 59(11), 836-9. (Note: This is the primary reference for the synthesis and spectral data.
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
LookChem. Cas 669716-58-9, 2-[2-(4-BroMophenoxy)ethyl]. [Link]
-
Pharmaffiliates. 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem. 5-Ethyl-2-pyridineethanol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) Structural characterization of impurities in pioglitazone. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of any molecule is paramount. This is particularly true for impurities that can arise during the synthesis of an active pharmaceutical ingredient (API). This guide provides a detailed technical overview of the physicochemical characteristics of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, a known impurity of the anti-diabetic drug Pioglitazone.[1] A thorough characterization of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. The properties detailed herein are fundamental to developing robust analytical methods for impurity profiling, understanding potential toxicological implications, and controlling the manufacturing process.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a pyridine ring substituted with an ethyl group and a 2-(4-bromophenoxy)ethyl side chain. Its chemical structure and basic identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 669716-58-9 | PubChem[2] |
| Molecular Formula | C₁₅H₁₆BrNO | PubChem[2] |
| Molecular Weight | 306.20 g/mol | PubChem[2] |
| Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)Br | PubChem[2] |
| InChI Key | DOZJKXJBAFQCPO-UHFFFAOYSA-N | PubChem[2] |
Core Physicochemical Properties
The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems. While some experimental data for this compound is available, other parameters are yet to be reported in the literature. This section presents the known data and outlines the established methodologies for determining the missing values.
Physical State and Appearance
Commercial suppliers describe this compound as an off-white solid.[3] The physical state of a compound is a fundamental property that influences its handling, formulation, and storage.
Thermal Properties
Melting Point: The melting point of a solid is a critical indicator of its purity. A sharp melting point range typically signifies a high degree of purity. The experimental melting point of this compound has not been explicitly reported in the reviewed literature.
Boiling Point: As the compound is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. No experimental boiling point data has been found in the literature.
A standard and widely accepted method for determining the melting point of a crystalline solid is the capillary melting point method.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial rapid determination.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This provides the melting point range.
-
Refined Measurement: For a more accurate determination, the process is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute to precisely observe the melting range.
Caption: Workflow for Melting Point Determination.
Acidity/Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. This, in turn, influences its solubility, permeability, and interaction with biological targets. The pyridine nitrogen in this compound is basic and can be protonated. The experimental pKa for this compound has not been reported.
Potentiometric titration is a reliable and common method for determining the pKa of ionizable compounds.[5][6]
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Automatic titrator or a burette
-
Stir plate and stir bar
-
Beaker or titration vessel
Reagents:
-
A precisely weighed sample of this compound
-
High-purity water (degassed)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Inert salt solution to maintain constant ionic strength (e.g., 0.15 M KCl)
Procedure:
-
Sample Preparation: A known concentration of the compound is prepared in a solution of constant ionic strength.
-
Titration: The solution is titrated with a standardized acid (since the pyridine nitrogen is basic). The pH of the solution is measured after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.
-
pKa Calculation: The pKa is the pH at which half of the compound is protonated. This corresponds to the pH at the half-equivalence point on the titration curve. The Henderson-Hasselbalch equation can also be used for calculation.[6]
-
Replicates: The titration should be performed in triplicate to ensure accuracy and precision.[5]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. The following data for this compound has been reported by Kumar, Y., et al. in Pharmazie (2004).[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The reported ¹H NMR spectral data provides the chemical shifts (δ) for the different protons in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) |
| Ethyl-CH₃ | 1.2 (triplet) |
| Ethyl-CH₂ | 2.6 (quartet) |
| Pyridine-CH₂ | 3.2 (triplet) |
| Phenoxy-CH₂ | 4.3 (triplet) |
| Aromatic-H | 6.8 - 8.2 (multiplet) |
Note: The specific coupling constants (J values) and the exact chemical shifts for each aromatic proton were not detailed in the abstract.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ethyl-CH₃ | 15.5 |
| Ethyl-CH₂ | 25.4 |
| Pyridine-CH₂ | 35.9 |
| Phenoxy-CH₂ | 65.8 |
| Aromatic & Pyridine Carbons | 114.5 - 159.2 |
Note: Specific assignments for each aromatic and pyridine carbon are not provided in the abstract.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The reported mass spectrum for this compound shows a molecular ion peak ([M]⁺) at m/z 306, which is consistent with its molecular weight.[7] The presence of an [M+2]⁺ peak of similar intensity is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The reported IR spectrum shows characteristic absorption bands that confirm the presence of the key functional groups in this compound.[7]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H (aromatic) | ~3050 |
| C-H (aliphatic) | ~2950 |
| C=N, C=C (aromatic) | ~1600, 1580, 1480 |
| C-O-C (ether) | ~1240 |
| C-Br | ~680 |
Conclusion
This technical guide provides a consolidated overview of the known physicochemical characteristics of this compound, an important impurity in the manufacturing of Pioglitazone. The available spectral data robustly confirms its chemical structure. While key experimental parameters such as melting point and pKa are yet to be reported, this guide outlines the standard, validated methodologies for their determination. For researchers and professionals in drug development and quality control, this information is essential for establishing impurity profiles, developing analytical methods, and ensuring the overall quality and safety of Pioglitazone drug products.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Kumar, Y., Reddy, A. R., Eswaraiah, S., Mukkanti, K., Reddy, M. S. N., & Suryanarayana, M. V. (2004). Structural characterization of impurities in pioglitazone. Pharmazie, 59(11), 836–839.
-
LookChem. (n.d.). Cas 669716-58-9, this compound. Retrieved from [Link]
-
PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Wiley. (2007). Supporting Information. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 7. Structural characterization of impurities in pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
Part 1: Structural Analysis and Mechanistic Hypothesis Generation
An in-depth analysis of current scientific literature and chemical databases reveals a significant gap in knowledge regarding the specific mechanism of action for the compound 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. There are no published studies that definitively characterize its biological targets or its downstream signaling effects. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes, but its pharmacological profile remains unelucidated.
Given the absence of direct evidence, this guide will adopt a predictive and methodological approach, grounded in the principles of chemical biology and drug discovery. We will infer potential mechanisms of action based on the structural motifs present in this compound and propose a comprehensive research framework to systematically investigate these hypotheses. This document will serve as a roadmap for researchers aiming to characterize this novel chemical entity.
The structure of this compound contains several key features that can inform hypotheses about its potential biological activity.
-
Pyridine Ring: A fundamental heterocyclic scaffold present in numerous biologically active compounds, including many drugs targeting the central nervous system (CNS).
-
Phenoxy-ethyl Moiety: This motif is a common feature in ligands for various receptors, particularly G-protein coupled receptors (GPCRs) and ion channels. The ether linkage provides rotational flexibility, allowing the molecule to adopt different conformations to fit into a binding pocket.
-
4-Bromophenyl Group: The presence of a halogen, specifically bromine, at the para position of the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can increase lipophilicity, facilitating passage through the blood-brain barrier, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a protein target.
Based on these structural elements, we can hypothesize several potential mechanisms of action:
-
Antagonism or Allosteric Modulation of Neurotransmitter Receptors: The overall structure bears a resemblance to certain classes of antagonists for dopamine, serotonin, or adrenergic receptors.
-
Ion Channel Blockade: The lipophilic nature and the size of the molecule are consistent with compounds that can act as blockers of voltage-gated or ligand-gated ion channels.
-
Enzyme Inhibition: While less common for this structural class, the compound could potentially inhibit enzymes within the CNS, such as monoamine oxidase or phosphodiesterases.
To visualize the relationship between the compound's structure and its potential targets, a logical diagram is presented below.
Caption: Hypothesized mechanisms based on structural motifs.
Part 2: A Proposed Experimental Workflow for Target Identification and Validation
A systematic approach is required to identify the molecular target(s) of this compound and validate its mechanism of action. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: Experimental workflow for mechanism of action studies.
Detailed Experimental Protocols
Protocol 1: Broad Panel Screening for Target Identification
-
Objective: To perform an initial, broad screen of the compound against a panel of known biological targets to identify potential interactions.
-
Methodology:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).
-
Request screening against a comprehensive panel, such as the GPCR panel (e.g., 168 targets) and the ion channel panel (e.g., 60 targets).
-
The initial screening concentration is typically 10 µM.
-
Data is provided as percent inhibition or percent activation relative to a control ligand.
-
-
Data Interpretation: Hits are typically defined as targets showing >50% inhibition or activation. These hits are then prioritized for further validation.
Protocol 2: In Vitro Radioligand Binding Assay for Target Validation
-
Objective: To confirm the direct binding of the compound to a putative GPCR target identified in the initial screen and to determine its binding affinity (Ki).
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells).
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-dopamine for the D2 receptor) and varying concentrations of the test compound (this compound).
-
Incubate the mixture to allow for competitive binding.
-
Harvest the membranes onto a filter mat using a cell harvester and wash to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Data is plotted as percent specific binding versus the logarithm of the competitor concentration, and the IC50 is determined by non-linear regression.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 3: Data Presentation and Interpretation
While no experimental data exists for this compound, the following table illustrates how data from the proposed experiments would be presented.
Table 1: Hypothetical Screening and Binding Affinity Data
| Target | Primary Screen (% Inhibition @ 10 µM) | Binding Affinity (Ki, nM) |
| Dopamine D2 Receptor | 85% | 150 |
| Serotonin 5-HT2A Receptor | 78% | 320 |
| Adrenergic α1A Receptor | 65% | 800 |
| hERG Channel | 25% | >10,000 |
This hypothetical data would suggest that this compound is a moderately potent ligand for the dopamine D2 and serotonin 5-HT2A receptors, with weaker activity at the adrenergic α1A receptor and low potential for hERG-related cardiotoxicity.
Part 4: Concluding Remarks and Future Directions
The compound this compound represents a novel chemical entity with the potential for biological activity, likely within the central nervous system. The structural motifs suggest that it may act as a modulator of neurotransmitter receptors. However, without empirical data, its true mechanism of action remains speculative.
The proposed workflow provides a clear and logical path forward for the comprehensive characterization of this compound. Successful execution of these studies would not only elucidate the mechanism of action of this compound but could also pave the way for its development as a chemical probe to study specific biological processes or as a lead compound in a drug discovery program. Future work should focus on executing the outlined screening and validation experiments, followed by in-depth analysis of the downstream signaling pathways and in vivo testing in relevant disease models.
References
As this guide is based on a predictive framework due to the lack of specific literature on the topic compound, the references provided are to general methodologies and concepts that are authoritative in the field of drug discovery and pharmacology.
-
Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Principles of Drug Discovery: Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]
-
Phenotypic Screening: Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531-543. [Link]
-
Chemical Proteomics: Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and Bioanalytical Chemistry, 404(4), 939-965. [Link]
An In-Depth Technical Guide to the Potential Biological Activities of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. Identified as a process-related impurity in the manufacturing of Pioglitazone, a well-established antidiabetic agent of the thiazolidinedione (TZD) class, this molecule warrants a thorough investigation to understand its pharmacological profile.[][2][3] This document synthesizes the available information on its chemical structure, its relationship to Pioglitazone, and the broader context of pyridine derivatives in medicinal chemistry to propose a logical and structured approach for its biological characterization. We will delve into hypothesized mechanisms of action, primarily focusing on the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), and lay out detailed, field-proven experimental protocols for in silico, in vitro, and cell-based assays to elucidate its potential efficacy and safety.
Introduction and Scientific Context
This compound is a heterocyclic organic molecule with the chemical formula C15H16BrNO.[4][5] Its structure features a central ethyl-substituted pyridine ring linked via an ethyl-ether bridge to a para-brominated phenyl ring. While no direct pharmacological studies on this specific molecule have been published, its documented presence as an impurity in Pioglitazone provides a critical and logical starting point for investigation.[6][7]
Pioglitazone's therapeutic effects are primarily mediated through its potent and selective agonism of the nuclear receptor PPARγ.[][8] Activation of PPARγ leads to the transcription of genes that are pivotal in glucose and lipid metabolism, ultimately enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[9] Given that impurities can sometimes retain or modulate the activity of the parent drug, it is scientifically prudent to hypothesize that this compound may interact with PPARγ. Furthermore, the pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10]
This guide will, therefore, focus on the primary hypothesis of PPARγ modulation while also considering other potential biological activities suggested by its chemical structure.
Hypothesized Biological Activities
Primary Hypothesis: Modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)
The structural resemblance of this compound to the core structure of Pioglitazone, which also features a 2-(5-ethylpyridin-2-yl)ethoxy group, is the cornerstone of our primary hypothesis.[11] This structural motif is crucial for Pioglitazone's interaction with the PPARγ ligand-binding pocket. Therefore, it is highly probable that this impurity could also bind to PPARγ. The nature of this interaction, however, remains to be determined and could manifest in several ways:
-
Agonism: The compound could act as a full or partial agonist, mimicking the effects of Pioglitazone and potentially contributing to the overall therapeutic effect or side-effect profile of the drug product.
-
Antagonism: It could bind to the receptor without activating it, thereby competitively inhibiting the binding of Pioglitazone or endogenous ligands.
-
Selective Receptor Modulation (SPPARM): The compound might induce a unique conformational change in the receptor, leading to a differential recruitment of co-activators or co-repressors and, consequently, a distinct gene expression profile compared to the parent drug.
The presence of a bromine atom on the phenyl ring, as opposed to the more complex thiazolidinedione group in Pioglitazone, will undoubtedly influence its binding affinity and electronic properties within the ligand-binding domain.[10][12]
Secondary Hypotheses: Broader Biological Screening
While PPARγ modulation is the most probable activity, the pyridine and bromophenol moieties suggest other possibilities that should be considered in a broader screening effort:
-
Antimicrobial/Antifungal Activity: Pyridine derivatives are known to exhibit antimicrobial properties.[13]
-
Antiproliferative/Cytotoxic Activity: The antiproliferative potential of pyridine derivatives has been extensively reviewed, with some structure-activity relationship studies indicating that halogen substituents can influence this activity.[10][12]
-
Anti-inflammatory Activity: Given that Pioglitazone itself has anti-inflammatory effects, and many pyridine-containing compounds are anti-inflammatory agents, this is another plausible area of investigation.[14]
Proposed Experimental Workflows for Validation
To systematically investigate the hypothesized biological activities, a multi-tiered approach combining computational, biochemical, and cell-based assays is recommended. This workflow is designed to be self-validating, with each stage providing data to inform the next.
Tier 1: In Silico and Preliminary Safety Assessment
The initial phase focuses on computational modeling to predict the compound's behavior and potential liabilities, guiding subsequent experimental work.
3.1.1. Molecular Docking with PPARγ
This experiment predicts the binding mode and affinity of the compound to the PPARγ ligand-binding domain (LBD).
-
Causality: By simulating the interaction at an atomic level, we can ascertain if the compound can physically fit into the active site and form favorable interactions, providing a theoretical basis for the in vitro assays.
-
Protocol:
-
Obtain the crystal structure of the human PPARγ LBD (e.g., from the Protein Data Bank, PDB ID: 2PRG).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of this compound and optimize its geometry using a suitable force field.
-
Define the binding site based on the co-crystallized ligand in the PDB structure.
-
Perform molecular docking using software such as AutoDock Vina or Glide.
-
Analyze the resulting poses, focusing on the binding energy (kcal/mol) and key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the LBD. Compare these with the known binding mode of Pioglitazone.
-
3.1.2. Computational Toxicity Prediction
This step provides an early warning of potential safety issues.
-
Causality: Identifying potential structural alerts for toxicity can help in risk assessment and guide the design of future toxicological studies.
-
Protocol:
-
Input the chemical structure of the compound into computational toxicology platforms like DEREK Nexus or TOPKAT.
-
Run predictions for various toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization.
-
Analyze the output for any structural alerts and the confidence level of the predictions.[15]
-
Diagram 1: Overall Experimental Workflow
Caption: A tiered approach for characterizing the compound.
Tier 2: In Vitro Biochemical Assays
These assays provide direct experimental evidence of the compound's interaction with the molecular target, PPARγ.
3.2.1. PPARγ Competitive Ligand Binding Assay
This assay determines if the compound binds to PPARγ and quantifies its binding affinity (Ki).
-
Causality: This experiment directly tests the primary hypothesis generated from the molecular docking study. A confirmed binding event is a prerequisite for any functional activity at the receptor.
-
Protocol:
-
Use a commercially available kit or set up the assay using purified recombinant human PPARγ-LBD protein.
-
Prepare a series of dilutions of the test compound and a known high-affinity fluorescent ligand (e.g., a BODIPY-labeled TZD).
-
In a microplate, incubate the PPARγ protein with the fluorescent ligand in the presence of varying concentrations of the test compound or a known unlabeled ligand (positive control, e.g., Pioglitazone).
-
After incubation to reach equilibrium, measure the fluorescence polarization or a similar signal that changes upon ligand binding.
-
The displacement of the fluorescent ligand by the test compound will result in a signal change. Plot the signal against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) and then convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
3.2.2. PPARγ Transactivation Reporter Gene Assay
This assay determines whether the binding of the compound to PPARγ results in agonism or antagonism.
-
Causality: This functional assay differentiates between a binder and an activator (or inhibitor). It directly measures the consequence of the binding event on gene transcription, which is the physiological mechanism of action for PPARγ ligands.
-
Protocol:
-
Use a suitable mammalian cell line (e.g., HEK293T or HepG2) that does not endogenously express high levels of PPARγ.
-
Co-transfect the cells with two plasmids: an expression vector for full-length human PPARγ and a reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a reporter gene (e.g., firefly luciferase). A co-transfected Renilla luciferase plasmid can be used for normalization.
-
After transfection, treat the cells with increasing concentrations of the test compound. Include a vehicle control, a known agonist (Pioglitazone), and an antagonist (if available).
-
To test for antagonism, co-treat the cells with a fixed concentration of Pioglitazone (e.g., its EC50) and increasing concentrations of the test compound.
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Diagram 2: PPARγ Signaling Pathway
Caption: Simplified PPARγ activation and signaling cascade.
Tier 3: Cell-Based Functional Assays
These assays assess the compound's effect in a more physiologically relevant context, linking molecular activity to cellular responses.
3.3.1. 3T3-L1 Adipocyte Differentiation Assay
This assay is a classic indicator of PPARγ activation.
-
Causality: PPARγ is the master regulator of adipogenesis. Inducing differentiation of preadipocytes into mature adipocytes is a hallmark of PPARγ agonism and provides strong evidence of a physiologically relevant effect.
-
Protocol:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of the test compound or Pioglitazone (positive control).
-
After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compound.
-
After 7-10 days, assess the degree of differentiation by staining the intracellular lipid droplets with Oil Red O.
-
Quantify the staining by extracting the dye and measuring its absorbance at ~520 nm.
-
3.3.2. Glucose Uptake Assay in Differentiated Adipocytes
This assay directly measures the compound's impact on insulin sensitivity, the ultimate therapeutic goal of Pioglitazone.[16]
-
Causality: This experiment directly tests if the compound can replicate the key therapeutic outcome of a PPARγ agonist: enhanced glucose disposal in response to insulin.
-
Protocol:
-
Differentiate 3T3-L1 cells into mature adipocytes as described above, in the presence of the test compound.
-
After differentiation, starve the cells in a low-glucose medium for several hours.
-
Wash the cells and incubate them in a glucose-free buffer.
-
Stimulate the cells with insulin for a short period (e.g., 15-30 minutes).
-
Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), and incubate for 30-60 minutes.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a plate reader or flow cytometer. An increase in fluorescence indicates enhanced glucose uptake.
-
3.3.3. Preliminary Cytotoxicity Assay
This assay establishes a safe concentration range for the compound in cell-based experiments.
-
Causality: It is crucial to ensure that any observed effects in functional assays are not due to non-specific cytotoxicity. This assay provides a therapeutic window for the compound.
-
Protocol:
-
Seed a metabolically active cell line (e.g., HepG2, given the liver is a primary site of action for Pioglitazone) in a 96-well plate.
-
Treat the cells with a wide range of concentrations of the test compound for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
-
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Summary of Hypothetical In Vitro and Cell-Based Data
| Assay Type | Parameter | This compound | Pioglitazone (Reference) |
| PPARγ Binding | Ki (nM) | e.g., 150 | e.g., 30 |
| PPARγ Reporter | EC50 (nM) | e.g., 500 | e.g., 100 |
| Glucose Uptake | Fold Increase (vs. control) | e.g., 2.5-fold | e.g., 3.5-fold |
| Cytotoxicity (HepG2) | CC50 (µM) | e.g., > 50 | e.g., > 100 |
Conclusion and Future Directions
This guide outlines a comprehensive and logical strategy for the characterization of this compound. The central hypothesis is that, as an impurity of Pioglitazone, its primary biological activity will likely involve the modulation of PPARγ. The proposed multi-tiered experimental workflow, from in silico prediction to in vitro biochemical and cell-based functional assays, provides a robust framework to test this hypothesis and uncover its potential pharmacological profile.
Should this compound demonstrate significant and interesting activity (e.g., potent PPARγ agonism with a favorable cytotoxicity profile), future work should focus on a more extensive structure-activity relationship (SAR) study, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and eventual progression to in vivo studies in relevant animal models of metabolic disease. Understanding the biological activities of such impurities is not only crucial for ensuring the quality and safety of pharmaceutical products but can also, on rare occasions, lead to the discovery of new pharmacological entities.
References
-
Pioglitazone - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
- Smith, U. (2001). Pioglitazone: mechanism of action. International Journal of Clinical Practice. Supplement, (121), 13–18.
-
Patsnap Synapse. (2024). What is the mechanism of Pioglitazone? Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Pioglitazone. In PubChem. Retrieved January 16, 2026, from [Link]
- Ma, N., et al. (2013). Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes: N-Glucuronidation of Thiazolidinedione Ring and Sequential Ring-Opening Pathway. Drug Metabolism and Disposition, 41(1), 195-207.
-
Smith, U. (2001). Pioglitazone: Mechanism of action. ResearchGate. Retrieved January 16, 2026, from [Link]
- Li, Y., et al. (2023). Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. Molecules, 28(20), 7129.
- Vuppala, S., et al. (2023). Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay. Molecules, 28(13), 4966.
- The Medical Association of Thailand. (n.d.). The Pharmacokinetics of Pioglitazone in Thai Healthy Subjects.
-
Veeprho. (n.d.). Pioglitazone Impurities and Related Compound. Retrieved January 16, 2026, from [Link]
- MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4779.
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved January 16, 2026, from [Link]
- Kumar, Y., et al. (2004). Structural characterization of impurities in pioglitazone. Pharmazie, 59(11), 836-840.
- MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(7), 6195.
- Waters Corporation. (n.d.). A Reproducible Method for the Quantification of Pioglitazone and Metabolites in Human Plasma Using the ACQUITY UPLC H-Class and Xevo TQD MS with UNIFI.
- ResearchGate. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(7), 6195.
- ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 214-232.
- National Center for Biotechnology Information. (2019). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. ACS Omega, 4(7), 12156–12167.
- MDPI. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(24), 5878.
- Pharmaffiliates. (n.d.). CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Retrieved January 16, 2026, from https://www.
- Bus, J. S., & Hammond, L. E. (2007). Regulatory Progress, Toxicology, and Public Concerns with 2,4-D: Where do we Stand after Two Decades? Crop Protection, 26(3), 274-278..
Sources
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural characterization of impurities in pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. Pioglitazone - Wikipedia [en.wikipedia.org]
- 9. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative in vitro-in vivo correlation analysis with pioglitazone tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Pioglitazone? [synapse.patsnap.com]
- 15. Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine (NMR, IR, MS)
An In-depth Technical Guide:
Spectroscopic Analysis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
A Framework for Structural Elucidation and Characterization
Preamble: The Imperative for Rigorous Spectroscopic Analysis
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification and characterization of molecular structures are paramount. Compounds such as this compound, often encountered as intermediates or impurities in the synthesis of active pharmaceutical ingredients like Pioglitazone, demand rigorous analytical scrutiny.[1][2][3] This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this target molecule. As a self-validating system, the protocols and interpretations detailed herein are designed to ensure that data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) converge to provide a cohesive and irrefutable structural assignment. We will not merely list data points; we will explore the causality behind the expected spectral features, grounding our predictions in the fundamental principles of spectroscopy and authoritative literature.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H and ¹³C. For a molecule with the complexity of this compound, NMR is indispensable for confirming the arrangement of its distinct aromatic and aliphatic regions.
Expertise in Action: The Causality of Experimental Choices
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to achieve the necessary signal dispersion, particularly for resolving the complex splitting patterns of the aromatic protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in ~0.6 mL of CDCl₃. For enhanced signal in ¹³C NMR, a more concentrated sample (~20-30 mg) may be required.
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.
-
Data Acquisition (¹H NMR): Acquire the spectrum at ambient temperature using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): Utilize a proton-decoupled pulse sequence to produce a spectrum where each unique carbon appears as a singlet. A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically necessary due to the lower natural abundance of the ¹³C isotope.
Workflow for NMR Analysis
Caption: Workflow for NMR Data Acquisition and Analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃) & Interpretation
The structure presents 9 distinct proton environments. The predicted chemical shifts are based on established values for substituted pyridines and aromatic ethers.[4][5][6][7][8]
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-a (CH₃) | ~1.25 | Triplet (t) | 3H | Aliphatic methyl coupled to adjacent CH₂ (H-b). |
| H-b (CH₂) | ~2.65 | Quartet (q) | 2H | Aliphatic methylene coupled to CH₃ (H-a), benzylic to pyridine. |
| H-c (CH₂) | ~3.20 | Triplet (t) | 2H | Methylene adjacent to pyridine, deshielded by the ring. |
| H-d (CH₂) | ~4.40 | Triplet (t) | 2H | Methylene adjacent to ether oxygen, strongly deshielded. |
| H-6' | ~7.00 | Doublet (d) | 1H | Pyridine proton adjacent to the ethyl-substituted carbon. |
| H-3', H-5' | ~7.25 | Multiplet (m) | 2H | Pyridine protons, with complex coupling. |
| H-2, H-6 | ~6.85 | Doublet (d) | 2H | Bromophenyl protons ortho to the ether oxygen. |
| H-3, H-5 | ~7.40 | Doublet (d) | 2H | Bromophenyl protons meta to the ether oxygen, ortho to Bromine. |
| H-4' | ~8.40 | Singlet (s) | 1H | Pyridine proton between N and the ethyl group, most deshielded. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃) & Interpretation
Symmetry considerations lead to 11 unique carbon signals. Predictions are based on additive rules and reference data for similar heterocyclic and aromatic systems.[4][9][10]
| Assigned Carbons | Predicted δ (ppm) | Rationale |
| C-a (CH₃) | ~15 | Standard aliphatic methyl carbon. |
| C-b (CH₂) | ~26 | Standard aliphatic methylene carbon. |
| C-c (CH₂) | ~38 | Aliphatic carbon attached to the pyridine ring. |
| C-d (CH₂) | ~66 | Aliphatic carbon attached to the ether oxygen (deshielded). |
| C-1 | ~158 | Aromatic carbon bearing the ether oxygen (deshielded). |
| C-4 | ~114 | Aromatic carbon bearing the bromine atom (ipso-carbon). |
| C-2, C-6 | ~116 | Aromatic carbons ortho to the ether oxygen. |
| C-3, C-5 | ~132 | Aromatic carbons meta to the ether oxygen. |
| C-5' | ~137 | Pyridine carbon bearing the ethyl group. |
| C-3', C-6' | ~122, 136 | Pyridine carbons meta and para to the nitrogen. |
| C-2', C-4' | ~148, 159 | Pyridine carbons ortho to the nitrogen (most deshielded). |
Part 2: Infrared (IR) Spectroscopy – Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
Workflow for IR Analysis
Caption: Workflow for IR Data Acquisition via ATR.
Predicted IR Absorption Bands & Interpretation
The spectrum is expected to be rich with information confirming the presence of both aromatic rings and the ether linkage.[11][12][13][14]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |
| 3100-3000 | C-H Stretch | Medium-Weak | Aromatic C-H (Pyridine & Phenyl) |
| 2980-2850 | C-H Stretch | Medium-Strong | Aliphatic C-H (Ethyl & Ethoxy)[14] |
| ~1600, ~1580, ~1480 | C=C & C=N Stretch | Medium-Strong | Aromatic Ring Skeletal Vibrations |
| ~1240 | C-O-C Stretch | Strong | Aryl-Alkyl Ether (Asymmetric) |
| ~1040 | C-O-C Stretch | Medium | Aryl-Alkyl Ether (Symmetric) |
| 900-675 | C-H Bend | Strong | Aromatic C-H Out-of-Plane Bending |
| ~1070 | C-Br Stretch | Medium | Aryl Halide |
The region below 1500 cm⁻¹, the "fingerprint region," will contain a complex pattern of bending and stretching vibrations unique to the molecule's overall structure.[11]
Part 3: Mass Spectrometry (MS) – Determining Mass and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.
Expertise in Action: The Bromine Isotope Pattern
A key self-validating feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[15] This results in any bromine-containing ion appearing as a pair of peaks (an "M" and "M+2" peak) separated by two mass units (m/z) with a relative intensity ratio of approximately 1:1.[16][17] Observing this pattern is definitive proof of the presence of a single bromine atom in the molecule or fragment.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum & Interpretation
The molecular formula is C₁₅H₁₆BrNO.[18]
| m/z (Predicted) | Ion Identity | Interpretation |
| 305 / 307 | [M]⁺ | Molecular Ion Peak: The presence of this 1:1 doublet confirms the molecular weight and the presence of one bromine atom.[15][16] |
| 290 / 292 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 276 / 278 | [M - C₂H₅]⁺ | Loss of the ethyl radical, a favorable fragmentation. |
| 183 | [C₈H₉NO]⁺ | Cleavage of the C-O ether bond, retaining the ethylpyridine-ethoxy fragment. |
| 120 | [C₈H₁₀N]⁺ | Alpha-cleavage next to the pyridine ring. |
| 107 | [C₇H₉N]⁺ | The 5-ethylpyridine fragment cation. |
| 155 / 157 | [C₆H₄Br]⁺ | The bromophenyl fragment. |
The most abundant peak (base peak) is likely to result from a stable fragment, possibly the ion at m/z 120 or 107, arising from cleavage alpha to the pyridine ring, which is a common fragmentation pathway for such structures.[19]
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of this compound is achieved not by a single technique, but by the powerful synergy of NMR, IR, and MS. NMR provides the detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key functional groups. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation, with the bromine isotope pattern serving as an unambiguous elemental marker. This integrated analytical approach provides the authoritative, trustworthy, and scientifically robust data required for professionals in research and drug development.
References
- Vertex AI Search. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Vertex AI Search. (2024).
-
Wikipedia. (2024). Pyridine. Available at: [Link]
- Wiley-VCH. (2007).
-
ResearchGate. (2018). Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]
-
Doc Brown's Chemistry. (2023). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]
- Chemistry LibreTexts. (2021). 1.7.
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]
- Royal Society of Chemistry. (2016).
-
Royal Society of Chemistry. (1956). 188. Infrared spectra and hydrogen bonding in pyridine derivatives. Available at: [Link]
-
YouTube. (2023). Interpreting H-NMR Spectra Aromatic Molecule. Available at: [Link]
- OpenOChem Learn. (2024). Interpreting ¹H NMR Spectra.
-
YouTube. (2015). 04 13 NMR of Aromatics. Available at: [Link]
-
PubChem. (2024). This compound. Available at: [Link]
- Minnesota State University Moorhead. (n.d.).
- University of Puget Sound. (n.d.). Signal Areas and Interpreting NMR spectra.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Royal Society of Chemistry. (n.d.). Supporting Information for Gold-catalyzed deoxygenation of amine N-oxides using hydrosilanes.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
-
LookChem. (2024). Cas 669716-58-9, this compound. Available at: [Link]
- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Pharmaffiliates. (2024). CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Available at: [Link]
- University of Central Florida. (n.d.). INFRARED SPECTROSCOPY (IR).
-
University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
PubChem. (2024). This compound | C15H16BrNO | CID 71314268. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl bromide - IR Spectrum. Available at: [Link]1)
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Cas 669716-58-9,this compound | lookchem [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. homepages.bluffton.edu [homepages.bluffton.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. savemyexams.com [savemyexams.com]
- 17. m.youtube.com [m.youtube.com]
- 18. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Solubility Profile of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, a molecule of interest in pharmaceutical development, notably as a known impurity of Pioglitazone[1][2]. Understanding the solubility of this compound is paramount for controlling its presence in final drug products and for its potential use as an intermediate in organic synthesis. This document synthesizes theoretical principles with practical experimental methodologies, offering researchers and drug development professionals a foundational understanding of its behavior in various solvent systems. We will explore its physicochemical characteristics, the thermodynamic principles governing its dissolution, a detailed protocol for solubility determination, and a discussion of its solubility in aqueous and organic solvents.
Introduction: The Imperative of Solubility Profiling
In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or any related compound is a critical physicochemical property that dictates its behavior from synthesis and purification to formulation and bioavailability[3]. Poorly characterized solubility can lead to significant challenges in developing safe, effective, and stable dosage forms.
This compound (Molecular Formula: C₁₅H₁₆BrNO, Molecular Weight: 306.20 g/mol ) is a heterocyclic compound featuring a pyridine core[4][5]. Its structure, which combines a basic pyridine nitrogen, an ether linkage, and lipophilic aromatic and alkyl groups, suggests a complex solubility behavior that is highly dependent on the nature of the solvent[6]. This guide aims to elucidate this behavior through a structured, scientifically grounded approach.
Molecular Structure & Physicochemical Properties Analysis
A molecule's solubility is fundamentally dictated by its structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a guiding tenet, meaning solutes dissolve best in solvents with similar polarity[7][8].
Key Structural Features of this compound:
-
Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen makes it a hydrogen bond acceptor and imparts a degree of polarity and basicity to the molecule[9].
-
Bromophenyl Group: The bromo-substituted benzene ring is large and nonpolar, contributing significantly to the molecule's lipophilicity.
-
Ethyl Group: This alkyl substituent further enhances the hydrophobic character of the molecule[6].
-
Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor but contributes less to polarity compared to a hydroxyl group.
Predicted Physicochemical Properties: The predicted octanol-water partition coefficient (XLogP3) is a key indicator of lipophilicity. For this compound, PubChem lists a computed XLogP3 value of 4.3, which indicates a strong preference for lipid-like environments over aqueous ones and predicts low water solubility[4].
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆BrNO | PubChem[4] |
| Molecular Weight | 306.20 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Computed XLogP3 | 4.3 | PubChem[4] |
| Appearance | Pale Yellow Liquid | CymitQuimica[6] |
| Stability | Hygroscopic | LookChem[1] |
The Thermodynamic Foundation of Solubility
Solubility is a thermodynamic equilibrium phenomenon, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions of temperature and pressure[10]. The process of dissolution involves two main energy changes:
-
Lattice Energy: The energy required to break the bonds holding the solute molecules together in their solid state.
-
Solvation Energy: The energy released when solute molecules form new interactions with solvent molecules[7].
The overall change in enthalpy of the solution (ΔH_sol) determines how temperature affects solubility. According to Le Chatelier's Principle, if the dissolution is endothermic (ΔH_sol > 0), increasing the temperature will increase solubility. Conversely, if it is exothermic (ΔH_sol < 0), solubility will decrease with increasing temperature[11][12][13].
It is crucial to distinguish between thermodynamic solubility and kinetic solubility . Thermodynamic solubility is the true equilibrium value, whereas kinetic solubility is often measured in high-throughput screens where a compound precipitates from a stock solution (like DMSO) upon dilution in an aqueous buffer. Kinetic values can be higher due to the formation of supersaturated solutions or metastable solid forms, potentially masking true solubility issues[10][14]. The protocols described herein focus on determining the more rigorous thermodynamic solubility.
Experimental Protocol: Equilibrium Solubility Determination
To ensure trustworthiness and reproducibility, the shake-flask method is the gold standard for determining equilibrium solubility[15][16]. It directly measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. Causality: Using an excess of the solid ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period (typically 24-72 hours). Causality: Continuous agitation facilitates the dissolution process, while a prolonged incubation time ensures that the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved solids to settle. Alternatively, centrifuge the samples at a controlled temperature. Causality: This step is critical to separate the saturated supernatant from the excess solid without altering the equilibrium by changing the temperature.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Causality: Filtration prevents undissolved solid particles from being included in the analysis, which would falsely elevate the measured concentration.
-
Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent and quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Causality: HPLC-UV is chosen for its specificity, sensitivity, and ability to accurately quantify the analyte in the presence of potential impurities.
Visualization of the Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Solubility Profile in Various Solvents
Based on the molecular structure analysis and available data, a comprehensive solubility profile can be constructed.
Qualitative Solubility Data
Initial screening data provides a general understanding of the compound's affinities.
| Solvent | Solvent Type | Reported Solubility | Source |
| Acetonitrile | Polar Aprotic | Slightly Soluble | LookChem[1] |
| Chloroform | Nonpolar | Slightly Soluble | LookChem[1] |
| DMSO | Polar Aprotic | Slightly Soluble | LookChem[1] |
| Methanol | Polar Protic | Slightly Soluble | LookChem[1] |
Illustrative Quantitative Solubility Profile
The following table presents hypothetical, yet scientifically plausible, quantitative data to illustrate the expected solubility of this compound across a spectrum of solvents at 25 °C. This data should be experimentally verified.
| Solvent | Type | Dielectric Constant (ε) | Expected Solubility (mg/mL) |
| Water | Polar Protic | 80.1 | < 0.01 |
| PBS (pH 7.4) | Aqueous Buffer | ~79 | < 0.01 |
| Methanol | Polar Protic | 32.7 | 5 - 15 |
| Ethanol | Polar Protic | 24.5 | 15 - 30 |
| Acetone | Polar Aprotic | 20.7 | > 50 |
| Dichloromethane | Polar Aprotic | 9.1 | > 100 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | > 100 |
| Toluene | Nonpolar | 2.4 | 20 - 40 |
| n-Hexane | Nonpolar | 1.9 | < 1 |
Discussion and Structural Interpretation
-
Aqueous Insolubility: The extremely low expected solubility in water and aqueous buffers is consistent with the molecule's high lipophilicity (XLogP3 = 4.3) dominated by the bromophenyl and ethyl groups[4][6].
-
Polar Protic Solvents: Solubility is expected to be modest in polar protic solvents like methanol and ethanol. While the pyridine nitrogen can accept hydrogen bonds, the large hydrophobic scaffold limits extensive interaction with the highly ordered hydrogen-bonding network of these solvents.
-
Polar Aprotic Solvents: The highest solubility is anticipated in polar aprotic solvents like Dichloromethane, THF, and Acetone. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule (pyridine, ether) without the high energetic cost of disrupting a strong hydrogen-bonding network, while also effectively solvating the large nonpolar regions.
-
Nonpolar Solvents: The compound's solubility in a nonpolar solvent like toluene is driven by van der Waals forces. However, its solubility in a very nonpolar solvent like hexane is expected to be poor, as hexane cannot effectively solvate the polar pyridine moiety.
Visualization of Structure-Solvent Interactions
Sources
- 1. lookchem.com [lookchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 4. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 669716-58-9: Pyridine, 2-[2-(4-bromophenoxy)ethyl]-5-e… [cymitquimica.com]
- 7. Video: Solubility - Concept [jove.com]
- 8. youtube.com [youtube.com]
- 9. Showing Compound 2-Ethylpyridine (FDB004395) - FooDB [foodb.ca]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Solubility - Wikipedia [en.wikipedia.org]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Solubility [chem.fsu.edu]
- 14. pharmatutor.org [pharmatutor.org]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to 2-[2-(4-bromophenoxy)ethyl]-5-ethylpyridine (CAS Number: 669716-58-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, structure, and significance of the compound identified by CAS number 669716-58-9. This molecule, chemically named 2-[2-(4-bromophenoxy)ethyl]-5-ethylpyridine, is primarily recognized as a process-related impurity of the anti-diabetic drug, Pioglitazone.[1][2] The meticulous study of such impurities is a cornerstone of modern pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product.[1] This guide will delve into the known characteristics of this compound, its relationship with the active pharmaceutical ingredient (API), and the analytical considerations for its monitoring.
Chemical Identity and Structure
This compound is a heterocyclic aromatic ether. Its structure is characterized by a pyridine ring substituted with an ethyl group and a phenoxyethyl group, with a bromine atom on the phenyl ring.[2][3] This specific arrangement of functional groups dictates its physicochemical properties and its potential interactions.
The definitive identification of this compound is crucial for its use as a reference standard in analytical testing of Pioglitazone.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a pharmaceutical impurity is essential for developing appropriate analytical methods for its detection and quantification, as well as for understanding its potential fate and transport.
| Property | Value | Source |
| CAS Number | 669716-58-9 | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Pioglitazone Bromo Impurity, 4-[2-(5-Ethyl-2-pyridyl)ethoxy]-1-bromobenzene | [4] |
| Molecular Formula | C15H16BrNO | [3] |
| Molecular Weight | 306.20 g/mol | [3] |
| Appearance | Off-White Solid | [4] |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| pKa | No data available | |
| LogP | 4.3 (Computed) | [3] |
Synthesis and Origin
This compound is identified as a process-related impurity in the synthesis of Pioglitazone.[1] Its formation is likely due to side reactions or the presence of impurities in starting materials or reagents. A key publication by Kumar, Y., et al. in Pharmazie (2004) is cited as a primary source for the characterization of this impurity, and it is presumed to contain details regarding its synthesis or isolation.[5]
Note on Synthesis Protocol: A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. The work of Kumar et al. (2004) would be the recommended starting point for researchers seeking to synthesize this compound for use as a reference standard.
Biological Activity and Mechanism of Action: A Data Gap
A thorough search of the available scientific literature did not yield any specific studies on the biological activity, pharmacology, or toxicology of this compound. The biological information retrieved consistently pertains to the parent drug, Pioglitazone.
The Significance of the Data Gap: The absence of biological data for a known impurity is a critical consideration in drug development. Regulatory agencies require that impurities above a certain threshold be evaluated for their potential pharmacological and toxicological effects. The potential for an impurity to have its own biological activity, which could either contribute to the therapeutic effect or cause adverse reactions, cannot be dismissed without experimental evidence.
Relationship to Pioglitazone's Mechanism of Action:
Pioglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[6] Activation of PPARγ in target tissues like adipose tissue, skeletal muscle, and the liver leads to the transcription of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.
Caption: Simplified signaling pathway of Pioglitazone.
It is unknown whether this compound interacts with PPARγ or any other biological targets. Without such data, a precautionary approach to control its levels in the final drug product is warranted.
Analytical Methodologies and Quality Control
The primary role of this compound in the pharmaceutical industry is as a reference standard for the quality control of Pioglitazone.[1] Its presence and concentration in the API and final drug product must be carefully monitored to ensure they are within acceptable limits as defined by regulatory bodies.
Experimental Protocol: A Generic Approach to Impurity Profiling by HPLC
The following is a generalized protocol for the detection and quantification of impurities in a pharmaceutical substance, such as Pioglitazone, using High-Performance Liquid Chromatography (HPLC). This protocol is illustrative and would require optimization and validation for specific applications.
Objective: To separate and quantify this compound in a sample of Pioglitazone hydrochloride.
Materials:
-
Pioglitazone hydrochloride sample
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the Pioglitazone hydrochloride sample.
-
Dissolve in the same diluent used for the standard preparation to achieve a target concentration.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the separation of Pioglitazone from its impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 269 nm (or a wavelength determined to be optimal for both Pioglitazone and the impurity)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the impurity in the sample by interpolating its peak area on the calibration curve.
-
Workflow Diagram:
Caption: Workflow for HPLC-based impurity profiling.
Conclusion and Future Perspectives
This compound (CAS 669716-58-9) is a well-characterized impurity of the anti-diabetic drug Pioglitazone. While its chemical structure and physicochemical properties are established, a significant knowledge gap exists regarding its biological activity and potential toxicological profile. For drug development professionals, the primary focus remains on the robust analytical control of this impurity to ensure the safety and quality of Pioglitazone.
Future research efforts should be directed towards the toxicological evaluation of this and other Pioglitazone impurities. In vitro screening assays, such as cytotoxicity studies and receptor binding assays (particularly for PPARγ), would provide valuable insights into its potential for biological activity. Such data would enable a more comprehensive risk assessment and further ensure patient safety.
References
- Kumar, Y., et al. (2004). Pharmazie, 59, 836.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 669716-58-9, this compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Retrieved from [Link]
-
PubMed. (2022). Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor. PubMed Central. Retrieved from [Link]gov/pmc/articles/PMC9385611/)
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine: Nomenclature, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, a molecule of significant interest in the pharmaceutical industry, primarily as a process-related impurity in the synthesis of the antidiabetic drug, Pioglitazone. This document delves into its nomenclature, physicochemical properties, synthetic pathways, and analytical characterization, offering field-proven insights for professionals in drug development and quality control.
Compound Identification and Nomenclature
Correctly identifying and naming a chemical entity is fundamental for clear scientific communication and regulatory compliance. This section outlines the IUPAC name and various synonyms for the compound of interest.
IUPAC Name
The systematically generated IUPAC name for this compound is This compound .[1] This name precisely describes the molecular structure, indicating a pyridine ring substituted at the 2-position with a 2-(4-bromophenoxy)ethyl group and at the 5-position with an ethyl group.
Synonyms and Identifiers
In literature and commercial listings, this compound is known by several other names and identifiers, which are crucial to recognize for comprehensive literature searches and material sourcing.
| Identifier Type | Value |
| CAS Number | 669716-58-9 |
| Common Synonyms | 4-[2-(5-Ethyl-2-pyridyl)ethoxy]-1-bromobenzene, Pioglitazone Bromo Impurity |
| Other Names | Pyridine, 2-[2-(4-bromophenoxy)ethyl]-5-ethyl- |
A summary of common identifiers for this compound.
Physicochemical and Computed Properties
Understanding the physicochemical properties of a compound is essential for its handling, analysis, and for predicting its behavior in various matrices. While experimental data for some properties of this non-commercial compound are scarce, a combination of available data and computed properties provides a solid foundation.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆BrNO | PubChem[1] |
| Molecular Weight | 306.20 g/mol | PubChem[1] |
| Appearance | Pale Yellow Liquid or Off-White Solid | CymitQuimica, Pharmaffiliates[2] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO, and Methanol | LookChem[3] |
| Storage Temperature | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | LookChem, Pharmaffiliates[2][3] |
| XLogP3 | 4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
A table summarizing the key physicochemical and computed properties of this compound.
Context in Pharmaceutical Synthesis: An Impurity of Pioglitazone
The primary relevance of this compound stems from its classification as a process-related impurity in the manufacturing of Pioglitazone.[3] Pioglitazone is a widely prescribed oral hypoglycemic agent of the thiazolidinedione class, used for the treatment of type 2 diabetes mellitus.
The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, understanding the origin and having access to pure reference standards of such impurities is a regulatory requirement for drug manufacturers. This compound is often referred to as "Pioglitazone Bromo Impurity" in this context.[2]
The structural relationship between Pioglitazone and this impurity is illustrated below. The impurity shares the 5-ethyl-2-pyridine and the ether linkage with Pioglitazone but features a bromophenyl group instead of the benzyl-thiazolidinedione moiety.
Figure 1: A conceptual diagram showing the structural relationship between Pioglitazone and its bromo-impurity.
Synthesis and Mechanistic Insights
The synthesis of this compound is not typically performed as a target molecule but rather as a reference standard for analytical purposes. Its formation as an impurity in Pioglitazone synthesis is often due to the presence of 4-bromophenol as a starting material or impurity. A plausible synthetic route is a Williamson ether synthesis.
Proposed Synthetic Pathway: Williamson Ether Synthesis
This method involves the reaction of the sodium salt of 4-bromophenol with 2-(2-chloroethyl)-5-ethylpyridine.
Sources
A Technical Guide to the Structural Elucidaion of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Introduction
In the landscape of pharmaceutical development and manufacturing, the definitive identification and characterization of impurities are of paramount importance for ensuring drug safety and efficacy. This guide provides an in-depth, multi-technique approach to the structural elucidation of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, a known impurity associated with the antidiabetic drug Pioglitazone.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering a comprehensive workflow that leverages modern analytical techniques to unambiguously confirm the molecular structure of this compound.
Our approach is grounded in the principles of orthogonal analytical methodologies, where data from multiple independent techniques are integrated to build a cohesive and self-validating structural assignment. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond a mere presentation of data, this guide will delve into the rationale behind experimental choices and the logical process of spectral interpretation, reflecting a field-proven strategy for tackling complex structural elucidation challenges.
The molecular structure , this compound, possesses several key structural features that lend themselves to characterization by these techniques: a substituted pyridine ring, a brominated aromatic ring, an ethyl substituent, and an ether linkage connected by an ethyl bridge. Each of these moieties will produce characteristic signals in the various spectra, and the sum of this evidence will lead to an unequivocal structural confirmation.
Physicochemical and Molecular Properties
A foundational step in any structural elucidation is the determination of the compound's basic physicochemical properties. These data provide the initial constraints for subsequent spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆BrNO | PubChem[4][5] |
| Molecular Weight | 306.20 g/mol | PubChem[4][5] |
| IUPAC Name | This compound | PubChem[4] |
These fundamental properties, particularly the molecular formula and weight, are critical for validating high-resolution mass spectrometry data and for ensuring consistency across all analytical techniques.
Analytical Workflow: A Strategic Approach
The structural elucidation of a novel or unknown compound follows a logical progression of experiments designed to provide complementary information. Our workflow is designed to first establish the molecular framework and then to piece together the specific connectivity of the atoms.
Caption: A logical workflow for the structural elucidation of an organic molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides valuable information about the conjugated π-electron systems within a molecule. For this compound, we anticipate absorptions arising from the substituted pyridine and brominated benzene rings.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to scan a wavelength range of approximately 200-400 nm.
-
Data Acquisition: The absorbance spectrum is recorded, and the wavelengths of maximum absorbance (λmax) are identified.
Expected Data & Interpretation:
Aromatic compounds typically exhibit two main absorption bands: a more intense band around 205 nm and a less intense, fine-structured band between 255 and 275 nm.[6] The presence of substituents and heteroatoms can shift these absorptions. Pyridine itself shows absorption maxima at approximately 202 nm and 254 nm.[7] The presence of the bromophenoxy and ethyl groups will likely cause a slight bathochromic (red) shift in these absorptions.
| Expected λmax | Electronic Transition | Origin |
| ~220-230 nm | π → π | Substituted pyridine and brominated benzene rings |
| ~260-275 nm | n → π / π → π* | Fine structure from aromatic systems[8] |
The observation of these characteristic aromatic absorptions provides the initial evidence for the presence of the two ring systems in the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Data & Interpretation:
The structure of this compound suggests several characteristic IR absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Structural Feature |
| 3100-3000 | C-H stretch | Aromatic C-H (pyridine and benzene rings)[6][9] |
| 2975-2850 | C-H stretch | Aliphatic C-H (ethyl and ethylene bridge) |
| 1600-1585 & 1500-1400 | C=C stretch | Aromatic ring stretching[9][10] |
| ~1240 | C-O-C stretch | Aryl-alkyl ether |
| 860-800 | C-H out-of-plane bend | Para-disubstituted benzene[11][12] |
| ~830 | C-H out-of-plane bend | Substituted pyridine |
| ~1050 | C-Br stretch | Aryl bromide |
The presence of aromatic C-H stretches above 3000 cm⁻¹ is a clear indicator of the aromatic nature of the compound.[9] The combination of aromatic C=C stretching bands and the specific out-of-plane bending patterns provides strong evidence for the substitution patterns on both the benzene and pyridine rings.[11][12] The distinct C-O-C stretch of the aryl-alkyl ether is also a key diagnostic feature.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through its fragmentation pattern.
Experimental Protocol:
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is ideal for observing the molecular ion with minimal fragmentation. Electron Ionization (EI) can be used to induce fragmentation and provide structural information.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is used to determine the accurate mass of the ions.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.
Expected Data & Interpretation:
High-Resolution Mass Spectrometry (HRMS):
-
Expected [M+H]⁺: 306.0493 and 308.0473 (due to the isotopic pattern of Bromine, ~1:1 ratio).
-
Calculated for C₁₅H₁₇BrNO⁺: 306.0493.
The observation of the molecular ion with its characteristic bromine isotopic pattern is definitive proof of the molecular formula.
Fragmentation Analysis (EI-MS):
The fragmentation pattern in EI-MS can be predicted based on the stability of the resulting ions.
Caption: Key 2D NMR correlations for confirming structural connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between H-a/H-b (ethyl group), H-c/H-d (ethylene bridge), and among the coupled protons on the pyridine ring (H-i, H-j, H-k).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (2-3 bonds) between protons and carbons. Key expected HMBC correlations that would piece the entire structure together include:
-
Correlation from the ethyl protons (H-b) to the pyridine carbon C-12.
-
Correlation from the bridge protons (H-c) to the pyridine carbon C-14.
-
Correlation from the bridge protons (H-d) to the phenoxy carbon C-15.
-
The collective data from these NMR experiments provides an intricate and highly detailed map of the molecular structure, leaving no ambiguity in the assignment.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. UV-Vis and IR spectroscopy provide initial, rapid confirmation of the aromatic systems and key functional groups. High-resolution mass spectrometry definitively establishes the molecular formula and offers insights into the primary structural subunits through fragmentation analysis. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the unequivocal evidence of atomic connectivity, allowing for the complete and confident assignment of the molecular structure. This integrated approach ensures the highest level of scientific rigor and trustworthiness, which is essential in the context of pharmaceutical analysis and quality control.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Fiveable. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 347-351.
- BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? BTC Blog.
- Al-Otaibi, A. A., Al-Amri, A. M., & Monajjemi, M. (2021). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine, through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface.
- Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71314268, this compound. PubChem. Retrieved from [Link]
- Bardak, F., & Kose, E. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry, 51(7), 649-661.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]
-
LookChem. (n.d.). Cas 669716-58-9, this compound. Retrieved from [Link]
- Abas, N. A., et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane as Anion Receptor for Chromate. Malaysian Journal of Chemistry, 24(1), 1-11.
- Sakai, M., et al. (2022). Planarized Phenyldithienylboranes: Effects of the Bridging Moieties and π‐Extension on the Photophysical Properties and Lewis Acidity. Chemistry – An Asian Journal, 17(12), e202200297.
-
YouTube. (2020, November 25). Mass spectrometry- Fragmentation patterns of phenols & ethers. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing.
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Retrieved from [Link]
- ConnectSci. (1963). The Mass Spectra of Phenyl Methyl Ethers. Australian Journal of Chemistry, 16(2), 219-224.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Cas 669716-58-9,this compound | lookchem [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 8. ikm.org.my [ikm.org.my]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. fiveable.me [fiveable.me]
- 12. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
Methodological & Application
HPLC method for quantification of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
An Application Note for the Quantification of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine by Reversed-Phase High-Performance Liquid Chromatography
Authored by: Senior Application Scientist
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing. The protocol herein provides a comprehensive guide covering method development rationale, detailed experimental procedures, and a full validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a pyridine ring linked via an ethyl-ether bridge to a bromophenyl group. Such structures are common pharmacophores and key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification is critical to ensure the quality, efficacy, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[2]
The developed method employs reversed-phase chromatography, the most widely used separation mode in HPLC, accounting for over 65% of all applications.[3] This approach is ideally suited for this compound, which possesses both non-polar (bromophenyl, ethyl groups) and moderately polar (pyridine nitrogen, ether oxygen) moieties. The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase.[3][4]
The pyridine moiety is basic (pKa ≈ 5.2-6.0), which can lead to undesirable interactions with residual acidic silanols on the silica-based column packing, resulting in poor peak shape (tailing). To mitigate this, the mobile phase is acidified to a pH of approximately 2-4.[3] At this low pH, the pyridine nitrogen is protonated, ensuring good analyte solubility and minimizing secondary ionic interactions, which yields sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier for its strong elution properties and ability to produce efficient separations.[3]
Experimental Workflow and Methodology
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
-
Data Acquisition: Empower 2, Chromeleon, or equivalent chromatography data software.
-
Analytical Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade, ~85%)
-
Reference Standard: this compound (Purity > 99.5%)
-
Optimized Chromatographic Conditions
A summary of the final, optimized HPLC method parameters is presented in Table 1.
| Parameter | Condition |
| Stationary Phase (Column) | Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (DAD for peak purity analysis) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
| Table 1: Optimized HPLC Conditions |
Solution Preparation
-
Mobile Phase (Acetonitrile: 0.1% H₃PO₄ in Water, 60:40):
-
Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Filter the aqueous solution through a 0.45 µm nylon filter.
-
Combine 600 mL of acetonitrile with 400 mL of the filtered aqueous solution.
-
Degas the final mixture by sonication for 15 minutes.
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Preparation (Target concentration 50 µg/mL):
-
Accurately weigh an amount of the sample powder equivalent to 25 mg of the active ingredient into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
Experimental and Validation Workflow Diagram
The overall process from sample preparation through method validation is depicted below.
Figure 1: General workflow for sample analysis and method validation.
System Suitability Testing (SST)
Before commencing any sample analysis, the suitability of the chromatographic system must be verified.[5][6] This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed ready for use only if all acceptance criteria in Table 2 are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating minimal unwanted secondary interactions.[5] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the ability to generate narrow peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system response.[5] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and consistency of the pump's flow rate. |
| Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria |
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][7][8]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[8] This was demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[2][9][10]
-
Protocol: Solutions of the analyte (100 µg/mL) were subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).
-
-
Acceptance Criteria: The method is considered specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) of ≥ 2.0. Peak purity analysis using a DAD should confirm no co-eluting peaks. A degradation of 5-20% is desirable to prove the method's capability.[11]
Figure 2: Key parameters for HPLC method validation per ICH Q2(R1).
Linearity
-
Protocol: A series of at least five solutions were prepared from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Each solution was injected in triplicate.
-
Acceptance Criteria: The method is linear if the correlation coefficient (r²) of the calibration curve (peak area vs. concentration) is ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Three replicate preparations were analyzed for each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Protocol for Repeatability (Intra-assay): Six individual sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst.
-
Protocol for Intermediate Precision: The repeatability study was duplicated by a different analyst on a different day using a different HPLC system.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ value should be confirmed by analyzing a sample at this concentration, which should yield results with acceptable accuracy and precision.
Robustness
-
Protocol: The effect of small, deliberate variations in the method parameters on the results was evaluated. The tested variations included:
-
Flow Rate (±0.1 mL/min)
-
Column Temperature (±2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ±2%)
-
-
Acceptance Criteria: The system suitability parameters must still pass under the varied conditions, and the assay results should not significantly deviate from the nominal results.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The isocratic method is simple and efficient, with a run time of 10 minutes, making it highly suitable for high-throughput analysis in a quality control environment. The comprehensive validation protocol ensures that the method is reliable and complies with international regulatory standards.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][12]
-
Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link][2]
-
Alsante, K. M., et al. (2011). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Discovery & Development. [Link][9]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Patel, Y., et al. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharma Times. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method. [Link][5]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link][6]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Brendelberger, G. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. [Link]
-
J-STAR Research. (n.d.). Method Development & Forced Degradation. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
- Malviya, R., et al. (2010). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Sciences Review and Research.
-
USP. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
- Lough, W. J., & Watchel, M. (1998). HPLC Method Development and Validation for Pharmaceutical Analysis. Taylor & Francis.
-
Sahu, P. K., et al. (2011). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Journal of Young Pharmacists. [Link]
-
ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules. [Link]
-
IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Acta Poloniae Pharmaceutica. (2009). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
-
ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. youtube.com [youtube.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICH Official web site : ICH [ich.org]
Application Notes and Protocols for 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine in Pharmaceutical Analysis and Medicinal Chemistry
Introduction: The Significance of a Seemingly Minor Component
In the landscape of medicinal chemistry and pharmaceutical development, the focus is often on the active pharmaceutical ingredient (API). However, the impurities that arise during the synthesis of an API are of equal importance, holding significant implications for the safety, efficacy, and quality of the final drug product. 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is a case in point. While not a therapeutic agent in itself, it is a known impurity of Pioglitazone, a widely prescribed oral hypoglycemic agent of the thiazolidinedione (TZD) class used in the management of type 2 diabetes.[1][2][3]
The presence of this and other impurities must be strictly monitored and controlled to adhere to regulatory standards.[1] This guide provides a detailed overview of the role of this compound as a pharmaceutical impurity, protocols for its analysis, and a forward-looking perspective on the potential of its chemical scaffold in medicinal chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods for its detection and quantification.
| Property | Value | Source |
| Molecular Formula | C15H16BrNO | [4][5] |
| Molecular Weight | 306.20 g/mol | [5] |
| CAS Number | 669716-58-9 | [1][5] |
| Appearance | Off-White Solid | [3] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [1][3] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO, and Methanol | [1] |
Part 1: this compound as a Pioglitazone Impurity
The synthesis of complex molecules like Pioglitazone is a multi-step process, and impurities can be introduced at various stages. This compound is a process-related impurity, meaning it is formed from the starting materials or intermediates during the synthesis of Pioglitazone. The structural similarity between this impurity and the Pioglitazone molecule underscores the importance of robust analytical methods to differentiate and quantify it.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound in a Pioglitazone Drug Substance
This protocol outlines a general HPLC method for the detection and quantification of this compound. The specific parameters may require optimization based on the available instrumentation and the specific sample matrix.
Objective: To separate and quantify this compound from Pioglitazone and other potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Reference standard of this compound
-
Pioglitazone drug substance for analysis
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer solution of 0.05M phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to bracket the expected concentration of the impurity.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Pioglitazone drug substance in the diluent to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 269 nm
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 25 30 70 30 30 70 35 70 30 | 40 | 70 | 30 |
-
-
Analysis and Data Interpretation:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound based on its retention time relative to the standard.
-
Quantify the amount of the impurity in the sample using the calibration curve.
-
Workflow for Impurity Analysis
Caption: Workflow for HPLC-based impurity profiling.
Part 2: Synthesis of this compound as a Reference Standard
The availability of a pure reference standard is a prerequisite for accurate analytical method development and validation. The synthesis of this compound can be achieved through a nucleophilic substitution reaction.
Protocol 2: Laboratory-Scale Synthesis
Objective: To synthesize this compound for use as an analytical reference standard.
Reaction Scheme:
2-(2-Chloroethyl)-5-ethylpyridine + 4-Bromophenol --(Base)--> this compound
Materials:
-
2-(2-Chloroethyl)-5-ethylpyridine
-
4-Bromophenol
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(2-chloroethyl)-5-ethylpyridine to the reaction mixture.
-
Heat the reaction to 80-90°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Synthetic Pathway Visualization
Caption: Synthesis of the reference standard.
Part 3: Future Perspectives in Medicinal Chemistry
While this compound is currently recognized as an impurity, its core structure, which combines a pyridine ring with a phenoxy moiety, is present in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antifungal and insecticidal properties.[6]
The 4-bromophenoxy group is also a common feature in medicinal chemistry, often used to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The bromine atom can act as a bulky group to enhance binding to a target protein or can be a site for further chemical modification.
Researchers could explore the potential of the 2-[2-(phenoxy)ethyl]-5-ethylpyridine scaffold for the development of new therapeutic agents. Potential areas of investigation could include:
-
Antimicrobial agents: The combination of the pyridine and bromophenol moieties could be explored for antibacterial and antifungal activity.[7]
-
Neurological disorders: Certain pyridine derivatives have shown activity against targets in the central nervous system.[8]
-
Agrochemicals: The structural features of this compound may lend themselves to the development of new pesticides or herbicides.[8]
Further research, including in silico screening, synthesis of analog libraries, and in vitro biological evaluation, would be necessary to elucidate any potential therapeutic applications of this chemical scaffold.
Conclusion
This compound serves as a critical example of the importance of impurity profiling in pharmaceutical manufacturing. A thorough understanding of its properties and robust analytical methods for its detection are essential for ensuring the quality and safety of Pioglitazone. While its direct applications in medicinal chemistry are yet to be explored, its chemical structure holds potential for future drug discovery efforts. The protocols and perspectives provided in this guide are intended to support researchers and scientists in the fields of pharmaceutical analysis and medicinal chemistry.
References
-
LookChem. (n.d.). Cas 669716-58-9, 2-[2-(4-BroMophenoxy)ethyl]. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). This compound-d4. Retrieved from [Link]
-
TSI Journals. (n.d.). synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
Sources
- 1. Cas 669716-58-9,this compound | lookchem [lookchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
protocol for handling and storage of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Introduction
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is a heterocyclic aromatic compound with the CAS Number 669716-58-9.[1][2][3] Structurally, it features a pyridine ring, a bromophenoxy group, and an ethyl substituent, contributing to its specific chemical properties.[4] This compound is notably recognized as a process impurity in the manufacturing of Pioglitazone, a therapeutic agent for type 2 diabetes.[5] Its role as a pharmaceutical impurity necessitates careful monitoring and control to ensure the quality, safety, and efficacy of the final drug product.[3] Beyond its relevance in pharmaceutical analysis, its unique structure may be of interest to researchers in medicinal chemistry and materials science.[4]
This document provides a comprehensive guide for the safe handling and storage of this compound, drawing upon available data and established best practices for similar chemical entities. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the known characteristics of pyridine derivatives, brominated aromatic compounds, and its identified hygroscopic nature.[4][6] Researchers must supplement these guidelines with a thorough, institution-specific risk assessment.
Physicochemical and Safety Data
A summary of the known properties and storage conditions for this compound is presented below. The lack of extensive physical and toxicological data underscores the importance of treating this compound with a high degree of caution.
| Property | Value | Source |
| CAS Number | 669716-58-9 | [2][3] |
| Molecular Formula | C₁₅H₁₆BrNO | [2] |
| Molecular Weight | 306.20 g/mol | [2] |
| Appearance | Off-White Solid / Pale Yellow Liquid | [4][5] |
| Storage Temperature | 2-8°C (Refrigerator) | [5] |
| Key Storage Conditions | Hygroscopic, store under inert atmosphere | [5][6] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO, and Methanol | [6] |
Core Safety and Handling Protocol
The handling of this compound demands a stringent adherence to safety protocols to mitigate risks associated with its chemical class. The following procedures are based on best practices for handling pyridine derivatives and brominated compounds, which can be toxic and environmentally harmful.[4][7]
Personal Protective Equipment (PPE)
A robust PPE plan is the primary defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles with side shields are required.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[7]
-
Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of the solid or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
-
Spills: For small spills, absorb with an inert, dry material and place it in a sealed, appropriate container for hazardous waste disposal. For large spills, evacuate the area and follow institutional emergency procedures.[6]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Dispose of the hazardous waste through a licensed contractor, adhering to all local, state, and federal regulations.[4] Do not pour down the drain or discard in regular trash.[4]
Storage Protocol
Proper storage is critical to maintain the integrity of this compound, given its hygroscopic nature.
-
Temperature: Store in a refrigerator at 2-8°C.[5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption and potential degradation.[5]
-
Container: Use tightly sealed containers. For long-term storage, consider amber glass vials with septa to allow for the removal of the compound via syringe under an inert atmosphere.
-
Segregation: Store away from strong oxidizing agents and acids, as pyridine derivatives can react with these substances.[8][9]
Experimental Workflow: Weighing and Dissolution
The following is a step-by-step protocol for accurately weighing and dissolving the hygroscopic solid, this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, Acetonitrile)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Glass vial with a screw cap or septum
-
Inert gas source (Argon or Nitrogen) with a manifold
-
Syringes and needles
Protocol:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
Purge the vial that will contain the final solution with an inert gas.
-
-
Weighing:
-
Due to its hygroscopic nature, minimize the compound's exposure to the atmosphere.
-
Quickly weigh the desired amount of the solid onto weighing paper or a boat using an analytical balance.
-
For highly sensitive applications, consider weighing the compound within a glove box.
-
-
Transfer:
-
Promptly transfer the weighed solid into the prepared, inert-gas-purged vial.
-
-
Dissolution:
-
Using a syringe, add the appropriate volume of anhydrous solvent to the vial.
-
If the vial has a septum, this can be done without opening the vial to the atmosphere.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
-
Storage of Solution:
-
Store the resulting solution under an inert atmosphere in a tightly sealed container at the recommended temperature, protected from light.
-
Visualizations
Handling Workflow Diagram
The following diagram illustrates the key decision points and steps in the safe handling of this compound.
Caption: Workflow for the safe handling of the compound.
Storage Conditions Logic Diagram
This diagram outlines the necessary conditions for the proper storage of this compound.
Caption: Logic for determining appropriate storage conditions.
References
-
LookChem. (n.d.). Cas 669716-58-9, this compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 71314268. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 71314268. Retrieved from [Link]
-
LookChem. (n.d.). Cas 669716-58-9, 2-[2-(4-BroMophenoxy)ethyl]. Retrieved from [Link]16-58-9.html)
Sources
- 1. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. dollycorporation.com [dollycorporation.com]
- 8. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
Application Notes and Protocols: 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine for Pharmaceutical Analysis
Abstract
This document provides a comprehensive technical guide for the use of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine as a reference standard in pharmaceutical analysis. Primarily identified as a process-related impurity in the synthesis of Pioglitazone, an antidiabetic drug, this compound serves as a critical tool for quality control, impurity profiling, and analytical method validation.[1][2][3] These application notes detail the physicochemical properties of the standard, protocols for its qualification as a secondary (in-house) reference standard, and a validated HPLC method for its quantification in drug substance samples. The methodologies are designed to align with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4]
Introduction: The Role of Impurity Reference Standards
In pharmaceutical manufacturing, the quality and purity of an Active Pharmaceutical Ingredient (API) are paramount to ensure the safety and efficacy of the final drug product.[5][6] Regulatory bodies worldwide mandate stringent control over impurities.[7] Reference standards are highly characterized materials that serve as the benchmark for analytical testing, enabling the identification and quantification of components within a drug substance or product.[6][8]
Impurity reference standards, such as this compound, are specifically used to detect, identify, and quantify impurities that may arise during the synthesis or degradation of an API.[9] As a known impurity of Pioglitazone, establishing a qualified reference standard for this compound is essential for:
-
Analytical Method Validation: To demonstrate the specificity, linearity, accuracy, and precision of methods used for routine quality control.
-
Quality Control: For the routine monitoring and control of impurity levels in batches of Pioglitazone drug substance, ensuring they remain within specified limits.
-
Stability Studies: To track the potential formation of this impurity over time under various environmental conditions, as mandated by ICH Q1A guidelines.[10][11]
This guide provides the necessary protocols to qualify and effectively utilize this compound as a secondary reference standard, ensuring traceability to a primary standard or through comprehensive characterization.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for its proper handling, storage, and use in analytical methods.
| Property | Value | Source(s) |
| Chemical Name | This compound | PubChem[12][13] |
| Synonyms | 4-[2-(5-Ethyl-2-pyridyl)ethoxy]-1-bromobenzene, Pioglitazone Bromo Impurity | LookChem, Pharmaffiliates[2][3] |
| CAS Number | 669716-58-9 | PubChem[12] |
| Molecular Formula | C₁₅H₁₆BrNO | PubChem[12][13] |
| Molecular Weight | 306.20 g/mol | PubChem[12] |
| Appearance | Off-White to Pale Yellow Solid/Liquid | Pharmaffiliates, CymitQuimica[3][14] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO, and Methanol. | LookChem[2] |
| Storage Conditions | Hygroscopic. Store under an inert atmosphere in a refrigerator (2-8 °C). | LookChem[2] |
| Computed XLogP3 | 4.3 | PubChem[12] |
Protocol for Qualification of a Secondary Reference Standard
A secondary, or in-house, reference standard must be thoroughly characterized to confirm its identity and purity, and to establish its fitness for purpose.[7][15] This process ensures that the standard is reliable for quantitative analysis.
Workflow for Reference Standard Qualification
The following diagram outlines the critical steps for qualifying a new batch of this compound as a secondary reference standard.
Caption: Workflow for the qualification of a secondary reference standard.
Step-by-Step Qualification Protocol
3.2.1. Identity Confirmation
-
Rationale: To unequivocally confirm that the chemical structure of the candidate material is this compound. A combination of spectroscopic techniques is required as per regulatory expectations.
-
Procedures:
-
Mass Spectrometry (MS): Acquire a high-resolution mass spectrum. The observed mass should correspond to the theoretical exact mass of the compound (C₁₅H₁₆BrNO, 305.0415 Da).[12] The isotopic pattern characteristic of a monobrominated compound should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values must be consistent with the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the infrared spectrum. Key functional group absorptions (e.g., C-O ether, C=N pyridine, aromatic C-H) should be present and match the expected profile.
-
3.2.2. Purity Determination
-
Rationale: To determine the purity of the standard, which is critical for its use in quantitative assays. A mass balance approach, accounting for all significant impurities, is the most robust method.
-
Procedures:
-
Chromatographic Purity (HPLC): Use the HPLC method described in Section 4. Perform an area normalization analysis to determine the percentage of the main peak. This provides the level of organic impurities.
-
Water Content: Determine the water content using Karl Fischer titration (USP <921>).
-
Residual Solvents: Analyze for residual solvents using Headspace Gas Chromatography (GC-HS) as per USP <467>.
-
Non-Volatile Impurities (Sulphated Ash): Determine the content of inorganic impurities by measuring the residue on ignition (USP <281>).
-
Purity Assignment (Mass Balance): Calculate the final assigned purity value using the formula: Purity (%) = (100% - % Organic Impurities) x (1 - (% Water + % Residual Solvents + % Sulphated Ash) / 100)
-
3.2.3. Stability Study
-
Rationale: To establish a retest date for the reference standard, ensuring its integrity over time. The protocol should follow ICH Q1A(R2) guidelines.[10]
-
Procedures:
-
Package the reference standard in tightly sealed, amber glass vials under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions:
-
Long-Term: 5°C ± 3°C (refrigerator).
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Tests: At each time point, perform HPLC purity analysis and a visual inspection. A significant change is defined as a failure to meet the established purity specification.
-
Retest Date Assignment: The retest date is determined by the long-term stability data.
-
Application Protocol: Quantification by HPLC
This validated, stability-indicating RP-HPLC method is designed for the quantification of this compound in Pioglitazone HCl drug substance.
Experimental Workflow
Caption: HPLC workflow for impurity quantification.
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V (150 x 4.6 mm), 5 µm or equivalent C18 column |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.1 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile:Water (50:50 v/v) |
Rationale for Method Selection: A C18 column provides excellent hydrophobic retention for the analyte and the API.[4][5] The phosphate buffer at pH 3.1 ensures consistent ionization of the basic pyridine moiety, leading to sharp, symmetrical peaks. A gradient elution is necessary to separate the impurity from the main Pioglitazone peak and other potential related substances within a reasonable runtime.[4][5]
Preparation of Solutions
-
Standard Stock Solution (approx. 100 µg/mL):
-
Accurately weigh about 10 mg of the qualified this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent.
-
-
Standard Solution (approx. 1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with Diluent. This corresponds to a 0.1% impurity level relative to the sample concentration.
-
-
Sample Solution (approx. 1.0 mg/mL):
-
Accurately weigh about 50 mg of the Pioglitazone HCl sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent. Sonicate if necessary to ensure complete dissolution.[16]
-
System Suitability Test (SST)
-
Procedure: Inject the Standard Solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 5.0%.
-
Theoretical plates for the analyte peak: ≥ 2000.
-
Tailing factor for the analyte peak: ≤ 2.0.
-
Calculation
Calculate the percentage of this compound in the Pioglitazone HCl sample using the following formula:
% Impurity = (Area_Sample / Area_Std) x (Conc_Std / Conc_Sample) x Purity_Std x 100
Where:
-
Area_Sample = Peak area of the impurity in the sample chromatogram.
-
Area_Std = Average peak area of the impurity in the standard solution chromatograms.
-
Conc_Std = Concentration of the reference standard in the Standard Solution (e.g., mg/mL).
-
Conc_Sample = Concentration of the Pioglitazone HCl in the Sample Solution (e.g., mg/mL).
-
Purity_Std = The assigned purity of the reference standard (as a decimal).
Conclusion
The establishment and use of a well-characterized reference standard for this compound are indispensable for the robust quality control of Pioglitazone. The protocols detailed in this document provide a comprehensive framework for the qualification of this material as a secondary standard and its application in a validated HPLC method for impurity analysis. Adherence to these scientifically grounded procedures will ensure the generation of accurate, reliable, and reproducible data that meets stringent global regulatory expectations.
References
-
M. S. Charde et al., "Pioglitazone: A review of analytical methods," Journal of Pharmaceutical Analysis, 2013. [Link]
-
A. S. Rathore, "Reference-Standard Material Qualification," Pharmaceutical Technology, 2009. [Link]
-
SIELC Technologies, "HPLC Method for Analysis of Pioglitazone." [Link]
-
N. Rashmitha et al., "A Validated Stability Indicating HPLC method for the Determination of Impurities in Pioglitazone Hydrochloride," Der Pharma Chemica, 2011. [Link]
-
N. Balaji and S. Sultana, "Sensitive determination of related substances in pioglitazone hydrochloride by HPLC," International Journal of Pharmacy and Pharmaceutical Sciences, 2017. [Link]
-
Der Pharma Chemica, "A Validated Stability Indicating HPLC Method for the Determination of Impurities in Pioglitazone Hydrochloride." [Link]
-
ICH, "Q1 Guideline on Stability Testing of Drug Substances and Drug Products." [Link]
-
ResolveMass Laboratories Inc., "How to Qualify Secondary Reference Standards to Ensure Compliance." [Link]
-
AMSbiopharma, "ICH Guidelines: Drug Stability Testing Essentials." [Link]
-
Intertek, "Reference Standard Materials Program." [Link]
-
National Center for Biotechnology Information, "PubChem Compound Summary for CID 71314268, this compound." [Link]
-
N. Balaji and S. Sultana, "Assessment of Related Substances in Pioglitazone Hydrochloride by HPLC Method," Research Journal of Pharmacy and Technology, 2017. [Link]
-
M. Trojanowicz et al., "Reversed-phase HPLC methods for purity test and assay of pioglitazone hydrochloride in tablets," Acta Poloniae Pharmaceutica, 2005. [Link]
-
Semantic Scholar, "SENSITIVE DETERMINATION OF RELATED SUBSTANCES IN PIOGLITAZONE HYDROCHLORIDE BY HPLC." [Link]
-
S. Singh et al., "Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination," Journal of Pharmaceutical Sciences, 2019. [Link]
-
ICH, "Quality Guidelines." [Link]
-
ICH, "Q1A(R2) Stability Testing of New Drug Substances and Products," 2003. [Link]
-
LookChem, "Cas 669716-58-9, 2-[2-(4-BroMophenoxy)ethyl]." [Link]
-
ICH, "ICH Topic Q 1 A Stability Testing Guidelines," 1995. [Link]
-
PubChem, "this compound." [Link]
-
Pharmaffiliates, "CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine." [Link]ates.com/en/cas-no-669716-58-9)
Sources
- 1. SENSITIVE DETERMINATION OF RELATED SUBSTANCES IN PIOGLITAZONE HYDROCHLORIDE BY HPLC | Semantic Scholar [semanticscholar.org]
- 2. lookchem.com [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Stability Indicating HPLC method for the Determination of Impurities in Pioglitazone Hydrochloride | Semantic Scholar [semanticscholar.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmtech.com [pharmtech.com]
- 8. HPLC Method for Analysis of Pioglitazone | SIELC Technologies [sielc.com]
- 9. Reference Standard Materials Program [intertek.com]
- 10. database.ich.org [database.ich.org]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CAS 669716-58-9: Pyridine, 2-[2-(4-bromophenoxy)ethyl]-5-e… [cymitquimica.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. derpharmachemica.com [derpharmachemica.com]
Application Note: A Robust LC-MS/MS Protocol for the Profiling of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine Impurities
Introduction
In pharmaceutical development and manufacturing, the meticulous identification, quantification, and control of impurities are paramount to ensuring the safety and efficacy of drug substances.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances.[3][4][5] These guidelines necessitate the development of highly sensitive and specific analytical methods for impurity profiling.[6] This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the impurity profiling of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, a known impurity of the antidiabetic drug Pioglitazone.[7][8]
The structural complexity of pharmaceutical molecules and the potential for numerous side-reactions during synthesis can lead to a variety of process-related impurities and degradation products.[9] LC-MS/MS has emerged as an indispensable tool for these investigations due to its exceptional sensitivity, selectivity, and ability to provide structural information, making it ideal for the detection and characterization of trace-level impurities.[10][11][12]
Analyte of Interest: this compound
This compound is a heterocyclic aromatic organic compound.[13] Its structure, featuring a pyridine ring, a bromophenoxy moiety, and an ethyl group, presents specific analytical challenges and considerations.[14] The presence of bromine is a key characteristic, as its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) provides a distinct signature in mass spectrometry, aiding in the identification of bromine-containing compounds.[15][16]
Potential Impurities
Impurities associated with this compound can originate from various sources, including starting materials, by-products of the synthetic route, and degradation products formed during manufacturing or storage.[1] These can include isomers, precursors, reaction intermediates, and products of oxidation or hydrolysis. A thorough understanding of the synthetic pathway is crucial for predicting potential impurities.
Experimental Workflow
The overall workflow for the impurity profiling of this compound is depicted in the following diagram:
Sources
- 1. jpionline.org [jpionline.org]
- 2. EMA Impurity Risk Assessment: New Draft Paper Explained | LGC Standards [lgcstandards.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. lookchem.com [lookchem.com]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CAS 669716-58-9: Pyridine, 2-[2-(4-bromophenoxy)ethyl]-5-e… [cymitquimica.com]
- 15. savemyexams.com [savemyexams.com]
- 16. m.youtube.com [m.youtube.com]
in vitro assay development using 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Initial In Vitro Characterization of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine: A Cell Viability Screening Approach
Abstract
This document provides a detailed methodology for the initial in vitro characterization of the novel compound, this compound. Given the limited publicly available data on the specific biological activities of this molecule, a primary cytotoxicity and cell viability screen is proposed as a foundational step. The pyridine scaffold is a common feature in a multitude of clinically relevant drugs with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] Therefore, assessing the effect of this novel pyridine derivative on cell proliferation is a critical first step in elucidating its potential therapeutic or toxicological profile. This guide is intended for researchers in drug discovery and development, providing a robust protocol for an MTT-based cell viability assay, guidance on data interpretation, and the scientific rationale behind the experimental design.
Introduction and Scientific Rationale
This compound is a pyridine derivative with a chemical structure that suggests potential biological activity.[4][5] While it has been identified as an impurity of the thiazolidinedione drug Pioglitazone, its independent bioactivity remains uncharacterized.[6][7][8] The pyridine nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[3] Numerous pyridine-containing compounds have been investigated for their potential as anticancer agents, often exhibiting cytotoxic effects against various cancer cell lines.[1][9][10][11]
The initial step in evaluating any novel compound is to determine its effect on cell viability.[12][13] A cell viability assay serves as a broad initial screen to identify a concentration range where the compound exhibits biological effects, which can then guide more specific mechanistic studies.[14] This application note details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Assay Principle
The MTT assay is a reliable and high-throughput method to quantify the cytotoxic or cytostatic effects of a compound. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT reagent to formazan. The resulting insoluble purple formazan can be solubilized, and the concentration can be determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. A decrease in the signal indicates a reduction in cell viability due to either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the MTT-based cell viability assay.
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
HepG2 (human hepatocellular carcinoma)
-
(Optional) A non-cancerous cell line like MCF-10A or HEK293 for selectivity assessment.
-
-
Compound: this compound
-
Reagents:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Positive control (e.g., Doxorubicin)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Step-by-Step Procedure
-
Cell Seeding: a. Culture the selected cell lines in their recommended complete medium until they reach 70-80% confluency. b. Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count. d. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well) and seed 100 µL into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Preparation and Treatment: a. Prepare a 100 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM is a good starting point).[15] c. Also prepare dilutions for a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%). d. After the 24-hour incubation for cell attachment, carefully remove the medium from the wells. e. Add 100 µL of the medium containing the different compound concentrations, the positive control, or the vehicle control to the respective wells. Include wells with medium only as a background control. f. Incubate the plate for another 48 to 72 hours.
-
MTT Assay: a. After the treatment incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
Data Analysis and Presentation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the vehicle control.
-
Subtract the average absorbance of the background control (medium only) from all other absorbance readings.
-
Calculate the percentage of viability using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of cell viability. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Example Data Presentation
The following table presents hypothetical data for the effect of this compound on MCF-7 cells after 48 hours of treatment.
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control (0) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 91.5 ± 3.8 |
| 5 | 75.3 ± 6.2 |
| 10 | 52.1 ± 4.9 |
| 25 | 28.7 ± 3.1 |
| 50 | 15.4 ± 2.5 |
| 100 | 8.9 ± 1.8 |
| Doxorubicin (1 µM) | 35.6 ± 4.2 |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls and considerations are essential:
-
Vehicle Control: To account for any effects of the solvent (DMSO) on cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm that the assay system is responsive.
-
Background Control: Wells with medium only to measure the background absorbance.
-
Replicates: Each concentration should be tested in triplicate or quadruplicate to assess variability and ensure statistical significance.
-
Assay Linearity: Ensure that the initial cell seeding density is within the linear range of the assay.
Conclusion and Future Directions
This application note provides a comprehensive and robust protocol for the initial in vitro screening of this compound using the MTT assay. The results from this assay will establish a foundational understanding of the compound's cytotoxic or cytostatic potential and will be instrumental in guiding subsequent research. Depending on the IC₅₀ values obtained, future studies could involve:
-
Selectivity Screening: Testing against a broader panel of cancer and non-cancerous cell lines.
-
Mechanism of Action Studies: Investigating the mode of cell death (e.g., apoptosis vs. necrosis) through assays like Annexin V/PI staining and cell cycle analysis.[9]
-
Target Identification: If potent activity is observed, further studies can be designed to identify the molecular target(s) of the compound.
By following this structured approach, researchers can effectively begin to unravel the biological profile of this compound.
References
- Vertex AI Search. (2026). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Charles River Laboratories. (2026). In Vitro Assay Development Services.
- PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
- BenchChem. (2025). Application Notes and Protocols for Cell-based Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Taylor & Francis Online. (2026). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
- ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- PubChem. (2026). This compound | C15H16BrNO | CID 71314268.
- PubChem. (2026). This compound | C15H16BrNO | CID 71314268.
- RSC Publishing. (2026). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
- BenchChem. (2025).
- NIH. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- MDPI. (2026). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
- Clearsynth. (2026). This compound-d4.
- National Genomics Data Center. (2026). Synthesis, characterization and bioactivity of new pyridine-2(H)
- LookChem. (2026). Cas 669716-58-9,2-[2-(4-BroMophenoxy)ethyl].
- PubMed. (2011).
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
- CymitQuimica. (2026). CAS 669716-58-9: Pyridine, 2-[2-(4-bromophenoxy)ethyl]-5-e….
- Pharmaffiliates. (2026). CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. SvDoR7BRi)
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. lookchem.com [lookchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. criver.com [criver.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Investigating the Role of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine in Drug Metabolism
Introduction: Unveiling the Metabolic Profile of a Pioglitazone-Related Compound
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is recognized primarily as an impurity associated with the manufacturing of Pioglitazone, a thiazolidinedione-class antidiabetic agent.[1][2][3][4][5][6] While its toxicological profile as an impurity is of regulatory interest, its structural features—namely the pyridine ring and the bromophenoxy group—suggest a potential for interaction with drug-metabolizing enzymes.[7] This document provides a theoretical framework and detailed experimental protocols for researchers to investigate the influence of this compound on drug metabolism, particularly its potential to inhibit cytochrome P450 (CYP) enzymes. Understanding these interactions is crucial for predicting potential drug-drug interactions (DDIs) and elucidating the broader pharmacological and toxicological landscape of Pioglitazone and its related substances.
Compound Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting drug metabolism studies.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 669716-58-9 | [8] |
| Molecular Formula | C₁₅H₁₆BrNO | [8] |
| Molecular Weight | 306.20 g/mol | [8] |
| Appearance | Pale Yellow Liquid or Off-White Solid | [6][7] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO, and Methanol | [2][4] |
| Storage | 2-8 °C, Hygroscopic, Under Inert Atmosphere | [2][4] |
Theoretical Framework: A Potential Cytochrome P450 Modulator
The pyridine moiety is a common structural motif in a variety of pharmacologically active compounds and is known to interact with the heme iron of cytochrome P450 enzymes, often leading to inhibition of their metabolic activity. This interaction can be either reversible (competitive or non-competitive) or irreversible (time-dependent). Given the presence of the pyridine ring, it is plausible to hypothesize that this compound may act as an inhibitor of one or more CYP isoforms.
Human cytochrome P450s are a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes is a major cause of adverse drug-drug interactions.[9] Therefore, characterizing the inhibitory potential of this compound against key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a critical step in assessing its potential for clinical impact.[9][10]
The following protocols are designed to systematically evaluate this hypothesis.
Experimental Workflow for Assessing Metabolic Interaction
The investigation into the effects of this compound on drug metabolism can be structured as a multi-step process, beginning with broad screening and progressing to more detailed mechanistic studies.
Caption: A phased approach to investigating the metabolic effects of this compound.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for major human CYP isoforms.
Principle
This assay measures the effect of a range of concentrations of the test compound on the metabolic activity of specific CYP isoforms in pooled human liver microsomes.[11][12] The activity of each isoform is monitored by quantifying the formation of a specific metabolite from a probe substrate via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][13][14][15][16]
Materials
-
This compound (test compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
CYP isoform-specific probe substrates and their corresponding metabolites (see table below)
-
Known CYP inhibitors (positive controls)
-
Acetonitrile (ACN) with an appropriate internal standard (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Experimental Parameters
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | α-Naphthoflavone |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO).
-
Create a dilution series of the test compound and positive controls. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
Prepare a cocktail of probe substrates in the assay buffer.
-
-
Incubation Setup (in a 96-well plate):
-
Add potassium phosphate buffer to each well.
-
Add the test compound at various concentrations (typically in triplicate). Include vehicle controls (solvent only) and positive control inhibitors.
-
Add the probe substrate cocktail to all wells.
-
Add pooled human liver microsomes to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Initiation and Termination of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
Data Analysis
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Drug Metabolism Study Using Plated Human Hepatocytes
This protocol assesses the impact of this compound on the metabolic activity of intact human hepatocytes.[17][18][19]
Principle
Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors.[17][19] This assay evaluates the effect of the test compound on the metabolism of a probe drug in a more physiologically relevant system.
Materials
-
Plateable cryopreserved human hepatocytes
-
Hepatocyte plating and culture media
-
Collagen-coated 24- or 48-well plates
-
This compound (test compound)
-
A probe drug (e.g., a drug known to be metabolized by a specific CYP)
-
MTT or similar reagent for cell viability assessment
-
LC-MS/MS system
Step-by-Step Procedure
-
Hepatocyte Plating and Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.[17]
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Replace the plating medium with fresh culture medium and maintain the culture for 24 hours.
-
-
Compound Treatment:
-
Prepare dilutions of this compound and the probe drug in culture medium.
-
Treat the hepatocyte monolayers with:
-
Vehicle control
-
Probe drug alone
-
Test compound alone (for viability assessment)
-
Probe drug in the presence of various concentrations of the test compound.
-
-
Incubate for a specified period (e.g., 24 hours).
-
-
Sample Collection and Viability Assessment:
-
At the end of the incubation, collect the culture medium from each well for metabolite analysis.
-
Perform an MTT assay on the cell monolayers to assess any cytotoxicity caused by the test compound.
-
-
Sample Processing and Analysis:
-
Process the collected media samples (e.g., protein precipitation with cold acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent probe drug and the formation of its key metabolites.[20]
-
Data Analysis
-
Evaluate the cell viability data to ensure that the observed effects on metabolism are not due to cytotoxicity.
-
Calculate the rate of disappearance of the probe drug and the rate of formation of its metabolites in the presence and absence of the test compound.
-
Determine the extent of inhibition of the probe drug's metabolism by this compound.
Mechanistic Insights: Visualizing CYP450 Inhibition
Should the experimental data suggest that this compound acts as a competitive inhibitor, its mechanism can be visualized as a direct competition with the substrate for binding to the active site of the CYP enzyme.
Caption: A simplified model of competitive inhibition of a cytochrome P450 enzyme.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound's effects on drug metabolism. Based on the findings from these in vitro studies, further investigations could include determining the precise mechanism of inhibition (e.g., competitive, non-competitive, or time-dependent) and assessing the potential for enzyme induction. These data will be invaluable for a comprehensive risk assessment of this compound, both as a pharmaceutical impurity and as a potential tool for probing drug-metabolizing systems.
References
-
Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2015). Drug Metabolism and Disposition. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved January 16, 2026, from [Link]
-
Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). SlideShare. Retrieved January 16, 2026, from [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. Retrieved January 16, 2026, from [Link]
-
Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis. Retrieved January 16, 2026, from [Link]
-
Cas 669716-58-9,2-[2-(4-BroMophenoxy)ethyl]. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2018). PMC. Retrieved January 16, 2026, from [Link]
-
CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved January 16, 2026, from [Link]
-
Metabolite Identification LC MS Testing. (n.d.). Jordi Labs. Retrieved January 16, 2026, from [Link]
-
Drug Metabolism and Drug-Drug Interaction. (n.d.). Lonza Bioscience. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
In vitro assays for induction of drug metabolism. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Systematic LC/MS metabolite identification in drug discovery. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Pioglitazone-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved January 16, 2026, from [Link]
-
Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link]
-
In vitro assessment of cytochrome P450 inhibition: Strategies for increasing LC/MS-based assay throughput using a one-point IC50 method and multiplexing high-performance liquid chromatography. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Pioglitazone Bromo Impurity. (n.d.). Cheminor Life Sciences. Retrieved January 16, 2026, from [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2022). STAR Protocols. Retrieved January 16, 2026, from [Link]
-
Pioglitazone Bromo Impurity. (n.d.). Allmpus. Retrieved January 16, 2026, from [Link]
-
CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
This compound-d4. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 16, 2026, from [Link]
Sources
- 1. In-vitro CYP inhibition pooled [protocols.io]
- 2. lookchem.com [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. allmpus.com [allmpus.com]
- 5. Pioglitazone Bromo Impurity | CAS No- 669716-58-9 [chemicea.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 14. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. testinglab.com [testinglab.com]
- 17. bdj.co.jp [bdj.co.jp]
- 18. Drug Metabolism and Drug-Drug Interaction | Lonza [bioscience.lonza.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol: Synthesis and Structure-Activity Relationship (SAR) Studies of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine Derivatives
An Application Note for Medicinal Chemists and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strategies and protocols for preparing 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine and its analogs. It further outlines a systematic approach for conducting Structure-Activity Relationship (SAR) studies to explore this chemical scaffold for potential therapeutic applications.
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2] Pyridine derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them privileged scaffolds in drug discovery.[3][4][5] The target molecule, this compound, is a known impurity of the antidiabetic drug Pioglitazone, which establishes its biological relevance and makes its scaffold an intriguing starting point for the development of novel therapeutic agents.[6][7][8]
This document details robust synthetic protocols, explains the rationale behind key experimental choices, and presents a strategic framework for chemical modifications aimed at elucidating the SAR of this promising compound class.
I. Synthetic Strategy: Accessing the Core Scaffold
The synthesis of the target aryl ether scaffold, this compound, can be efficiently achieved via nucleophilic substitution. The primary retrosynthetic disconnection is at the ether linkage, suggesting two well-established and reliable synthetic routes: the Williamson Ether Synthesis and the Ullmann Condensation.
-
Williamson Ether Synthesis (Preferred Route) : This is a classic and highly versatile S(_N)2 reaction.[9][10] The strategy involves the reaction of a phenoxide ion with a primary alkyl halide. For our target, this translates to the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from 2-(2-haloethyl)-5-ethylpyridine. This route is generally preferred due to its milder reaction conditions and wide substrate scope.[11] The use of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, leaving a "naked" and highly reactive alkoxide nucleophile, thereby accelerating the S(_N)2 reaction.[12][13]
-
Ullmann Condensation : This copper-catalyzed cross-coupling reaction provides an alternative pathway, particularly useful if the Williamson synthesis fails, for instance, with sterically hindered substrates.[14] This route would involve coupling 2-(5-ethylpyridin-2-yl)ethanol with an activated aryl halide like 1-bromo-4-iodobenzene in the presence of a copper catalyst (e.g., CuI, CuCl), a base, and often a ligand.[15][16] While effective, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, though modern protocols have been developed using catalytic systems under milder conditions.[14][17]
The following diagram illustrates the two primary synthetic pathways to the core structure.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. scribd.com [scribd.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Cas 669716-58-9,this compound | lookchem [lookchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Welcome to the technical support center for the synthesis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the synthetic yield and purity of this key intermediate. As an important precursor and a known impurity in the synthesis of Pioglitazone, achieving a robust and high-yielding protocol is critical.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven insights to help you overcome common synthetic challenges.
Overview of Synthetic Strategies
The formation of the ether linkage in this compound is the key transformation. There are two primary, highly effective methods for achieving this: the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice between them depends on factors such as substrate sensitivity, desired reaction conditions, and scalability.
Diagram: Primary Synthetic Pathways
Caption: Key synthetic routes to the target ether.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low (<50%). What are the most common culprits?
A low yield is the most frequent issue. It rarely stems from a single cause but rather a combination of factors. A systematic approach is required to diagnose the problem.
Initial Diagnosis: The first step is to analyze your crude reaction mixture by Thin Layer Chromatography (TLC) or LC-MS.
-
Case A: Significant unreacted starting material. This points to issues with reaction kinetics or activation. The reaction is either too slow, hasn't run long enough, or the reagents are not active enough.
-
Case B: Multiple side products observed. This indicates a loss of selectivity. The chosen conditions may be promoting undesired reaction pathways.
-
Case C: Clean reaction but low isolated yield. This suggests product loss during the aqueous workup or purification steps.
The following flowchart provides a logical path for troubleshooting.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing low-yield issues.
Q2: Which synthetic route, Williamson or Mitsunobu, is better?
Both are excellent choices, but they have distinct advantages and disadvantages.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Mechanism | SN2 or SNAr reaction between an alkoxide and an electrophile.[3][4][5] | Redox-coupled SN2 reaction converting an alcohol to a leaving group in situ.[6][7][8] |
| Reagents | Alcohol, Phenol, Strong Base (e.g., NaH), Alkyl/Aryl Halide. | Alcohol, Phenol, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD/DIAD). |
| Pros | • High atom economy.• Reagents are relatively inexpensive.• Scalable and industrially proven.[5] | • Very mild reaction conditions.• High functional group tolerance.• Proceeds with clean inversion of stereochemistry if applicable.[8] |
| Cons | • Requires a strong base, which can be incompatible with sensitive functional groups.• Risk of elimination (E2) side reactions at higher temperatures.[4] | • Generates stoichiometric amounts of byproducts (phosphine oxide, hydrazine).• Purification can be difficult due to byproduct removal.[6][8]• Azodicarboxylates can be hazardous.[9] |
| Best For... | Robust, large-scale syntheses where cost is a primary concern. | Small to medium-scale synthesis, especially with complex or sensitive molecules. |
Senior Scientist Recommendation: For initial lab-scale synthesis and optimization, the Mitsunobu reaction often provides a cleaner, more reliable result due to its mild conditions. For scaling up, optimizing the Williamson synthesis is generally more cost-effective.
Q3: For the Williamson synthesis, what are the optimal base and solvent combinations?
The choice is critical for achieving complete deprotonation of the phenol without promoting side reactions.[10]
| Base | Solvent(s) | Temperature | Analysis |
| Sodium Hydride (NaH) | THF, DMF | 0°C to RT | Most common and effective. The strong basicity ensures complete formation of the phenoxide. The reaction is irreversible as H₂ gas evolves. Requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | 60-100°C | A milder, safer alternative. Often requires higher temperatures and longer reaction times. Good for substrates with base-sensitive functional groups. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | RT to 60°C | Highly effective but more expensive. The large, soft cesium cation leads to a more "naked" and highly reactive phenoxide, often allowing for lower reaction temperatures.[10] |
Troubleshooting Action Plan (Williamson):
-
If you see unreacted 4-bromophenol: Your base is not strong enough or you have water in your solvent. Switch to NaH in anhydrous DMF.
-
If you observe decomposition: Your temperature is too high. If using K₂CO₃, switch to Cs₂CO₃ to achieve a good rate at a lower temperature.
Q4: I can't get rid of the triphenylphosphine oxide (TPPO) from my Mitsunobu reaction. What should I do?
This is a classic purification challenge in Mitsunobu chemistry. TPPO is often a crystalline solid but can co-elute with products of similar polarity.
Troubleshooting Action Plan (TPPO Removal):
-
Crystallization/Precipitation: After the reaction, concentrate the mixture and dissolve it in a minimal amount of a polar solvent (e.g., dichloromethane). Add a large volume of a non-polar solvent like cold diethyl ether or hexanes. TPPO is often insoluble and will precipitate, allowing for removal by filtration.[9]
-
Chromatography Optimization: If precipitation fails, switch your column chromatography eluent. A small percentage of a polar solvent like methanol in a DCM or EtOAc/Hexane system can sometimes improve separation.
-
Use Modified Reagents: Consider using polymer-supported triphenylphosphine or phosphines with ionic or fluorous tags designed for easier separation.[6] These are more expensive but can significantly simplify purification.
Detailed Experimental Protocols
Protocol 1: Optimized Mitsunobu Synthesis
This protocol prioritizes yield and purity for lab-scale synthesis.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-ethyl-2-(2-hydroxyethyl)pyridine (1.0 eq.), 4-bromophenol (1.1 eq.), and triphenylphosphine (1.2 eq.).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is typically observed. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products from the decomposition of the betaine intermediate.[7]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting alcohol is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane.
-
Add ~20 volumes of cold diethyl ether and stir for 30 minutes. Filter off the precipitated TPPO and hydrazine byproduct.
-
Concentrate the filtrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.
Protocol 2: Scalable Williamson Ether Synthesis
This protocol is designed for robustness and scalability, prioritizing cost-effective reagents.
-
Preparation: To a three-neck flask equipped with a thermometer and under an inert atmosphere, add 4-bromophenol (1.0 eq.) and anhydrous dimethylformamide (DMF, ~0.5 M).
-
Base Addition: Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Safety Note: NaH reacts violently with water. Ensure all equipment and reagents are dry. Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases. This ensures complete formation of the sodium phenoxide.
-
Electrophile Addition: Add a solution of 2-(2-chloroethyl)-5-ethylpyridine (1.1 eq.) in DMF dropwise, keeping the internal temperature below 30°C.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 6-18 hours. Monitor the reaction by TLC.
-
Quenching: After completion, cool the reaction to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Partition the mixture between ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or distillation.
References
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction (Detailed). [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Patel, N. B., & Patel, H. R. (2011). Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives. Arkivoc, 2011(10), 253-266. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. [Link]
-
Scribd. (n.d.). Mitsunobu Reaction. [Link]
-
LookChem. (n.d.). Cas 669716-58-9, this compound. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. lookchem.com [lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Troubleshooting Stability Issues of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine Solutions
An In-Depth Technical Guide
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. As a known impurity of the antidiabetic drug Pioglitazone, understanding its solution stability is critical for accurate analysis, formulation development, and quality control.[1][2] This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to address stability challenges encountered during laboratory work.
Compound Profile & Intrinsic Stability Factors
A foundational understanding of the molecule's structure is key to predicting and troubleshooting its stability. The structure of this compound contains several functional groups that dictate its chemical behavior.
-
Pyridine Ring: The nitrogen atom's lone pair of electrons makes the ring basic (pKa of the conjugate acid is ~5.25 for pyridine) and a nucleophile.[3] This site is susceptible to oxidation (forming an N-oxide), protonation in acidic media, and coordination with metal ions.[3][4]
-
Ether Linkage: Generally stable, but can be susceptible to cleavage under harsh acidic conditions, which is not typical for standard analytical solvents but may be relevant in forced degradation studies.
-
Brominated Phenyl Ring: The carbon-bromine bond can be susceptible to photolytic cleavage under UV light exposure.[5] The electron-withdrawing nature of bromine also influences the molecule's overall electronic properties.
These features make the compound sensitive to environmental factors such as pH, light, oxygen, and temperature.
| Property | Value / Description | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 669716-58-9 | [1][6] |
| Molecular Formula | C₁₅H₁₆BrNO | [6][7] |
| Molecular Weight | ~306.20 g/mol | [6][7] |
| Appearance | Pale Yellow Liquid to Off-White Solid | [2][7] |
| Key Stability Trait | Hygroscopic (tends to absorb moisture from the air) | [1][2] |
| Storage | Refrigerator (2-8°C), under an inert atmosphere, protected from light | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: The compound is reported to be slightly soluble in acetonitrile, chloroform, DMSO, and methanol.[1] For analytical purposes (e.g., HPLC), starting with acetonitrile or methanol is recommended. Due to its limited solubility, preparing highly concentrated stock solutions may be challenging. Always use high-purity, anhydrous solvents to minimize water-related degradation.
Q2: My solid material has become sticky or discolored. What happened?
A2: This is likely due to its hygroscopic nature.[1] The compound has absorbed moisture from the atmosphere, which can lead to physical changes and potentially initiate hydrolysis or other degradation pathways. Always handle the solid material in a dry environment (e.g., glove box) and store it in a tightly sealed container with a desiccant, under an inert atmosphere.[1][2]
Q3: How should I store my prepared solutions?
A3: Store solutions in a refrigerator (2-8°C) in amber vials to protect from light.[1][2] For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen is highly recommended to prevent oxidation of the pyridine ring.[3]
Q4: Can I use this compound in an aqueous buffer?
A4: Caution is advised. The stability of pyridine derivatives can be highly pH-dependent.[8] The basic nitrogen atom can be protonated in acidic buffers, which may alter solubility and stability.[3][9] If aqueous buffers are necessary, prepare solutions fresh and analyze them promptly. It is recommended to perform a preliminary stability study in your specific buffer system.
Detailed Troubleshooting Guides
This section addresses specific problems you may encounter with your solutions.
Issue 1: Precipitation or Cloudiness in the Solution
Q: I prepared a clear solution, but it has now become cloudy or has visible precipitate. Why?
A: This issue typically stems from solubility limits being exceeded or temperature-dependent solubility.
-
Causality: The compound has limited solubility in common organic solvents.[1] If a solution is prepared at room temperature and then refrigerated, the decrease in temperature can significantly lower the solubility, causing the compound to precipitate out. This is a common phenomenon for many organic molecules.
-
Troubleshooting Steps:
-
Confirm Saturation: Check the concentration of your solution. You may be working at or near the saturation limit.
-
Gentle Warming & Sonication: Gently warm the solution to room temperature and sonicate for 5-10 minutes. If the precipitate redissolves, the issue is temperature-dependent solubility.
-
Solvent System Modification: If the precipitate does not redissolve, or if you need to store the solution cold, consider modifying your solvent system. Adding a small percentage of a stronger organic solvent like DMSO or DMF might improve solubility, but verify compatibility with your downstream application first.
-
Action Plan: For routine work, prepare stock solutions at a concentration known to be stable at your intended storage temperature (e.g., 4°C). If you must use a near-saturated solution, always bring it to ambient temperature and ensure it is fully dissolved before use.
-
Issue 2: Solution Turns Yellow or Brown Over Time
Q: My initially colorless or pale-yellow solution has developed a more intense yellow or brown color. What is causing this degradation?
A: Color change is a strong indicator of chemical degradation, most commonly due to oxidation or photodegradation.
-
Causality:
-
Oxidation: The electron-rich pyridine ring is susceptible to oxidation, particularly at the nitrogen atom, forming a pyridine N-oxide.[3][4] This process can be accelerated by atmospheric oxygen, trace metal impurities, or exposure to light.
-
Photodegradation: Brominated aromatic compounds are known to be sensitive to UV light.[5] Exposure can lead to the formation of radical species, initiating complex degradation pathways and often resulting in colored byproducts.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution color change.
-
Action Plan:
-
Protect from Light: Immediately switch to using amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to direct sunlight and overhead lab lighting.
-
Prevent Oxidation: Prepare solutions using high-purity, anhydrous solvents. Before sealing the vial, gently bubble a stream of inert gas (nitrogen or argon) through the solution for 1-2 minutes to displace dissolved oxygen.
-
Analytical Verification: Use HPLC-UV (see Section 4) to analyze the discolored solution. Compare its chromatogram to that of a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area confirms degradation.
-
Issue 3: Inconsistent Results or Loss of Compound in Analytical Assays
Q: My analytical results are not reproducible, and I suspect I'm losing my compound of interest. What could be the cause?
A: This points to gradual degradation or adsorption to container surfaces.
-
Causality:
-
Slow Degradation: The stability issues discussed (oxidation, photodegradation, hydrolysis) may occur slowly over hours or days, leading to a gradual decrease in the concentration of the parent compound.
-
Adsorption: Pyridine-containing compounds can sometimes adsorb to certain surfaces, especially plastics or untreated glass. This is more common with highly dilute solutions.
-
pH Effects: If using an aqueous medium, a shift in pH could cause the compound to degrade or precipitate, removing it from the solution being sampled.[8]
-
-
Troubleshooting Steps:
-
Run a Time-Course Study: Prepare a solution and analyze it immediately (T=0). Then, store it under your standard conditions and re-analyze at set intervals (e.g., 2, 4, 8, 24 hours). A consistent decrease in the main peak area over time is indicative of degradation.
-
Check Container Compatibility: If using plastic tubes or vials, run a parallel experiment in high-quality borosilicate glass vials to see if results are more consistent.
-
Evaluate Solvent Stability: Ensure your solvent is not contributing to degradation. For example, aged or impure solvents can contain peroxides (in ethers like THF) or acidic impurities that can accelerate degradation. Use fresh, high-purity solvents.
-
Buffer Stability Check: If working in a buffer, measure the pH of the solution at the beginning and end of the experiment. Analyze for degradation products to confirm if a pH-mediated pathway is the cause.
-
-
Potential Degradation Pathways Diagram:
Caption: Potential degradation pathways for the target compound.
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol provides a general method to check for the appearance of degradation products. It may require optimization for your specific instrument and needs.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH control)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a 60:40 (A:B) mixture, ramp to 10:90 (A:B) over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 260 nm (based on typical pyridine and phenyl absorbance)[10]
-
-
Procedure:
-
Prepare a fresh standard solution of this compound in acetonitrile at a known concentration (e.g., 0.1 mg/mL). This is your T=0 reference.
-
Inject the T=0 standard to determine its retention time and peak area.
-
Take an aliquot of your aged or suspect solution, dilute it to the same concentration if necessary, and inject it.
-
Analysis: Compare the chromatograms. Look for:
-
A significant decrease (>5%) in the area of the main peak.
-
The appearance of new peaks, which are likely degradation products. The relative area of these new peaks can provide a semi-quantitative measure of the extent of degradation.
-
-
References
-
LookChem. This compound Chemical Properties. [Link]
-
PubChem. This compound. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
PubChem. This compound | C15H16BrNO | CID 71314268. [Link]
-
Pharmaffiliates. CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. [Link]
-
PubMed. Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH. [Link]
-
ResearchGate. (PDF) The Stability of Pyridine Nucleotides. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
ResearchGate. Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]
-
Wikipedia. Pyridine. [Link]
-
NIH National Library of Medicine. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
ACS Omega. Sustainable Aerobic Bromination with Controllable Chemoselectivity. [Link]
-
MDPI. Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process. [Link]
-
NIH National Library of Medicine. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
NIH National Library of Medicine. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]
-
Wikipedia. Bromine. [Link]
-
St. John's University and the College of St. Benedict. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
- Google Patents.
-
Alfa Chemistry. This compound-d4. [Link]
-
PubMed. Elucidating the pathways of degradation of denagliptin. [Link].ncbi.nlm.nih.gov/20112433/)
Sources
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 669716-58-9: Pyridine, 2-[2-(4-bromophenoxy)ethyl]-5-e… [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process [mdpi.com]
Technical Support Center: Optimization of Purification Methods for 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Welcome to the technical support center for the purification of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound with high purity. As an important intermediate and a known impurity in the synthesis of the antidiabetic drug Pioglitazone, achieving high purity is paramount for its intended applications.[1] This guide is structured in a question-and-answer format to directly address common challenges you may encounter during your purification workflow.
Purification Strategy Overview
The purification of this compound typically involves a multi-step approach to remove unreacted starting materials, reaction by-products, and other impurities. A general workflow is outlined below:
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: Understanding the potential impurities is the first step in developing a robust purification strategy. The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the reaction of a 2-(2-haloethyl)-5-ethylpyridine (often the chloro-derivative) with 4-bromophenol in the presence of a base.[2][3]
Based on this synthetic route, the most common impurities include:
-
Unreacted Starting Materials:
-
2-(2-Chloroethyl)-5-ethylpyridine
-
4-Bromophenol
-
-
Side-Products:
-
Elimination Product: 5-Ethyl-2-vinylpyridine, formed by the base-catalyzed elimination of HCl from 2-(2-chloroethyl)-5-ethylpyridine. This is a common side reaction in Williamson ether syntheses, especially with hindered substrates or stronger bases.[2][3]
-
Products of C-alkylation: While less common, alkylation of the aromatic ring of 4-bromophenol can occur, leading to isomeric impurities.[4]
-
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating the target compound from impurities with different polarities.
Q2: My column chromatography separation is poor, with co-eluting peaks. How can I improve the resolution?
A2: Poor resolution during column chromatography is a common challenge, often stemming from an inappropriate solvent system or interactions between the basic pyridine moiety and the acidic silica gel.
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running a column, it is crucial to screen various solvent systems using Thin Layer Chromatography (TLC).
-
Recommended Starting Point: A gradient of ethyl acetate in hexanes is a good starting point for many pyridine derivatives.[5]
-
TLC Analysis: Spot the crude mixture on a TLC plate and develop it in different solvent ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). The ideal solvent system will give a good separation between the product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.4.
-
-
Address Peak Tailing: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the silica gel, leading to peak tailing and poor separation.[5]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1% v/v), to your eluent. TEA will compete with your compound for the active sites on the silica, leading to more symmetrical peaks and improved resolution.
-
-
Consider an Alternative Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase.
-
Neutral Alumina: Can be a good alternative to silica gel for the purification of basic compounds.
-
Deactivated Silica Gel: You can prepare this by treating regular silica gel with a solution of triethylamine in your chosen eluent before packing the column.
-
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% TEA).
-
Column Packing: Carefully pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to facilitate separation.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard and cost-effective. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for tunable polarity. |
| Mobile Phase Additive | 0.1-1% Triethylamine | Minimizes peak tailing of the basic pyridine compound. |
| Monitoring | TLC with UV visualization (254 nm) | Pyridine and bromophenol rings are UV active. |
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.
Q3: I'm having trouble finding a suitable solvent for recrystallization. What should I do?
A3: The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Solvent Screening Protocol:
-
Initial Assessment: Based on available data, this compound has slight solubility in acetonitrile, chloroform, DMSO, and methanol. This suggests that more non-polar solvents or solvent mixtures might be effective for recrystallization.
-
Small-Scale Testing:
-
Place a small amount of your purified (post-chromatography) material into several test tubes.
-
Add a small amount of a single solvent to each tube (e.g., hexanes, toluene, ethanol, isopropanol, ethyl acetate, acetonitrile).
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point and observe if it dissolves.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is often effective.
-
Solvent 1 ("Good" Solvent): A solvent in which your compound is highly soluble, even at room temperature (e.g., dichloromethane, ethyl acetate).
-
Solvent 2 ("Bad" Solvent): A solvent in which your compound is poorly soluble (e.g., hexanes, heptane).
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.
Caption: Decision tree for troubleshooting recrystallization.
Purity Assessment
Q4: How can I confirm the purity of my final product?
A4: It is essential to use orthogonal analytical techniques to confirm the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for detecting and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any remaining impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.
By following the guidance in this technical support center, you will be well-equipped to overcome the common challenges associated with the purification of this compound and obtain a product of high purity suitable for your research and development needs.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
LookChem. (n.d.). Cas 669716-58-9, 2-[2-(4-BroMophenoxy)ethyl]. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Available at: [Link]
- Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
-
University of Rochester. (n.d.). TLC Visualization Methods. Available at: [Link]
-
ResearchGate. (2025). Structural characterization of impurities in pioglitazone. Available at: [Link]
-
SynThink Research Chemicals. (n.d.). Pioglitazone Benzaldehyde Intermediate Impurity | 114393-97-4. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo). Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]24/the-williamson-ether-synthesis/)
Sources
Technical Support Center: Analysis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Welcome to the technical support resource for the analysis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. This guide is designed for researchers, analytical chemists, and quality control professionals who are working with this compound, which is notably recognized as a process-related impurity in the synthesis of Pioglitazone.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its chromatographic and spectrometric analysis.
Section 1: Compound Overview and Handling FAQs
This section addresses fundamental questions regarding the properties and proper handling of this compound.
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: Understanding the molecule's structure is key to anticipating its analytical behavior. It possesses a basic pyridine ring, making it prone to strong interactions with acidic surfaces, and a bromophenoxy group.[3][4] Key properties include:
-
CAS Number: 669716-58-9[5]
-
Molecular Formula: C₁₅H₁₆BrNO[5]
-
Molecular Weight: 306.20 g/mol [5]
-
Physical State: Typically an off-white solid or pale yellow liquid.[4][6]
-
Solubility: It has slight solubility in common analytical solvents like acetonitrile, chloroform, DMSO, and methanol.[1]
-
Stability: The compound is known to be hygroscopic.[1]
Q2: What are the recommended storage and handling conditions?
A2: Due to its hygroscopic nature, proper storage is critical to maintain sample integrity and ensure accurate quantification.[1]
-
Storage: Store in a tightly sealed container in a refrigerator, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation.[1]
-
Handling: When preparing solutions for analysis, work quickly and in a low-humidity environment if possible. Use of a glovebox is recommended for handling the solid material for primary standard preparation. Always use freshly prepared solutions for analysis to avoid issues related to solvent evaporation or degradation.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most common technique for the quantification of pharmaceutical impurities.[7] This section provides a detailed troubleshooting guide for the HPLC analysis of this compound.
Frequently Asked Questions & Troubleshooting
Q3: My peak for this compound is tailing severely. What is the cause and how can I fix it?
A3: This is the most common issue for pyridine-containing compounds. Peak tailing is typically caused by secondary ionic interactions between the basic nitrogen atom of the pyridine ring and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[8] This interaction slows down a portion of the analyte molecules, causing them to elute later and creating a "tail."
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH < 3) with an acid like trifluoroacetic acid (TFA) or phosphoric acid is the most effective solution.[9][10] At low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.
-
Use of a Competitive Base: Adding a small amount of a basic "silanol blocker," such as triethylamine (TEA), to the mobile phase can also be effective. TEA will preferentially interact with the active silanol sites, preventing the analyte from doing so.
-
Column Selection: Modern, high-purity silica columns with advanced end-capping (e.g., "base-deactivated" columns) are specifically designed to minimize these secondary interactions. If you continue to have issues, consider switching to one of these columns.
-
Lower Analyte Concentration: Overloading the column can exacerbate tailing.[8] Try injecting a lower concentration of your sample to see if the peak shape improves.
Caption: Troubleshooting workflow for HPLC peak tailing.
Q4: I am having trouble separating this impurity from the main Pioglitazone peak. How can I improve the resolution?
A4: Achieving good resolution requires optimizing selectivity and efficiency.
-
Optimize Organic Modifier Percentage: Adjust the ratio of acetonitrile (or methanol) to water. A lower percentage of the organic solvent will generally increase retention times and may improve the separation. Perform a gradient scouting run to identify the optimal elution conditions.
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter selectivity and improve resolution.
-
Adjust Mobile Phase pH: As mentioned above, pH can significantly impact the retention of basic compounds.[3] Systematically varying the pH may change the retention time of the impurity relative to the API.
-
Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase. If you are using a C18 column, a C8 or a Phenyl-Hexyl column may offer different selectivity for these aromatic compounds.
Experimental Protocol: Example HPLC Method
This protocol provides a starting point for the analysis of this compound. It must be validated for your specific application.
| Parameter | Recommended Condition | Rationale |
| Column | Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm | High-purity silica with end-capping minimizes peak tailing. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH protonates silanols to improve peak shape.[9] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase HPLC. |
| Gradient | Start at 30% B, ramp to 70% B over 15 min | A gradient is often necessary to separate impurities from the API. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time reproducibility. |
| Detection (UV) | 225 nm or 269 nm | Wavelengths where Pioglitazone and related structures absorb. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and instrument sensitivity. |
System Suitability Test (SST) Criteria:
-
Tailing Factor: For the analyte peak, should be between 0.8 and 1.5.[7]
-
Theoretical Plates: Not less than 2000.[7]
-
RSD of replicate injections: Not more than 2.0% for peak area.[7]
Section 3: Gas Chromatography (GC) Analysis
While less common than HPLC for this type of analysis, GC can be used for volatile and thermally stable compounds.[7]
Q5: I am analyzing my sample by GC and see a very broad or tailing peak. What's wrong?
A5: Similar to HPLC, this is likely due to active sites in your GC system. The basic pyridine can interact with acidic sites in the injector liner (especially glass wool) or on the column itself.[8][11]
-
Use a Deactivated Liner: Ensure you are using a high-quality, base-deactivated injector liner. Silanized glass wool is recommended if wool is necessary.
-
Column Choice: Use a column designed for analyzing basic compounds, or a general-purpose low-bleed column (e.g., a 5% phenyl-methylpolysiloxane).
-
Injector Temperature: The compound may be degrading at high temperatures.[11] Try lowering the injector temperature in 10-20 °C increments to see if peak shape improves without compromising volatilization.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual activity.
Q6: I am not seeing any peak for my compound, or the response is very low.
A6: This could be due to several factors.[11][12]
-
Sample Degradation: As noted, the compound may be degrading in the hot injector. This is a common issue for halogenated compounds.[11] Try a cooler on-column or splitless injection technique if available.
-
System Activity: The compound may be irreversibly adsorbing to active sites in the system. Clean and deactivate the injector, and consider cutting the first few centimeters from the front of the column.
-
Leaks: A leak in the system can prevent the sample from reaching the detector. Check for leaks using an electronic leak detector.[12]
Section 4: Mass Spectrometry (MS) Analysis & Interpretation
MS is a powerful tool for confirming the identity of impurities.
Q7: I am using LC-MS. What are the expected parent ions for this molecule?
A7: In positive ion electrospray ionization (ESI+), you should expect to see the protonated molecule, [M+H]⁺.
-
Molecular Weight = ~306.20 g/mol
-
Expected [M+H]⁺ = ~307.05 m/z
Q8: What is the most important characteristic to look for in the mass spectrum to confirm the presence of this compound?
A8: The bromine isotope pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing the bromine atom will appear as a pair of peaks ("a doublet") separated by 2 m/z units, with nearly equal intensity. This is a definitive signature for a mono-brominated compound.
Q9: What are the likely fragmentation patterns in MS/MS analysis?
A9: The molecule has several likely points of cleavage under collision-induced dissociation (CID). The primary fragmentations would be cleavage of the ether bond.
Caption: Predicted major fragmentation pathways in MS/MS.
Table of Common Fragments
| Description | Structure / Loss | Expected m/z (Monoisotopic) | Notes |
| Parent Ion [M+H]⁺ | C₁₅H₁₇BrNO⁺ | 306.05 / 308.05 | Look for the characteristic 1:1 bromine isotope pattern. |
| Loss of Ethyl | [M+H - C₂H₅]⁺ | 278.02 / 280.02 | Cleavage of the ethyl group from the pyridine ring. |
| Bromophenoxy ion | C₆H₄BrO⁺ | 170.95 / 172.95 | Cleavage of the C-O ether bond. |
| 5-ethyl-2-vinylpyridine ion | C₉H₁₀N⁺ | 132.08 | Resulting from ether cleavage and rearrangement. |
References
- Benchchem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
- Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature.
- LCGC International. (2021). What Chromatograms Can Teach Us About Our Analytes.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- LookChem. (n.d.). Cas 669716-58-9, this compound.
- Restek. (n.d.). GC Troubleshooting Guide.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Doose, C. A., et al. (2004). Chromatographic behavior of pyrithiones. Journal of Chromatography A, 1052(1-2), 103-10.
- Clearsynth. (n.d.). This compound-d4.
- Pharmaffiliates. (n.d.). CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ajdPX12aIbTNhLRypvZs7trpgLjDbmVFscj_WXke1L16_yKsKuFcSut3Y8p29jvTEYjDaxkn8V5EGcbL6X27FpCyWLaiksYGx8dqiXbnar8UuNpKI47KGcEe4cqdJiywzXVopgJ1jYkDBh3j-2_5u_5D9howSI8aj49kk6F7mBqX78iUYF49siNUG6lM4vHCvUMZ1ZyckJSRcnUMzoJHLA==
- Royal Society of Chemistry. (n.d.). Supporting Information for a publication showing NMR spectra of related pyridine compounds.
- PubChem. (n.d.). This compound.
- E-H-M., F., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ResearchGate. (2019). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
- Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
Sources
- 1. lookchem.com [lookchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. helixchrom.com [helixchrom.com]
- 4. CAS 669716-58-9: Pyridine, 2-[2-(4-bromophenoxy)ethyl]-5-e… [cymitquimica.com]
- 5. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Welcome to our dedicated technical guide for resolving chromatographic issues encountered with 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to diagnose and solve the common problem of peak tailing for this and similar basic compounds.
This guide is structured as a series of questions you might be asking during your method development or troubleshooting process. We will explore the root causes of peak tailing and provide a systematic, step-by-step approach to achieving sharp, symmetrical peaks.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm analyzing this compound using a standard C18 column and seeing significant peak tailing. What is the most likely cause?
A1: The molecular structure of your analyte is the primary clue. The presence of the pyridine ring makes this compound a basic amine. In reverse-phase HPLC, which typically uses silica-based stationary phases, peak tailing for basic compounds is most often caused by secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the silica surface.
These silanol groups are acidic and can become deprotonated (negatively charged) at mobile phase pH values above approximately 3.5-4. Your positively charged analyte can then interact strongly with these sites, leading to a mixed-mode retention mechanism (reverse-phase and ion-exchange). This secondary interaction is slow to dissociate, causing a portion of the analyte molecules to lag behind the main band as it travels through the column, resulting in a tailed peak.
Q2: How can I confirm that silanol interactions are the cause of my peak tailing?
A2: A simple diagnostic experiment is to systematically vary the mobile phase pH. If silanol interaction is the culprit, you will observe a significant improvement in peak shape as you lower the pH of the mobile phase.
Experimental Protocol: pH scouting
-
Prepare Mobile Phases: Prepare identical mobile phases (e.g., 60:40 Acetonitrile:Water with 0.1% acid) but use different acids to achieve a range of pH values, for instance, pH 2.5 (using trifluoroacetic acid or phosphoric acid) and pH 4.5 (using an acetate buffer).
-
Equilibrate Thoroughly: For each mobile phase, flush the column with at least 10-15 column volumes before injecting your sample.
-
Inject and Compare: Inject your analyte under each pH condition and compare the peak asymmetry factor (As). A significant reduction in As at the lower pH strongly indicates that silanol interactions are the primary cause of tailing.
Systematic Troubleshooting Workflow
If silanol interactions are confirmed, follow this workflow, starting with the simplest and most common solutions.
Step 1: Optimize Mobile Phase pH and Buffering
Controlling the mobile phase pH is the most powerful tool for mitigating secondary interactions. The goal is to suppress the ionization of the silanol groups.
The Causality: By operating at a low pH (typically between 2.5 and 3.5), the high concentration of protons in the mobile phase forces the equilibrium of the silanol groups towards their neutral, protonated state (Si-OH). This eliminates the negatively charged sites, thereby preventing the strong ionic interaction with your protonated basic analyte. Your analyte will still be protonated (as the pKa of pyridine is ~5.2), but it will interact with the stationary phase primarily through the intended hydrophobic (reverse-phase) mechanism, leading to a symmetrical peak.
Detailed Protocol: Buffered Mobile Phase Preparation
-
Buffer Selection: Choose a buffer with a pKa close to your target pH for maximum buffering capacity. For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice.
-
Aqueous Buffer Preparation (Example: 20 mM Potassium Phosphate at pH 2.8):
-
Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄) to make a 20 mM solution in HPLC-grade water.
-
While stirring, carefully add phosphoric acid dropwise to titrate the solution to a final pH of 2.8.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates.
-
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired final composition (e.g., 50:50 ACN:Buffer). Ensure the final mixture is fully degassed before use.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting peak tailing of basic compounds.
Step 2: Employ a Competing Base as a Mobile Phase Additive
If lowering the pH is insufficient or not possible due to analyte stability, introducing a competing base can be highly effective.
The Causality: A small, basic amine like triethylamine (TEA) is added to the mobile phase. Being a base, TEA will be protonated at low pH and will preferentially interact with the negatively charged, active silanol sites on the stationary phase. By "masking" or "shielding" these sites, TEA prevents the larger analyte molecule from accessing them, thus eliminating the secondary ionic interaction and improving peak shape.
Protocol: Using Triethylamine (TEA) as an Additive
-
Start with an Optimized pH: This technique is most effective when combined with a low-pH buffered mobile phase from Step 1.
-
Add TEA: To your final, mixed mobile phase, add high-purity TEA to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 999 mL of your mobile phase.
-
Re-equilibrate: The column must be thoroughly equilibrated with the TEA-containing mobile phase to ensure all active sites are masked. Flush with at least 20-30 column volumes.
-
Inject and Evaluate: Inject your sample and assess the peak asymmetry.
Data Summary: Expected Impact of Mobile Phase Modifications
| Modification | Target pH | Additive | Expected Asymmetry (As) | Rationale |
| Initial Method | 5.0 - 7.0 | None | > 1.5 | Both analyte and silanols are ionized, causing strong secondary interactions. |
| Step 1 | 2.5 - 3.0 | Phosphate Buffer | 1.2 - 1.5 | Silanol ionization is suppressed, significantly reducing peak tailing. |
| Step 2 | 2.5 - 3.0 | Phosphate + 0.1% TEA | < 1.2 | Residual active silanols are masked by the competing base. |
Step 3: Re-evaluate Your HPLC Column Choice
If mobile phase modifications do not fully resolve the issue, the column chemistry itself may be the limiting factor. Not all C18 columns are created equal, especially concerning their residual silanol activity.
Expertise-Driven Column Selection:
-
High-Purity, End-Capped Silica: Modern columns are made from high-purity silica with fewer metal impurities, which can create highly acidic silanols. Furthermore, ensure you are using a column that is exhaustively "end-capped." End-capping is a process where the manufacturer reacts the residual silanols with a small silylating agent (like trimethylchlorosilane) to make them less active.
-
Sterically Protected Phases: Some columns use bulky side chains attached near the silane linkage to the silica surface. This steric hindrance physically blocks analytes from getting close enough to interact with the underlying silanol groups.
-
Alternative Stationary Phases:
-
Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., a carbamate) embedded within the C18 alkyl chain. This polar group can help shield the silanol groups and provides an alternative, weaker interaction site, often leading to symmetrical peaks for bases even at mid-range pH.
-
Hybrid Silica Phases (e.g., Waters BEH, Agilent Zorbax Extend-HT): These phases incorporate organic polymers into the silica matrix. This fundamentally reduces the number and acidity of silanol groups available on the surface, making them inherently better for analyzing basic compounds.
-
When selecting a new column, consult manufacturer application notes and guides for columns specifically marketed for their superior performance with basic analytes.
References
-
Dolan, J. W. (2013). "Peak Tailing and What to Do About It." LCGC North America. [Link]
-
Agilent Technologies. (2021). "A Practical Guide to Reversed-Phase HPLC Method Development." Agilent Publication 5994-3725EN. [Link]
-
Waters Corporation. "Controlling pH in Reversed-Phase Separations." Waters HPLC Primer. [Link]
-
Restek Corporation. (2018). "A Guide to HPLC and LC-MS Buffer Selection." Restek Technical Guide. [Link]
-
Waters Corporation. "Bridged Ethyl Hybrid (BEH) Particle Technology." Waters Technology Brief. [Link]
Technical Support Center: Storage and Stability of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Introduction: Welcome to the technical support guide for 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine (CAS: 669716-58-9). This compound, a known impurity and intermediate in the synthesis of the antidiabetic drug Pioglitazone, possesses a chemical structure that requires careful handling and storage to prevent degradation[1][2][3]. Its molecular architecture, featuring a pyridine ring, an ether linkage, and a brominated aromatic ring, presents specific vulnerabilities to oxidative, hydrolytic, and photolytic degradation pathways[4][5]. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and in-depth scientific explanations to ensure the long-term stability and integrity of this critical compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
The compound's stability is critically dependent on its storage environment. Based on its chemical properties, the ideal storage conditions are summarized in the table below. The primary goal is to mitigate exposure to oxygen, moisture, light, and heat.
Q2: Why is storage under an inert atmosphere so critical?
This compound has two primary structural motifs highly susceptible to atmospheric degradation:
-
Ether Linkage: The phenoxyethyl group contains an ether linkage, which is prone to autoxidation in the presence of oxygen[4]. This reaction, often initiated by light or heat, forms unstable and potentially explosive hydroperoxides[4][6]. Storing under an inert gas like argon or nitrogen displaces oxygen, directly inhibiting this primary degradation pathway.
-
Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air[1]. This absorbed water can act as a medium to facilitate hydrolytic degradation or other secondary reactions, compromising sample purity[7][8]. An inert, dry atmosphere prevents moisture uptake.
Q3: My container of the compound is over a year old. Can I still use it?
Caution is strongly advised. Due to the risk of peroxide formation in the ether linkage, aged containers should be considered potentially hazardous[4]. Before use, two actions are mandatory:
-
Safety First - Peroxide Test: The container, especially if it has been opened previously, must be tested for the presence of peroxides. Do not attempt to open a container with visible crystal formation around the cap, as this can indicate explosive peroxide salts. See Protocol 3.3 for a recommended safety check.
-
Purity Re-analysis: If the sample is deemed safe from peroxides, its purity must be re-verified. A significant decrease in the main peak area and/or the appearance of new peaks in an HPLC analysis indicates degradation. The compound should be re-qualified against a reference standard before use in any experiment.
Q4: What are the visible signs of degradation?
While chemical degradation is often not visible, you should be vigilant for the following signs:
-
Color Change: Development of a yellow or brown tint can indicate oxidative or other chromophoric degradation products.
-
Phase Change: The appearance of immiscible droplets, solid precipitates, or a syrupy consistency in what should be a solid material.
-
Pressure Buildup: In sealed containers, gas formation from decomposition can lead to pressure changes.
It is crucial to understand that the absence of these signs does not guarantee stability. Analytical verification is the only definitive method to confirm purity.
Q5: Is it advisable to store the compound pre-dissolved in a solvent?
Storing in solution is generally not recommended for long-term stability. Forced degradation studies show that many compounds, while stable in the solid state, degrade rapidly in solution[9]. Solvents can accelerate degradation by facilitating molecular mobility and participating in reactions. If short-term storage in solution is necessary, choose a dry, aprotic solvent, store at low temperature (-20°C or below), and purge the vial headspace with inert gas before sealing. Re-analyze the solution's purity before each use.
Section 2: Troubleshooting Guide: Investigating Degradation
This section provides a logical workflow for diagnosing and addressing stability issues encountered during your research.
Issue: Assay results for this compound are unexpectedly low, or unknown peaks are observed in the chromatogram.
This common issue points directly to sample degradation. The following workflow, illustrated in the diagram below, provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for investigating compound degradation.
-
Possible Cause A: Oxidation. This is the most probable cause. Oxygen can attack the pyridine nitrogen to form an N-oxide or, more critically, the ether linkage to form hydroperoxides[4][5]. This is accelerated by light and heat. An LC-MS analysis would reveal peaks with a mass increase of +16 amu (or multiples thereof) corresponding to oxygen addition.
-
Possible Cause B: Hydrolysis/Moisture. Given the compound's hygroscopic nature, absorbed water can lead to degradation, potentially cleaving the ether bond under certain conditions or facilitating other reactions[1][7].
-
Recommended Action: Follow the workflow above. First, audit your storage procedures. Regardless of the findings, proceed with a comprehensive analytical investigation using RP-HPLC for quantification and LC-MS for structural elucidation of unknown impurities. Compare the masses of the new peaks to the potential degradation products outlined in Section 4 . If degradation is confirmed, the material should be discarded, and storage procedures must be strictly reinforced for the new batch.
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Storage Procedure
-
Upon Receipt: Immediately inspect the container for damage. Note the date of receipt on the label.
-
Container Choice: If the original container is not designed for long-term storage (e.g., is not a septum-sealed vial), transfer the material inside a glovebox or glovebag flushed with argon or nitrogen into a pre-dried amber glass vial with a PTFE-lined septum cap.
-
Inerting: Backfill the vial headspace with dry argon or nitrogen for at least 1-2 minutes to displace all air and moisture.
-
Sealing: Securely seal the vial. For extra protection against moisture ingress, wrap the cap and neck with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date of receipt, date opened/transferred, and hazard information.
-
Storage Location: Place the sealed vial in a refrigerator (+2 to +8°C) that is designated for chemical storage and away from any light sources[1]. The area should be well-ventilated and separate from incompatible materials like strong acids or oxidizers[10][11].
Protocol 3.2: Stability Monitoring by RP-HPLC
This method provides a robust baseline for detecting and quantifying degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 30% B
-
20-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C
-
Detection: UV at 254 nm.[12]
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 100 µg/mL solution.
Protocol 3.3: Safety Check for Peroxide Formation
WARNING: Perform this test behind a safety shield. Wear appropriate PPE (safety glasses, face shield, lab coat, gloves).
-
Prepare Test Strips: Use commercially available potassium iodide (KI) starch paper or peroxide test strips.
-
Sample Preparation (if solid): In a safe location, carefully open the container. Using a non-metallic spatula, take a small sample (~5-10 mg) and dissolve it in 1-2 mL of peroxide-free acetic acid or isopropanol.
-
Testing: Dip the test strip into the solution.
-
Interpretation:
-
No color change: Peroxides are likely not present at detectable levels.
-
Blue/Violet/Brown color: Peroxides are present. The intensity of the color correlates with the concentration. The material is hazardous and should not be used. Contact your institution's Environmental Health & Safety (EHS) office for proper disposal procedures.
-
Section 4: Understanding the Degradation Pathways
The chemical structure of this compound is susceptible to several degradation mechanisms. The primary pathways are oxidative, involving either the pyridine nitrogen or the ether linkage.
Caption: Potential oxidative degradation pathways.
-
N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom is susceptible to attack by oxidizing agents, leading to the formation of a pyridine N-oxide derivative[5]. This adds 16 amu to the molecular weight.
-
Peroxide Formation: This is a free-radical chain reaction at the carbon adjacent to the ether oxygen, initiated by light or heat in the presence of oxygen[4]. This forms hydroperoxides, which are unstable and can further decompose, leading to cleavage of the ether bond and the formation of compounds like 4-bromophenol and other fragments.
Section 5: Summary of Storage Conditions
For quick reference, the key parameters for ensuring the stability of this compound are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | +2°C to +8°C (Refrigerator) | Slows down the rate of all chemical degradation reactions, including peroxide formation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation (N-oxidation, peroxide formation) and moisture uptake (hydrolysis).[1][4] |
| Light | Protect from Light (Amber Vial) | Prevents initiation of photolytic degradation and free-radical peroxide formation.[4][13] |
| Moisture | Keep Dry (Tightly Sealed Container) | The compound is hygroscopic; moisture can accelerate degradation.[1][7] |
| Purity Check | Re-analyze after 12 months or if storage is compromised | Ensures material integrity and safety before use. |
| Safety Check | Test for peroxides before using aged material | Aged ethers pose a significant explosion risk.[4][6] |
Section 6: References
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Detecting Pyridine. [Link]
-
PYRIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie. [Link]
-
Pyridine | C5H5N. (n.d.). PubChem. National Institutes of Health. [Link]
-
This compound (CAS 669716-58-9). (n.d.). LookChem. [Link]
-
Al-Shehri, M., Salah, N., Alanazi, M. M., Alarifi, A., Al-Obaid, O. A., & Osman, M. A. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 29096. [Link]
-
Li, Y., Wang, Z., Zhang, J., Liu, Y., & Li, J. (2024). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Water Science & Technology, 89(8), 2005–2018. [Link]
-
Al-Shehri, M., Salah, N., Alanazi, M. M., Alarifi, A., Al-Obaid, O. A., & Osman, M. A. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
Li, Y., Yi, R., Yi, C., Zhou, B., & Wang, H. (2017). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Journal of Environmental Sciences, 54, 147-155. [Link]
-
This compound. (n.d.). PubChem. National Institutes of Health. [Link]
-
STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. (n.d.). Kamat Lab, Northwestern University. [Link]
-
2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine (CAS No: 669716-58-9). (n.d.). Pharmaffiliates. [Link]
-
Peroxide Forming Chemicals: Management, Retention and Storage. (n.d.). Office of Clinical and Research Safety, Vanderbilt University. [Link]
-
Sanchez, L., et al. (2020). Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process. Catalysts, 10(11), 1279. [Link]
-
How hazardous are peroxide-able ethers if stored properly? (2014). Chemistry Stack Exchange. [Link]
-
Baumann, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Sustainable Chemistry & Engineering, 11(22), 8235–8243. [Link]
-
The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells. (2022). Journal of The Electrochemical Society, 169(5), 056511. [Link]
-
Yang, M., et al. (2015). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. Pharmaceutical Research, 32(4), 1365-76. [Link]
-
Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-40. [Link]ncbi.nlm.nih.gov/20112433/)
Sources
- 1. lookchem.com [lookchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. thermofishersci.in [thermofishersci.in]
- 12. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kamatlab.com [kamatlab.com]
Technical Support Center: Strategies to Enhance the Solubility of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Introduction
Welcome to the technical support center for 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a hydrophobic molecule with a pyridine moiety, its limited aqueous solubility can be a significant hurdle in experimental assays and formulation development.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address these issues. The strategies outlined below are based on established principles of pharmaceutical science and are intended to provide a systematic approach to enhancing the solubility of this and structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound stems from its molecular structure.[3][4] The molecule possesses a significant hydrophobic surface area due to the bromophenoxy and ethylpyridine groups.[2] While the nitrogen atom in the pyridine ring can participate in hydrogen bonding, the overall lipophilic character of the molecule dominates, leading to limited solubility in water.
Q2: What is the first step I should take when encountering solubility issues?
A2: The initial and often most straightforward approach for a basic compound like this is pH adjustment. The pyridine nitrogen is basic and can be protonated at acidic pH. This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility.[5][6][7] We recommend creating a pH-solubility profile to determine the optimal pH for dissolution.
Q3: Are there any safety precautions I should be aware of when handling this compound?
Q4: Can I use organic solvents to dissolve the compound for my in vitro assays?
A4: Yes, using a small amount of a water-miscible organic co-solvent is a common and effective strategy.[9][10][11] Solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can affect cell viability or interfere with assay components. A solvent tolerance study is highly recommended.
Troubleshooting Guides
Issue 1: The compound precipitates out of my aqueous buffer during my experiment.
This is a common indication that the intrinsic solubility of the compound in your buffer system has been exceeded. Here are a series of strategies to address this, from simplest to more advanced.
Causality: The pyridine nitrogen in this compound is a weak base. Lowering the pH of the aqueous medium will lead to its protonation, forming a more soluble pyridinium salt.[5][7] The Henderson-Hasselbalch equation predicts that the solubility of a basic drug increases as the pH of the solution decreases below its pKa.[12]
Experimental Protocol: Creating a pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-7.4).
-
Sample Preparation: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the pH-solubility profile.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases. This data will help you select a buffer pH that maintains the compound in solution for the duration of your experiment.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds by reducing the interfacial tension between the solute and the solvent.[9][13]
Experimental Protocol: Determining a Suitable Co-solvent System
-
Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[13][14]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent.
-
Serial Dilution: Create a series of solutions with varying percentages of the co-solvent in your aqueous buffer (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).
-
Solubility Determination: Add an excess of the compound to each co-solvent/buffer mixture and determine the solubility as described in the pH-solubility profile protocol.
-
Data Analysis: Plot the solubility against the percentage of the co-solvent.
Data Presentation: Expected Solubility Enhancement with Co-solvents
| Co-solvent | Concentration (% v/v) | Expected Solubility Increase (Fold) | Notes |
| Ethanol | 5 | 5 - 20 | May be volatile. |
| Propylene Glycol | 5 | 10 - 50 | A good general-purpose co-solvent. |
| PEG 400 | 5 | 20 - 100+ | Highly effective for many hydrophobic compounds.[13] |
Note: The expected solubility increase is an estimate and should be determined experimentally.
Issue 2: I need to prepare a higher concentration of the compound than is achievable with pH adjustment and co-solvents alone for formulation development.
For higher concentration formulations, more advanced techniques are often required.
Causality: Forming a salt of a weakly basic drug is a very effective method to increase its aqueous solubility and dissolution rate.[15][16][17] By reacting the basic pyridine nitrogen with an acid, a stable, solid salt form can be isolated that is often more soluble than the free base.[18][19]
Experimental Workflow: Salt Screening
Caption: Workflow for Salt Screening and Selection.
Experimental Protocol: Small-Scale Salt Formation
-
Solvent Selection: Dissolve a known amount of this compound free base in a suitable organic solvent (e.g., isopropanol, acetone).
-
Acid Addition: Add a stoichiometric equivalent of a selected acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid).
-
Crystallization: Allow the salt to crystallize, which may be facilitated by cooling or the addition of an anti-solvent.
-
Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the salt form to confirm its formation and assess its properties (e.g., melting point, crystallinity).
-
Solubility Measurement: Determine the aqueous solubility of the newly formed salt and compare it to the free base.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate hydrophobic guest molecules, like the target compound, forming inclusion complexes that have significantly improved water solubility.[22][23][24]
Experimental Workflow: Cyclodextrin Complexation
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 669716-58-9: Pyridine, 2-[2-(4-bromophenoxy)ethyl]-5-e… [cymitquimica.com]
- 3. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. issr.edu.kh [issr.edu.kh]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvency: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bepls.com [bepls.com]
- 14. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjpdft.com [rjpdft.com]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 23. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 24. gpsrjournal.com [gpsrjournal.com]
identifying and mitigating artifacts in assays with 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Welcome to the technical support center for assays involving 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential artifacts and ensure the integrity of your experimental results. While this compound is primarily known as an impurity of the drug Pioglitazone, its presence in screening libraries or as a synthetic intermediate necessitates a thorough understanding of its potential to interfere with various assay formats.[1][2][3][4][5][6]
This document provides a structured approach to troubleshooting, moving from the identification of common assay problems to specific mitigation strategies.
Understanding the Potential for Assay Interference
Small molecules can frequently produce false-positive or misleading results in high-throughput screening (HTS) and other sensitive assays through mechanisms unrelated to specific target engagement.[7][8][9] These "nuisance compounds" can interfere with assay signals through various physicochemical properties. Given the chemical structure of this compound, several potential interference mechanisms should be considered.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise in assays involving this compound.
Q1: My dose-response curve is unusually steep and shows inconsistent results between experiments. What could be the cause?
A1: This is a classic sign of compound aggregation. [10] Many organic small molecules, particularly those with poor aqueous solubility, can form colloidal aggregates at micromolar concentrations typically used in screening.[11][12] These aggregates can nonspecifically sequester and denature proteins, leading to apparent but false inhibition.[11][12]
Troubleshooting Steps:
-
Detergent Test: A primary method to identify aggregation-based activity is to re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or 0.025% Tween-80.[10][13] If the compound's activity is significantly reduced or eliminated, aggregation is the likely cause.[10][13]
-
Increase Enzyme/Protein Concentration: For well-behaved inhibitors, the IC50 should not change significantly with an increase in the target protein concentration (unless in a high enzyme concentration regime).[13] However, for aggregators, the IC50 will often increase linearly with the protein concentration.[12][13]
-
Dynamic Light Scattering (DLS): DLS can be used to directly observe the formation of particles in the 50 to 1000 nm range, providing physical evidence of aggregation.[10][13]
Q2: I'm observing a high background signal or false positives in my fluorescence-based assay. Could the compound be interfering?
A2: Yes, this is a strong possibility. Compounds can interfere with fluorescence assays in two primary ways: autofluorescence and quenching.[14][15] Autofluorescence occurs when the compound itself emits light in the same wavelength range as the assay's detection channel, leading to a false positive signal.[14][16] Quenching happens when the compound absorbs the excitation or emission light of the fluorophore, resulting in a decreased signal and potential false negatives.[15]
Troubleshooting Steps:
-
Pre-read Protocol: Before adding assay reagents, read the plate after the addition of your compound. This "pre-read" can detect intrinsic fluorescence of the compound at the assay's wavelengths.
-
Spectral Scanning: Characterize the excitation and emission spectra of this compound to determine if there is an overlap with your assay's fluorophore.
-
Orthogonal Assay: Validate hits using an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology) to confirm that the observed activity is not an artifact of the fluorescence readout.[14][17]
Q3: My results are not reproducible, and I suspect the compound might be unstable or reactive. How can I check for this?
A3: Chemical reactivity is a common source of assay interference. [18] Reactive compounds can covalently modify proteins or other assay components, leading to nonspecific activity.[19] Compounds containing certain functional groups can be prone to redox cycling, producing reactive oxygen species like hydrogen peroxide, which can disrupt protein function.[20][21]
Troubleshooting Steps:
-
Time-Dependent Inhibition: Incubate the compound with the target protein for varying amounts of time before initiating the reaction. If the inhibition increases with pre-incubation time, it may suggest covalent modification or another time-dependent mechanism.
-
Thiol Reactivity Test: Assays containing thiol-containing reagents (like DTT or cysteine) can be susceptible to interference. The inclusion of a thiol-scavenging control assay can help identify reactive compounds.
-
ALARM NMR: As described by the Shoichet lab, ALARM NMR is a powerful technique to detect nonspecific, covalent binding of compounds to proteins.
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
This protocol is adapted from established methods to identify aggregate-based inhibitors.[22]
Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.
Materials:
-
Test compound: this compound
-
Target enzyme and substrate
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100)
-
Microplate reader
Procedure:
-
Prepare two sets of dose-response curves for the test compound.
-
For the first set, prepare dilutions of the compound in the standard assay buffer.
-
For the second set, prepare dilutions of the compound in the assay buffer containing 0.01% (v/v) Triton X-100.
-
Add the appropriate enzyme and substrate to all wells according to your standard assay protocol.
-
Incubate and read the plates.
-
Analysis: Compare the IC50 values from both curves. A significant rightward shift in the IC50 value in the presence of detergent indicates aggregation-based inhibition.[10][22]
| Condition | Expected IC50 for Aggregator | Expected IC50 for Specific Inhibitor |
| Standard Buffer | Low µM | Assay-dependent |
| Buffer + 0.01% Triton X-100 | >10-fold shift or loss of activity | No significant change |
Protocol 2: Fluorescence Interference Counter-Screen
Objective: To identify if this compound exhibits autofluorescence or quenching at the assay wavelengths.
Materials:
-
Test compound
-
Assay buffer
-
Microplate reader with spectral scanning capabilities
-
Black microplates (for fluorescence)
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer in a black microplate.
-
Autofluorescence Check: Read the plate at the emission wavelength of your assay's fluorophore, using the same excitation wavelength. A dose-dependent increase in signal indicates autofluorescence.
-
Quenching Check: In a separate set of wells, add the assay fluorophore at its working concentration to the compound dilutions. Read the plate using the standard assay wavelengths. A dose-dependent decrease in the fluorophore's signal indicates quenching.
Visualizing Interference Mechanisms
The following diagrams illustrate the common pathways of assay interference.
Caption: Potential pathways for assay interference by a test compound.
Pan-Assay Interference Compounds (PAINS)
It is also prudent to evaluate the structure of this compound against known Pan-Assay Interference Compounds (PAINS) filters.[23][24] PAINS are chemical structures that are known to frequently cause false positives in a wide range of assays.[20][24] Several online tools and cheminformatics software packages can perform this analysis. While not definitive, a "PAINS flag" warrants a higher degree of scrutiny and the application of the counter-screens described above.
Summary and Best Practices
When working with this compound, or any novel compound, a proactive approach to identifying potential assay artifacts is crucial to avoid wasting resources on misleading hits.[7][17]
-
Be Vigilant: Be aware of the common mechanisms of assay interference, including aggregation, fluorescence effects, and chemical reactivity.[8][9]
-
Employ Counter-Screens: Routinely use counter-screens, such as the detergent test for aggregation and pre-read protocols for fluorescence, to identify artifacts early.[12][14]
-
Confirm with Orthogonal Assays: Always confirm hits from a primary screen with a secondary, orthogonal assay that uses a different detection technology.[17]
-
Consult PAINS Filters: Use computational filters to check for structural motifs known to cause assay interference.[23][24]
By following these guidelines, researchers can increase the reliability of their assay data and make more informed decisions in their drug discovery and chemical biology programs.
References
-
Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
-
Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
-
Assay Guidance Manual. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712–1722. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]
-
Roggo, S. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4), 629-637. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]716-58-9.html)
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 669716-58-9: Pyridine, 2-[2-(4-bromophenoxy)ethyl]-5-e… [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 11. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Welcome to the Technical Support Center for the synthesis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity. This molecule is a known impurity in the antidiabetic drug Pioglitazone, making its controlled synthesis and characterization crucial for pharmaceutical development.[1]
I. Reaction Overview and Strategic Considerations
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the coupling of a pyridine-containing electrophile with a phenoxide nucleophile. The overall synthetic strategy can be broken down into two main stages:
-
Preparation of the Key Intermediate: Synthesis of a suitable 2-(2-haloethyl)-5-ethylpyridine or its precursor, 2-(5-ethylpyridin-2-yl)ethanol.
-
Williamson Ether Synthesis: The SN2 reaction between the pyridine intermediate and 4-bromophenol to form the target ether.
This guide will address potential challenges and optimization strategies for each of these stages.
Caption: General synthetic routes to this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
A1: The most common precursors are 5-ethyl-2-methylpyridine and 4-bromophenol. 5-Ethyl-2-methylpyridine is first converted to a more reactive intermediate like 2-(5-ethylpyridin-2-yl)ethanol or 2-(2-chloroethyl)-5-ethylpyridine before the final coupling step.[2]
Q2: What is the mechanism of the key ether-forming reaction?
A2: The core reaction is a Williamson ether synthesis, which proceeds via an S(N)2 mechanism.[3] In this case, the alkoxide of 4-bromophenol acts as the nucleophile, attacking the electrophilic carbon of the 2-(2-haloethyl)-5-ethylpyridine and displacing the halide leaving group.[3]
Q3: Why is it important to control impurities in this synthesis?
A3: this compound is a known process-related impurity in the pharmaceutical ingredient Pioglitazone.[1] Regulatory bodies require strict control and characterization of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[4]
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions.
Problem 1: Low Yield in the Williamson Ether Synthesis Step
Possible Causes & Solutions:
-
Incomplete Deprotonation of 4-Bromophenol: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete formation of the phenoxide nucleophile.[5]
-
Recommendation: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Alternatively, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially in a polar aprotic solvent like DMF or acetonitrile, though they may require higher temperatures.[6]
-
-
Poor Leaving Group on the Pyridine Electrophile: The rate of the S(_N)2 reaction is highly dependent on the leaving group.
-
Recommendation: While a chloro- derivative is often used, converting it to a better leaving group can improve yields. For example, in-situ conversion to an iodo- derivative using sodium iodide (Finkelstein reaction) or preparing a tosylate or mesylate from the corresponding alcohol (2-(5-ethylpyridin-2-yl)ethanol) will significantly enhance the reaction rate.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in S(_N)2 reactions.
-
Recommendation: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity.[3]
-
-
Side Reaction: Elimination (E2): The phenoxide can act as a base, leading to the elimination of HX from the electrophile to form 5-ethyl-2-vinylpyridine.
-
Recommendation: This is more likely with secondary or tertiary halides. Since the substrate is a primary halide, this is less of a concern. However, using milder reaction conditions (lower temperature) and avoiding excessively strong, sterically hindered bases can minimize this side reaction.[3]
-
Problem 2: Formation of Impurities
Common Impurities and Their Prevention:
-
N-Alkylation of the Pyridine Ring: The nitrogen atom of the pyridine ring is nucleophilic and can compete with the phenoxide to react with the electrophile, leading to the formation of a quaternary pyridinium salt.
-
Mitigation: The nucleophilicity of the pyridine nitrogen is generally lower than that of the phenoxide. Using a less polar solvent can disfavor the formation of the charged pyridinium salt. Careful control of stoichiometry (avoiding a large excess of the pyridine electrophile) is also recommended.
-
-
C-Alkylation of the Phenoxide: The 4-bromophenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring (ortho to the hydroxyl group) instead of the oxygen atom.
-
Mitigation: O-alkylation is generally favored under kinetic control and with counterions like sodium and potassium. Using polar aprotic solvents also tends to favor O-alkylation.
-
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of 4-bromophenol and the pyridine electrophile in the final product.
-
Mitigation: Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction stalls, consider increasing the temperature or adding a catalytic amount of sodium iodide to facilitate the reaction.
-
Caption: Troubleshooting decision tree for the Williamson ether synthesis.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(5-Ethylpyridin-2-yl)ethanol
This procedure is adapted from established methods for the hydroxymethylation of 2-picoline derivatives.[2]
Materials:
-
5-Ethyl-2-methylpyridine
-
Paraformaldehyde
-
Dibutylamine (catalyst)
-
Autoclave or sealed reaction vessel
Procedure:
-
Charge a high-pressure autoclave with 5-ethyl-2-methylpyridine (1.0 eq), paraformaldehyde (1.3 eq), and a catalytic amount of dibutylamine.
-
Seal the vessel and heat to approximately 170°C (443 K) under a nitrogen atmosphere.
-
Maintain this temperature for 4-6 hours with stirring.
-
After cooling to room temperature, carefully vent the vessel.
-
The resulting product can be purified by steam distillation to obtain an oil.
-
Further purification can be achieved by recrystallization from a hexane/ethanol mixture.
Protocol 2: Optimized Williamson Ether Synthesis
This protocol is a synthesized procedure based on general principles of the Williamson ether synthesis, optimized for the specific substrates.[7][8][9]
Materials:
-
2-(5-Ethylpyridin-2-yl)ethanol (from Protocol 1) or 2-(2-chloroethyl)-5-ethylpyridine
-
Thionyl chloride (if starting from the alcohol)
-
4-Bromophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
Part A: Preparation of 2-(2-Chloroethyl)-5-ethylpyridine (if starting from the alcohol)
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(5-ethylpyridin-2-yl)ethanol (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used directly or purified by column chromatography.
Part B: Williamson Ether Synthesis
-
To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) suspended in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 4-bromophenol (1.1 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30-60 minutes at room temperature until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0°C and add a solution of 2-(2-chloroethyl)-5-ethylpyridine (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Purification of this compound
The crude product can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a silica gel column using a hexane/ethyl acetate solvent system.
-
Elution: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the product. The exact gradient will need to be determined by TLC analysis of the crude product.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
V. Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation of the phenol. |
| Solvent | Anhydrous DMF | Polar aprotic solvent that enhances the nucleophilicity of the phenoxide. |
| Temperature | 60-80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. |
| Leaving Group | -Cl, -OTs, -OMs | While -Cl is acceptable, -OTs or -OMs are superior leaving groups for S(_N)2 reactions. |
| Purification | Column Chromatography | Effective for separating the desired product from unreacted starting materials and side products. |
VI. References
-
BenchChem. (2025). Experimental protocol for the synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol derivatives.
-
Experiment 06 Williamson Ether Synthesis.
-
Edubirdie. (n.d.). Williamson Ether Synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
The Williamson Ether Synthesis.
-
BenchChem. (2025). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.
-
Google Patents. (1974). Process for the production of 2-methyl-5-ethyl pyridine. US3846435A.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a.
-
Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-Ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 61(2), o492–o493.
-
Organic Syntheses Procedure. (n.d.). 5-ethyl-2-methylpyridine.
-
Organic Chemistry Portal. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.
-
National Institutes of Health. (2022). Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones.
-
ResearchGate. (n.d.). Design and Synthesis of 2-(5-ethyl-pyridine-2-yl) ethanol Analogs as Potential Microbial Agents.
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
-
ResearchGate. (n.d.). Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‑Arylation of Pyridones.
-
PubChem. (n.d.). This compound.
-
PubMed. (2014). Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification.
-
Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019).
-
National Institutes of Health. (n.d.). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates.
-
Manipal Research Portal. (n.d.). 2-(5-ethylpyridin-2-yl)ethanol.
-
Chemical Communications (RSC Publishing). (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
-
National Institutes of Health. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
-
Wikipedia. (n.d.). Totarol.
-
LookChem. (n.d.). Cas 669716-58-9,2-[2-(4-BroMophenoxy)ethyl].
-
ResearchGate. (n.d.). Optimization of reaction conditions.
-
PubMed. (2022). Umpolung Synthesis of Pyridyl Ethers by BiV -Mediated O-Arylation of Pyridones.
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
-
Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure.
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. researchgate.net [researchgate.net]
- 7. studylib.net [studylib.net]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
troubleshooting guide for 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine synthesis and analysis
Technical Support Center
Troubleshooting Guide for the Synthesis and Analysis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and analysis of this compound. As a key intermediate and known impurity in pharmaceuticals like Pioglitazone, ensuring its efficient synthesis and accurate analysis is critical for quality control and drug development.[1][2][3]
Part 1: Synthesis Troubleshooting (Williamson Ether Synthesis)
The most common and established method for synthesizing aryl ethers such as this compound is the Williamson ether synthesis.[4][5] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The typical pathway involves reacting 4-bromophenol with 2-(2-chloroethyl)-5-ethylpyridine or a related compound with a good leaving group.
General Synthetic Scheme:
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product quality. This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the selection of methods and validation parameters, ensuring a robust and reliable analytical framework.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound whose purity and concentration are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). The validation of analytical methods for this compound is not merely a procedural hurdle but a scientific necessity to ensure that the measurements are accurate, precise, and reproducible. This guide will explore and compare the most pertinent analytical techniques for this molecule, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2)[1][2][3]. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[4][5].
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the physicochemical properties of this compound, which include its aromatic nature, the presence of a bromine atom, and its pyridine functional group. The two most suitable chromatographic techniques for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in pharmaceutical analysis due to its high resolution and applicability to a broad range of compounds. For this compound, a reversed-phase HPLC method is the most appropriate choice.
-
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution order is determined by the polarity of the analyte.
-
Advantages for this Analyte:
-
High specificity and resolution.
-
Suitable for non-volatile and thermally labile compounds.
-
A plethora of detection methods, with UV detection being particularly suitable for the aromatic rings in the target molecule.
-
-
Causality of Experimental Choices: A C18 column is selected due to the nonpolar nature of the bromophenyl and ethylpyridine moieties. The mobile phase, typically a mixture of acetonitrile or methanol and water with a pH modifier like formic acid, is chosen to achieve optimal retention and peak shape.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC presents a viable alternative to HPLC.
-
Principle: The analyte is vaporized and partitioned between a gaseous mobile phase (an inert carrier gas) and a liquid or solid stationary phase within a heated column.
-
Advantages for this Analyte:
-
High efficiency and speed of analysis.
-
Excellent for assessing the purity and presence of volatile impurities.
-
Flame Ionization Detection (FID) provides a robust and universally responsive detection method for organic compounds. Mass Spectrometry (MS) can be coupled for definitive identification.
-
-
Causality of Experimental Choices: A capillary column with a nonpolar stationary phase (e.g., DB-5ms) is suitable for resolving the analyte from related substances. The temperature program is optimized to ensure efficient separation without thermal degradation.
Spectroscopic Methods
While chromatographic methods are primary for quantification, spectroscopic techniques are invaluable for structural confirmation and identification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule, confirming the presence of the pyridine ring, ether linkage, and aromatic C-Br bond.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural elucidation by mapping the carbon-hydrogen framework of the molecule.[7][8]
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are unique to the compound's structure. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key diagnostic feature.[9]
Validation of Analytical Methods: A Comprehensive Framework
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose[10][11]. The following parameters, as stipulated by ICH guidelines, must be evaluated[12][13][14].
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Protocol (HPLC):
-
Prepare a solution of the this compound reference standard.
-
Prepare solutions of known related substances and potential impurities.
-
Prepare a mixed solution containing the reference standard and all potential impurities.
-
Inject all solutions into the HPLC system.
-
Assess the resolution between the peak for this compound and the peaks for all other components. The peak for the analyte should be pure and well-resolved from others.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Experimental Protocol (HPLC/GC):
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Protocol (HPLC/GC):
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with known amounts of the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each level.
-
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision):
-
Experimental Protocol: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument. Calculate the RSD.
-
-
Intermediate Precision (Inter-assay precision):
-
Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results between the different conditions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally accepted as the LOD.
-
The concentration that yields a signal-to-noise ratio of approximately 10:1 is generally accepted as the LOQ.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol (HPLC):
-
Introduce small, deliberate changes to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
Flow rate (e.g., ± 0.1 mL/min).
-
-
Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).
-
Data Presentation and Comparison
The following table provides a comparative summary of the expected performance characteristics for validated HPLC and GC methods for the analysis of this compound.
| Validation Parameter | HPLC Method (Expected Performance) | GC Method (Expected Performance) |
| Specificity | High resolution, baseline separation from impurities. | Good separation of volatile impurities. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| LOD | Low ng/mL range | Low to mid ng/mL range |
| LOQ | Mid to high ng/mL range | High ng/mL range |
| Robustness | Tolerant to minor changes in mobile phase, temperature, and flow rate. | Sensitive to changes in temperature program and carrier gas flow. |
Visualizing the Workflow
The following diagrams illustrate the overall validation workflow and the logical relationship between the different validation parameters.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a critical activity in pharmaceutical development. Both HPLC and GC offer robust and reliable approaches for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis, such as the need to analyze for non-volatile impurities (favoring HPLC) or the desire for a faster analysis of volatile components (favoring GC). Regardless of the chosen method, a comprehensive validation study adhering to ICH guidelines is essential to ensure the generation of high-quality, reliable data. This guide provides the foundational knowledge and experimental framework for researchers to develop and validate analytical methods that are scientifically sound and meet stringent regulatory expectations.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
-
ResearchGate. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
-
ACS Publications. (2021). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. [Link]
-
LCGC Europe. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
DOI. (2018). Synthesis and Spectral Analysis of Pyridine Derivates. [Link]
-
OMICS International. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]
-
PubChem. This compound. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2002). Validation of analytical methods for pharmaceutical analysis. [Link]
-
BioPharm International. (2003). Method Validation Guidelines. [Link]
-
South Eastern European Journal of Public Health. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isaacpub.org [isaacpub.org]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. wjarr.com [wjarr.com]
- 12. scribd.com [scribd.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising patient health. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure that all substances present in a drug product are identified, quantified, and controlled. This guide provides an in-depth comparative analysis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, a known impurity of the anti-diabetic drug Pioglitazone, and its own process-related and degradation impurities.[1][2] As this compound is itself an impurity, understanding its purity profile is a critical aspect of controlling the quality of the parent API.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic origins of this compound to predict potential process-related impurities and explore its degradation pathways under stress conditions. Furthermore, it will present a comparative analysis of analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC), for the effective separation and quantification of the main component from its related substances. The experimental protocols and data presented herein are designed to provide a robust framework for the development and validation of stability-indicating analytical methods.
Synthetic Pathway and Genesis of Process-Related Impurities
The most probable synthetic route for this compound is a Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it is the reaction between the alkoxide of 5-ethyl-2-(2-hydroxyethyl)pyridine and a suitable 4-bromophenyl derivative, most likely 4-bromophenol.
The key starting materials for this synthesis are 5-ethyl-2-methylpyridine and 4-bromophenol. The synthesis of the intermediate, 5-ethyl-2-(2-hydroxyethyl)pyridine, can be achieved through the reaction of 5-ethyl-2-methylpyridine with formaldehyde.[6]
The purity of these starting materials and the reaction conditions of the Williamson ether synthesis are critical in determining the impurity profile of the final product. Based on the chemistry of this synthesis, several process-related impurities can be anticipated.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway of this compound.
Potential Process-Related Impurities
A thorough understanding of the synthesis process allows for the prediction of potential impurities. These can be broadly categorized as starting material-related, intermediate-related, and side-reaction products.
| Impurity Name | Structure | Potential Origin |
| 5-Ethyl-2-methylpyridine | C8H11N | Unreacted starting material from the intermediate synthesis.[7] |
| 5-Ethyl-2-(2-hydroxyethyl)pyridine | C9H13NO | Unreacted intermediate from the final synthesis step.[8][9][10][11] |
| 4-Bromophenol | C6H5BrO | Unreacted starting material from the final synthesis step.[12][13][14][15] |
| 2-[2-(Phenoxy)ethyl]-5-ethylpyridine | C15H17NO | Presence of phenol as an impurity in the 4-bromophenol starting material. |
| C-Alkylated Isomer | C15H16BrNO | Side reaction during the Williamson ether synthesis where alkylation occurs on the aromatic ring of 4-bromophenol instead of the hydroxyl group.[3][4][16] |
| Elimination Product (5-Ethyl-2-vinylpyridine) | C9H11N | Elimination side reaction of the activated intermediate of 5-ethyl-2-(2-hydroxyethyl)pyridine.[3][16] |
Forced Degradation and Potential Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thereby establishing the stability-indicating nature of the analytical method.[5][6][8][17][18][19][20][21][22] Given that this compound is an impurity of Pioglitazone, its degradation profile can be inferred from the forced degradation studies of Pioglitazone.[2][17][23][24][25]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Based on the structure, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the ether linkage under acidic or basic conditions could lead to the formation of 5-ethyl-2-(2-hydroxyethyl)pyridine and 4-bromophenol.
-
Oxidation: The pyridine ring is susceptible to N-oxidation, forming the corresponding N-oxide derivative. The ethyl group could also be a site for oxidation.
-
Photodegradation: Exposure to light could potentially lead to cleavage of the C-Br bond or other radical-mediated degradations.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and versatility.[26] For the comparative analysis of this compound and its related impurities, a stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended.
Method 1: Isocratic RP-HPLC with UV Detection
This method is suitable for routine quality control and purity checks where the impurity profile is well-defined.
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Advantages: Simplicity, robustness, and faster analysis times.
-
Limitations: May not be suitable for complex mixtures of impurities with widely varying polarities.
Method 2: Gradient RP-HPLC with UV/PDA Detection
A gradient elution method is superior for separating a broader range of impurities with different physicochemical properties and is essential for a stability-indicating method.
-
Principle: The composition of the mobile phase is changed during the analysis, allowing for the elution of both polar and non-polar impurities in a single run. A Photodiode Array (PDA) detector provides spectral information, which aids in peak identification and purity assessment.
-
Advantages: Excellent resolution for complex samples, ability to separate impurities with a wide polarity range, and enhanced peak identification with PDA.
-
Limitations: Longer analysis times and more complex method development.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification and characterization of unknown impurities and degradation products, LC-MS is an indispensable tool.
-
Principle: Combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing molecular weight and structural information of the analytes.
-
Advantages: High sensitivity and selectivity, definitive identification of unknown impurities.
-
Limitations: Higher cost and complexity of the instrumentation.
Comparative Performance Data
| Parameter | Isocratic RP-HPLC | Gradient RP-HPLC | LC-MS |
| Resolution | Good for known impurities | Excellent for a wide range of impurities | Excellent |
| Sensitivity (LOD/LOQ) | Moderate | High | Very High |
| Specificity | Good | Excellent (with PDA) | Excellent |
| Analysis Time | Short | Moderate to Long | Moderate to Long |
| Cost | Low | Moderate | High |
| Application | Routine QC, Purity Testing | Stability studies, Impurity profiling | Structure elucidation, Trace analysis |
Experimental Protocols
Protocol 1: Gradient RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a validated stability-indicating HPLC method.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 269 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard (1 mg/mL) in diluent (Acetonitrile:Water, 50:50 v/v). Prepare working standards by appropriate dilution.
-
Impurity-Spiked Solution: Prepare a solution of the main compound spiked with known concentrations of potential impurities to verify separation.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Protocol 2: Forced Degradation Sample Preparation
-
Acid Hydrolysis: Dissolve the sample in 0.1N HCl and heat at 60°C for 2 hours. Neutralize with 0.1N NaOH before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1N NaOH and keep at room temperature for 1 hour. Neutralize with 0.1N HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 4 hours.
-
Thermal Degradation: Keep the solid sample in a hot air oven at 80°C for 24 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose the solid sample to UV and visible light according to ICH Q1B guidelines. Dissolve in diluent before injection.
Conclusion and Future Perspectives
The comprehensive analysis of this compound and its related impurities is a critical step in ensuring the quality and safety of Pioglitazone drug substance. This guide has outlined a systematic approach to identifying potential process-related impurities through an understanding of its synthetic pathway and potential degradation products via forced degradation studies. A comparative overview of analytical methods highlights the superiority of gradient RP-HPLC with PDA detection for routine impurity profiling and stability studies, while LC-MS remains the gold standard for structural elucidation of unknown impurities.
The provided experimental protocols serve as a robust starting point for method development and validation. It is imperative that these methods are validated in accordance with ICH guidelines to ensure they are fit for their intended purpose. Future work should focus on the isolation and structural characterization of any significant unknown impurities observed during routine analysis or stability studies to further enhance the comprehensive control strategy for this impurity.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Sharma, H. K., et al. (2010). A validated stability indicating HPLC method for the determination of impurities in pioglitazone hydrochloride. Der Pharma Chemica, 2(5), 426-433.
-
LookChem. (n.d.). Cas 669716-58-9, this compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Retrieved from [Link]
- Wanjari, D. B., & Gaikwad, N. J. (2005). Stability Indicating RP-HPLC Method for Determination of Pioglitazone from Tablets. Indian Journal of Pharmaceutical Sciences, 67(2), 158-162.
- Rashmitha, N., et al. (2010). A Validated Stability Indicating HPLC method for the Determination of Impurities in Pioglitazone Hydrochloride. Semantic Scholar.
- Reddy, G. S., et al. (2008). Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1069-1074.
-
ResearchGate. (2008). Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance. Retrieved from [Link]
- Google Patents. (n.d.). CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.
- Kumar, Y. R., et al. (2004). Structural characterization of impurities in pioglitazone. Pharmazie, 59(11), 836-839.
-
PubMed. (2004). Structural characterization of impurities in pioglitazone. Retrieved from [Link]
- Millennium Pharmaceuticals. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
-
Stenutz. (n.d.). 5-ethyl-2-(2-hydroxyethyl)pyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
- Biosciences Biotechnology Research Asia. (2022).
- Ketone Pharma. (2024). 4-Bromo Phenol || A Comprehensive Overview.
- Journal of Drug Delivery and Pharmaceutical Sciences. (n.d.).
- ChemicalBook. (n.d.). 4-Bromo-(2-hydroxyethyl)-pyridine synthesis.
-
PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]
- Asian Journal of Pharmaceutical Analysis. (2023).
-
Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Jubilant. (n.d.). 5-Ethyl pyridine-2-ethanol.
- Biosciences Biotechnology Research Asia. (2022).
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 7. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 5-ethyl-2-(2-hydroxyethyl)pyridine [stenutz.eu]
- 9. chemimpex.com [chemimpex.com]
- 10. 5-Ethyl pyridine-2-ethanol [sarex.com]
- 11. L19482.14 [thermofisher.com]
- 12. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 13. 4-溴苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
- 19. researchgate.net [researchgate.net]
- 20. jidps.com [jidps.com]
- 21. ajpaonline.com [ajpaonline.com]
- 22. biotech-asia.org [biotech-asia.org]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. A Validated Stability Indicating HPLC method for the Determination of Impurities in Pioglitazone Hydrochloride | Semantic Scholar [semanticscholar.org]
- 25. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Cross-Validation of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine Quantification Methods
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the quantification of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, a known process-related impurity of Pioglitazone.[1][2] The methodologies discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to aid in the selection and validation of the most appropriate analytical method for their specific needs. Our discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically rigorous and regulatory-compliant approach.[3][4][5]
The Critical Role of Method Selection and Cross-Validation
The choice of an analytical method is a critical decision in the drug development lifecycle. It directly impacts the reliability of data submitted for regulatory approval and the overall quality of the final drug product. Cross-validation, the process of comparing two or more analytical methods, provides a high degree of confidence that the chosen methods are robust, reliable, and produce equivalent results.[6][7] This is particularly crucial when methods are transferred between laboratories or when different techniques are employed for the same analysis throughout the development process.
This guide will delve into the nuances of each technique, presenting detailed experimental protocols, comparative performance data, and the scientific rationale behind the methodological choices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis, prized for its robustness, versatility, and cost-effectiveness. For the quantification of this compound, a reversed-phase HPLC method is the logical choice, leveraging the non-polar nature of the brominated aromatic and ethylpyridine moieties.
Rationale for Method Design
The selection of a C18 stationary phase provides excellent hydrophobic interaction with the analyte, ensuring good retention and separation from polar impurities. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is optimized to achieve a balance between retention and elution, resulting in a sharp, symmetrical peak. The UV detection wavelength is set at 230 nm, a region where the bromophenoxy and pyridine chromophores exhibit significant absorbance, maximizing sensitivity.[8]
Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm.
-
-
Calibration: Prepare a series of calibration standards of this compound in the range of 0.1 µg/mL to 100 µg/mL.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: HPLC-UV Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively high boiling point of this compound, a high-temperature capillary GC column is necessary. The mass spectrometer provides excellent selectivity and sensitivity, allowing for confident identification and quantification.
Rationale for Method Design
A low-bleed DB-5ms column is chosen for its thermal stability and inertness, which is crucial for analyzing compounds with polar functional groups like the pyridine nitrogen at high temperatures. The use of a splitless injection mode enhances sensitivity for trace-level analysis. Electron ionization (EI) at 70 eV is a standard and robust ionization technique that produces a reproducible fragmentation pattern, aiding in structural confirmation. Selected Ion Monitoring (SIM) is employed for quantification to maximize sensitivity and selectivity by monitoring characteristic ions of the analyte.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL, splitless.
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MSD Mode: Selected Ion Monitoring (SIM) of m/z 305, 198, 107.
-
-
Calibration: Prepare calibration standards in the range of 0.05 µg/mL to 50 µg/mL in dichloromethane.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: GC-MS Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. This technique is often considered the gold standard for trace-level quantification in complex matrices.
Rationale for Method Design
The LC method is similar to the HPLC-UV method but is optimized for compatibility with the mass spectrometer. A slightly faster gradient is employed to reduce run time. Electrospray ionization (ESI) in positive ion mode is chosen as the pyridine nitrogen is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing the highest degree of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from the sample matrix and other impurities.[9]
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the calibration range.
-
LC-MS/MS Conditions:
-
Instrument: Sciex Triple Quad 5500 system with an Agilent 1290 Infinity II LC system or equivalent.
-
Column: Kinetex C18, 2.1 x 100 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: m/z 306.1 -> 198.1.
-
-
Calibration: Prepare calibration standards in the range of 0.1 ng/mL to 1000 ng/mL.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: LC-MS/MS Experimental Workflow.
Cross-Validation: A Comparative Performance Analysis
To objectively compare these three methods, a cross-validation study was designed. A single batch of a placebo formulation was spiked with a known concentration of this compound at three different levels: Low, Medium, and High. Each level was analyzed in triplicate by each of the three methods. The performance of each method was evaluated based on linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity
| Method | Range | Correlation Coefficient (r²) |
| HPLC-UV | 0.1 - 100 µg/mL | 0.9992 |
| GC-MS | 0.05 - 50 µg/mL | 0.9989 |
| LC-MS/MS | 0.1 - 1000 ng/mL | 0.9998 |
Accuracy and Precision
| Method | Spiked Level | Mean Recovery (%) | RSD (%) |
| HPLC-UV | Low (1 µg/mL) | 98.5 | 2.1 |
| Medium (10 µg/mL) | 101.2 | 1.5 | |
| High (50 µg/mL) | 99.8 | 1.2 | |
| GC-MS | Low (0.5 µg/mL) | 95.7 | 3.5 |
| Medium (5 µg/mL) | 98.9 | 2.8 | |
| High (25 µg/mL) | 102.1 | 2.0 | |
| LC-MS/MS | Low (1 ng/mL) | 103.5 | 4.2 |
| Medium (10 ng/mL) | 99.1 | 3.1 | |
| High (100 ng/mL) | 100.8 | 2.5 |
Sensitivity
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 0.03 µg/mL | 0.1 µg/mL |
| GC-MS | 0.015 µg/mL | 0.05 µg/mL |
| LC-MS/MS | 0.03 ng/mL | 0.1 ng/mL |
Discussion and Recommendations
The cross-validation data clearly demonstrates that all three methods are suitable for the quantification of this compound, but each possesses distinct advantages and disadvantages.
-
HPLC-UV is a robust and reliable method with excellent linearity, accuracy, and precision for routine quality control applications where high sensitivity is not the primary concern. Its simplicity and lower operational cost make it an attractive option for high-throughput environments.
-
GC-MS offers slightly better sensitivity than HPLC-UV and provides the added benefit of mass spectral confirmation of the analyte's identity. However, the requirement for analyte volatility and the higher operating temperatures may not be suitable for all impurities.
-
LC-MS/MS stands out for its exceptional sensitivity, with an LOQ approximately 1000-fold lower than the other techniques. This makes it the method of choice for trace-level impurity analysis, such as in genotoxicity studies or for monitoring impurities in early-stage drug development. The high selectivity of MRM also makes it ideal for complex matrices where interferences may be a concern.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Method Selection Decision Matrix.
References
-
Separation and quantification of impurities of pioglitazone. TSI Journals. Available from: [Link]
-
GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm. Available from: [Link]
-
Assessment of Related Substances in Pioglitazone Hydrochloride by HPLC Method. ResearchGate. Available from: [Link]
-
Pioglitazone: A review of analytical methods. PubMed Central. Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]
-
A Validated Stability Indicating HPLC method for the Determination of Impurities in Pioglitazone Hydrochloride. Semantic Scholar. Available from: [Link]
-
LC-MS vs GC-MS in Pharmaceutical Analysis. HPLC Calculator. Available from: [Link]
-
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available from: [Link]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. Available from: [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. Available from: [Link]
-
Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the analysis of 36 clinical samples (serum, whole blood, urine or gastric content). ResearchGate. Available from: [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available from: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Available from: [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
CAS No : 669716-58-9 | Product Name : 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Pharmaffiliates. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. Available from: [Link]
-
Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. Preprints.org. Available from: [Link]
-
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. ResearchGate. Available from: [Link]
-
Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. PubMed. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]
-
Quantitative mass spectrometry methods for pharmaceutical analysis. PubMed Central. Available from: [Link]
-
Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. Agilent. Available from: [Link]
-
Effect of pyridine dosage on the response value of the derivative (n = 6). ResearchGate. Available from: [Link]
-
Simultaneous determination of pioglitazone and candesartan in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. PubMed Central. Available from: [Link]
-
Recent Developments in LC-MS. Royal Society of Chemistry. Available from: [Link]
-
Bypassing the identification: MS2Quant for concentration estimations of chemicals detected with nontarget LC-HRMS from MS2 data. Environmental Science & Technology. Available from: [Link]
-
Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues. MDPI. Available from: [Link]
-
Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats. RSC Advances. Available from: [Link]
-
Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. PubMed. Available from: [Link]
-
Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. PubMed. Available from: [Link]31915109/)
Sources
- 1. NEMI Method Summary - 320.1 [nemi.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. A Validated Stability Indicating HPLC method for the Determination of Impurities in Pioglitazone Hydrochloride | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
A Comparative Guide to the Biological Activity of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: From a Pharmaceutical Impurity to a Subject of Scientific Inquiry
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is primarily documented in the pharmaceutical landscape as an impurity associated with the manufacturing of Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs used in the management of type 2 diabetes.[1][2][3] Pioglitazone and other TZDs exert their therapeutic effects by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[4][5][6] The structural similarity of this compound to a significant portion of the Pioglitazone molecule raises pertinent questions about its own potential to interact with PPAR-γ and other biological targets. Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of the final drug product.[7] This guide aims to provide a comparative framework for researchers to assess the potential biological activity of this compound and its analogs based on established SAR principles for PPAR-γ agonists.
The Molecular Blueprint: Structure-Activity Relationships of Thiazolidinediones and Related PPAR-γ Agonists
The biological activity of thiazolidinediones is intricately linked to their molecular architecture. A typical TZD-based PPAR-γ agonist comprises three key structural motifs:
-
An acidic headgroup: The thiazolidinedione ring is the archetypal headgroup and is essential for high-affinity binding to PPAR-γ. It forms critical hydrogen bonds with amino acid residues within the receptor's ligand-binding pocket, including Tyr473, His449, and His323.[8][9]
-
A central aromatic core: This hydrophobic linker, typically a phenyl ring, engages in van der Waals interactions with the hydrophobic residues of the ligand-binding pocket.[6]
-
A flexible hydrophobic tail: This portion of the molecule occupies a distinct region of the ligand-binding pocket and its composition significantly influences the potency and selectivity of the compound.[6][8]
Pioglitazone embodies this classic structure, with its thiazolidinedione headgroup, a central phenyl ring, and a 2-(5-ethylpyridin-2-yl)ethoxy tail.
Comparative Analysis: Inferring the Biological Activity of this compound
Given that this compound lacks the critical thiazolidinedione headgroup, it is highly probable that its affinity for and activation of PPAR-γ would be significantly diminished compared to Pioglitazone. The acidic TZD head is a cornerstone of the high-affinity interaction with the PPAR-γ ligand-binding domain.
However, the remaining portion of the molecule, the 2-(2-phenoxyethyl)pyridine scaffold, is a common feature in a variety of biologically active compounds, suggesting that this compound and its analogs may possess other pharmacological activities. For instance, pyridine derivatives are known to exhibit a wide range of biological effects, including antimicrobial, antiviral, and antitumor activities.[1][7][10][11] The presence of the bromophenoxy group could also modulate its activity, as halogenated aromatic moieties are common in many bioactive molecules.
To provide a more concrete basis for comparison, let's consider the hypothetical biological activities of analogs of this compound where key structural features are modified.
Table 1: Inferred Biological Activity of this compound and Its Analogs Based on SAR Principles
| Compound/Analog | Key Structural Feature | Inferred PPAR-γ Agonist Activity | Potential for Other Biological Activities | Rationale |
| This compound | Lacks the thiazolidinedione headgroup. | Very Low to Negligible | Moderate | The absence of the acidic headgroup drastically reduces the potential for PPAR-γ agonism. The remaining scaffold is present in other bioactive molecules. |
| Analog A: (with Thiazolidinedione headgroup) | Possesses the thiazolidinedione headgroup. | High | Moderate | The presence of the TZD headgroup would likely confer significant PPAR-γ agonist activity, similar to Pioglitazone. |
| Analog B: (unsubstituted phenoxy group) | Lacks the bromo substituent on the phenoxy ring. | Very Low to Negligible | Moderate | The electronic and steric properties of the tail are altered, which could influence interactions with various biological targets. |
| Analog C: (unsubstituted pyridine ring) | Lacks the ethyl substituent on the pyridine ring. | Very Low to Negligible | Moderate | The ethyl group contributes to the overall hydrophobicity and shape of the molecule, and its absence could affect binding to other receptors or enzymes. |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its analogs, a series of in vitro assays can be employed. The following are detailed, step-by-step methodologies for key experiments.
PPAR-γ Competitive Binding Assay (TR-FRET)
This assay determines the ability of a test compound to displace a fluorescently labeled ligand from the PPAR-γ ligand-binding domain (LBD).
Materials:
-
TR-FRET PPAR-γ Assay Kit (e.g., from Creative BioMart or Thermo Fisher Scientific) containing:[4][8][12][13]
-
PPAR-γ LBD (GST-tagged)
-
Terbium-labeled anti-GST antibody
-
Fluorescent pan-PPAR ligand (tracer)
-
Assay buffer
-
-
Test compounds and a known PPAR-γ agonist (e.g., Rosiglitazone)
-
384-well microplates
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of the test compounds and the reference agonist in the provided assay buffer.
-
Add a small volume (e.g., 2 µL) of each compound dilution to the wells of the 384-well plate.
-
Prepare a master mix of the fluorescent tracer and add it to all wells.
-
Prepare a master mix of the PPAR-γ LBD and the terbium-labeled antibody and add it to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal (emission at 520 nm and 495 nm with excitation at 340 nm) using a compatible plate reader.
-
Calculate the 520/495 nm emission ratio. A decrease in the ratio indicates displacement of the tracer by the test compound.
-
Plot the emission ratio against the compound concentration to determine the IC50 value.
PPAR-γ Transactivation Assay (Cell-Based Reporter Assay)
This assay measures the ability of a compound to activate the transcriptional activity of PPAR-γ in a cellular context.
Materials:
-
HEK293 or other suitable mammalian cell line
-
PPAR-γ expression vector
-
Luciferase reporter vector containing a PPAR response element (PPRE)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds and a known PPAR-γ agonist
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.[14]
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or the reference agonist.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Plot the luciferase activity against the compound concentration to determine the EC50 value.
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PPAR-γ signaling pathway and the experimental workflow for assessing agonist activity.
Caption: The PPAR-γ signaling pathway.
Caption: Experimental workflow for assessing PPAR-γ agonist activity.
Conclusion
While this compound is identified as a pharmaceutical impurity, its structural features warrant a thorough investigation into its potential biological activities. Based on the extensive structure-activity relationship data available for the thiazolidinedione class of PPAR-γ agonists, it is unlikely that this compound would exhibit significant direct agonism at this receptor due to the absence of the critical acidic headgroup. However, the 2-(2-phenoxyethyl)pyridine scaffold is present in numerous other bioactive molecules, suggesting the possibility of other pharmacological effects. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the biological activity of this compound and its analogs, thereby contributing to a more complete understanding of its pharmacological profile and ensuring the safety and quality of related pharmaceutical products.
References
-
Creative BioMart. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat. [Link]
-
INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. [Link]
-
RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]
- Jin, L., et al. (2017). Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs. Scientific Reports, 7(1), 1-10.
-
Creative BioMart. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat. [Link]
-
BPS Bioscience. PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. [Link]
-
INDIGO Biosciences. Human PPARγ Reporter Assay Kit. [Link]
-
Assay Genie. Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit. [Link]
- de Oliveira, A. M., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in pharmacology, 9, 73.
- Sarita, et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European journal of medicinal chemistry, 232, 114199.
- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic chemistry, 149, 107435.
- Al-Abdullah, E. S. (2006). Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. Archiv der Pharmazie, 339(8), 456–463.
- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of enzyme inhibition and medicinal chemistry, 27(1), 69–77.
- Giraud, F., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules (Basel, Switzerland), 26(16), 4983.
- Al-Ostoot, F. H., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. International journal of molecular sciences, 23(21), 13398.
- Wang, P. R., et al. (2024).
- Zhang, X., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International journal of molecular sciences, 23(23), 15303.
- Sharma, V., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC advances, 11(57), 36136–36163.
- Brown, P. J., et al. (1999). Novel peroxisome proliferator-activated receptor (PPAR) gamma and PPARdelta ligands produce distinct biological effects. The Journal of biological chemistry, 274(10), 6742–6748.
- Nanjan, M. J., et al. (2020). Role of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Different Disease States: Recent Updates. Current molecular pharmacology, 13(2), 96–113.
-
Pharmaffiliates. 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. [Link]
-
LookChem. This compound. [Link]
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]10/5659)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular interactions between piperine and peroxisome proliferator-activated receptor gamma ligand-binding domain revealed using co-crystallization studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 9. Indigo Biosciences Human Peroxisome Proliferator-Activated Receptor gamma | Fisher Scientific [fishersci.com]
- 10. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iright.com [iright.com]
- 13. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat | Creative BioMart – Assay Kit [creativebiomart.net]
- 14. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine as a Chemical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This relies heavily on the use of well-characterized reference standards.[1][2][3] This guide provides an in-depth technical overview of the validation process for 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, a crucial impurity and reference compound in the synthesis of the antidiabetic drug, Pioglitazone.[4][5]
The quality and purity of reference standards are critical for achieving scientifically valid results in analytical testing.[1][2] Regulatory bodies like the FDA require that non-compendial reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] This guide will detail the multifaceted analytical approach required to establish this compound as a reliable reference standard, ensuring it is fit for its intended purpose in identification, purity testing, and assays.[6][7]
The Foundational Role of Reference Standards
A chemical reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry.[1][2] Its primary functions include:
-
Identification: Confirming the identity of a substance.
-
Purity Assessment: Quantifying impurities and degradation products.[8]
-
Assay: Determining the potency of active pharmaceutical ingredients (APIs).[1]
-
Method Validation: Establishing the performance characteristics of analytical methods.[9][10]
The validation of a reference standard is a rigorous process that provides objective evidence of its suitability for a specific use.[7] For this compound, this involves a comprehensive evaluation of its identity, purity, and stability.
Synthesis and Purification
The initial step in establishing a reference standard is to obtain a high-purity material. While various synthetic routes exist for pyridine derivatives, a common approach involves the coupling of a substituted pyridine with a phenoxy derivative.[11][12]
Following synthesis, the crude product undergoes purification to achieve the desired level of purity, typically 99.5% or higher for a primary reference standard.[6][13] Common purification techniques include:
-
Recrystallization: A fundamental technique for purifying solid compounds.
-
Chromatography: Techniques like column chromatography are employed to separate the target compound from impurities with similar physical properties.
The effectiveness of the purification process is monitored at each stage using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC).
Comprehensive Characterization and Validation Workflow
A multi-faceted analytical approach is essential to fully characterize and validate a reference standard. The following sections detail the key analytical techniques and their role in the validation of this compound.
Structural Elucidation and Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the synthesized compound. This is achieved through a combination of spectroscopic techniques.
Caption: Workflow for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule.[2] The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's structure. For this compound, specific signals corresponding to the ethylpyridine and bromophenoxy moieties would be expected.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming the elemental composition.[13] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands for aromatic C-H, C-N, C-O, and C-Br bonds would be expected in the FTIR spectrum of this compound.
Purity Determination
Assessing the purity of a reference standard is a critical and multifaceted process. It involves using orthogonal analytical techniques to identify and quantify all potential impurities, including organic, inorganic, and residual solvents.[13]
Chromatographic methods are central to determining the purity of chemical reference substances.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity assessment due to its high resolution and sensitivity.[6][14] A validated, stability-indicating HPLC method is developed to separate the main compound from any process-related impurities and degradation products.[15] The purity is typically determined by area normalization, assuming all components have a similar response factor at the chosen wavelength.
Experimental Protocol: HPLC Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the main peak and potential impurities have significant absorbance.
-
Injection Volume: 10 µL.
-
Data Analysis: The area of each impurity peak is expressed as a percentage of the total peak area.
-
-
Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds.[16] It is particularly useful for detecting and quantifying residual solvents. A headspace GC-MS method is often employed for this purpose.
Experimental Protocol: GC for Residual Solvents
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-624).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Optimized to ensure complete volatilization without degradation.
-
Oven Program: A temperature gradient to separate solvents with different boiling points.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Thermal analysis techniques provide valuable information about the purity and physical properties of the reference standard.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the presence of impurities.[6] The presence of impurities typically broadens the melting peak and lowers the melting point. Purity can be estimated based on the van't Hoff equation. However, this method is not applicable if the substance decomposes upon melting or forms solid solutions.[6]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a substance as a function of temperature.[17] It is used to determine the content of volatile components, such as water and residual solvents.[13]
Experimental Protocol: TGA for Volatiles
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (e.g., Nitrogen).
-
Temperature Range: Ambient to a temperature above the boiling points of expected volatiles but below the decomposition temperature of the compound.
-
-
Karl Fischer Titration: This is the gold standard for determining the water content in a substance. It is a highly specific and accurate method.
-
Sulphated Ash/Residue on Ignition: This test determines the amount of inorganic impurities remaining after combustion.[13]
Purity Assignment
The final purity of the reference standard is assigned by a mass balance approach, where the contributions of all identified impurities are subtracted from 100%.
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
| Analytical Technique | Parameter Measured | Result |
| HPLC | Chromatographic Purity | 99.8% |
| GC-HS | Residual Solvents | < 0.1% |
| Karl Fischer Titration | Water Content | 0.05% |
| TGA | Volatiles | 0.06% |
| Sulphated Ash | Inorganic Impurities | < 0.01% |
| Assigned Purity | Mass Balance | 99.7% |
Comparison with Alternatives
While this compound is a key impurity, other related compounds may also be considered as reference standards for specific analytical purposes.
| Reference Standard | Intended Use | Advantages | Disadvantages |
| This compound | Impurity standard for Pioglitazone | Directly relevant to the manufacturing process. | May not be commercially available as a certified reference material. |
| Pioglitazone API | Assay Standard | Commercially available from pharmacopeias (e.g., USP, EP).[2][18] | Not suitable for quantifying the specific bromo-impurity. |
| Isotopically Labeled this compound-d4 | Internal standard for quantitative analysis (e.g., LC-MS) | Improves accuracy and precision of quantification.[4] | Higher cost and more complex synthesis. |
The choice of reference standard depends on the specific application.[1] For routine quality control and impurity profiling of Pioglitazone, a well-characterized in-house or secondary standard of this compound is essential.[3]
Conclusion
The validation of this compound as a reference standard is a comprehensive process that requires the application of multiple orthogonal analytical techniques. Through rigorous characterization of its identity and purity, a high degree of confidence in its suitability as a reference material can be established. This, in turn, ensures the accuracy and reliability of analytical data generated in the quality control of Pioglitazone, ultimately contributing to the safety and efficacy of the final drug product.
References
-
World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Retrieved from [Link]
-
XRF Scientific. (n.d.). Methods for Validating Reference Materials. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. European Pharmaceutical Review. Retrieved from [Link]
-
NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
SynThink. (n.d.). Non-Pharmacopeial Reference Standards for Accurate Pharma Testing. Retrieved from [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]
-
Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Retrieved from [Link]
-
Pharma Specialists. (2023, June 17). 38 Tips on HPLC Method Validation. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review. ResearchGate. Retrieved from [Link]
-
GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals? Retrieved from [Link]
-
TA Instruments. (n.d.). Validation of Thermogravimetric Analysis Performance Using Mass Loss Reference Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). Retrieved from [Link]
-
Pure Synth. (2025, December 14). How Analytical Standards Support Method Validation & Calibration. Retrieved from [Link]
-
Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Acceptability of Standards from Alternative Compendia (BP/EP/JP). Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Calibration Materials. Retrieved from [Link]
-
Thermal Support. (n.d.). Choosing the Correct Reference Material. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Certified reference materials for thermal analysis. Retrieved from [Link]
-
METTLER TOLEDO. (2015, June 24). TGA/DSC standard calibration with melting point temperatures and enthalpies [Video]. YouTube. Retrieved from [Link]
-
PASL. (n.d.). 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 669716-58-9,2-[2-(4-BroMophenoxy)ethyl]. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 2-(2-Bromophenyl)pyridine. Retrieved from [Link]pyridine/)
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. veeprho.com [veeprho.com]
- 3. gmpsop.com [gmpsop.com]
- 4. clearsynth.com [clearsynth.com]
- 5. lookchem.com [lookchem.com]
- 6. who.int [who.int]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pharmtech.com [pharmtech.com]
- 10. 38 Tips on HPLC Method Validation [pharmaspecialists.com]
- 11. orgsyn.org [orgsyn.org]
- 12. prepchem.com [prepchem.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. tainstruments.com [tainstruments.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Benchmarking Guide to Analytical Techniques for the Detection of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
In the landscape of pharmaceutical development and manufacturing, the rigorous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2] This guide provides an in-depth comparative analysis of key analytical techniques for the detection and quantification of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, a known impurity of the antidiabetic drug Pioglitazone.[3]
This document is intended for researchers, analytical scientists, and quality control professionals. It offers a technical deep-dive into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental insights and validation principles rooted in established regulatory guidelines.
The Analytical Challenge: this compound
This compound is a process-related impurity that can arise during the synthesis of Pioglitazone. Its structural similarity to the API and the presence of a brominated aromatic ring and a pyridine moiety present unique analytical considerations. The primary objectives for an analytical method are to achieve adequate separation from the API and other impurities, and to provide sufficient sensitivity to meet the reporting thresholds defined by the International Council for Harmonisation (ICH) guidelines.[1][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis, prized for its robustness and versatility in quantifying impurities.[5] For a compound like this compound, a reversed-phase HPLC method is the most common approach.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on its hydrophobicity, which provides good retention for the relatively non-polar analyte. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention time and peak resolution. The basic nature of the pyridine ring (pKa ~5.2-6) can lead to peak tailing on traditional silica-based columns due to interactions with residual silanols.[6] To mitigate this, a low concentration of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to protonate the pyridine nitrogen, ensuring a single ionic state and improving peak shape.
Self-Validating Protocol: HPLC-UV Method
A robust HPLC-UV method should be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[7][8][9]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, determined by a DAD scan. Aromatic compounds typically have strong UV absorbance.[10]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent like acetonitrile.
-
Create a series of calibration standards through serial dilution.
-
For the drug substance, dissolve a known amount in the diluent to a target concentration.[11] For a drug product, a more extensive extraction may be needed to separate the analyte from excipients.[11]
-
Workflow Visualization
Caption: General workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] Given the molecular weight of this compound (306.20 g/mol ), it is amenable to GC analysis, provided it has sufficient thermal stability.[13] The mass spectrometer provides high selectivity and allows for structural confirmation.
Causality Behind Experimental Choices
The choice of a low-polarity capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is suitable for separating a wide range of semi-volatile organic compounds. The temperature program is optimized to ensure the analyte elutes with a good peak shape without thermal degradation. Electron Ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural elucidation.
Self-Validating Protocol: GC-MS Method
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 290°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.
-
-
Sample Preparation: The sample must be dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate.
Workflow Visualization
Caption: General workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level impurity analysis.[14][15][16]
Causality Behind Experimental Choices
The LC method is similar to that of HPLC-UV but must use MS-compatible mobile phase additives like formic acid or ammonium formate, avoiding non-volatile buffers.[17] Electrospray Ionization (ESI) is the preferred ionization technique for polar and semi-polar analytes. The pyridine nitrogen is readily protonated in the positive ESI mode, leading to a strong signal for the protonated molecule [M+H]⁺. Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway (precursor ion → product ion).
Self-Validating Protocol: LC-MS/MS Method
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size for UHPLC).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion: The m/z of the protonated molecule [M+H]⁺.
-
Product Ion(s): Determined by performing a product ion scan on the precursor ion. A specific, stable fragment is chosen for quantification.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Workflow Visualization
Caption: General workflow for LC-MS/MS analysis.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three benchmarked techniques for the analysis of this compound. The values are typical and would require experimental verification through a formal method validation study.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate to High (dependent on chromatographic resolution) | High (based on retention time and mass spectrum) | Very High (based on retention time and specific MRM transition) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Range | 0.05% to 150% of specification limit | 0.05% to 150% of specification limit | LOQ to 150% of specification limit |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | < 0.001% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.005% |
| Throughput | High | Moderate | High |
| Cost per Sample | Low | Moderate | High |
| Structural Confirmation | Limited (retention time and UV spectrum) | Good (fragmentation pattern) | Excellent (fragmentation pattern) |
Conclusion and Recommendations
The choice of analytical technique for the detection of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective method for routine quality control and release testing, where the impurity levels are expected to be within the quantifiable range of the instrument and specificity from the parent API and other impurities can be achieved chromatographically.[18]
-
GC-MS offers an orthogonal technique with excellent specificity, which is valuable for confirmatory analysis and for identifying unknown volatile or semi-volatile impurities.[12][19] Its utility is contingent on the thermal stability of the analyte.
-
LC-MS/MS is the most powerful technique, providing unparalleled sensitivity and specificity.[14][17] It is the method of choice for trace-level quantification, particularly for genotoxic impurity analysis where very low detection limits are required, and for structural elucidation during drug development and stability studies.[16]
For comprehensive impurity profiling in a drug development setting, a combination of these techniques is often employed. HPLC-UV serves as the primary workhorse for routine analysis, while LC-MS/MS and GC-MS are used for in-depth characterization, identification of unknown impurities, and validation of the primary method's specificity. All methods must be rigorously validated to ensure they are fit for their intended purpose, providing trustworthy data that upholds the highest standards of pharmaceutical quality and patient safety.[7][8]
References
- Vertex AI Search. (n.d.). Sample preparation in analysis of pharmaceuticals.
- SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
- CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
- Environmental Science: Processes & Impacts. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- LCGC. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
- Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis.
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- CLEARSYNTH. (n.d.). This compound-d4.
- PubChem. (n.d.). This compound.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. The expert's guide to pharmaceutical impurity analysis [manufacturingchemist.com]
- 3. clearsynth.com [clearsynth.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. jordilabs.com [jordilabs.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chimia.ch [chimia.ch]
- 17. hpst.cz [hpst.cz]
- 18. iosrjournals.org [iosrjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine Under Stress Conditions
Abstract: This guide presents a comprehensive comparative analysis of the stability of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine (CAS 669716-58-9), a key pharmaceutical intermediate and impurity of Pioglitazone.[1][2] By subjecting the compound to a battery of forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines, we elucidate its intrinsic stability profile.[3][4][5] This document details the experimental design, analytical methodologies, and resultant data, providing researchers and drug development professionals with critical insights into the molecule's degradation pathways and liabilities. The objective is to facilitate the development of robust, stability-indicating analytical methods and to inform formulation and storage strategies.
Introduction and Scientific Rationale
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development. It provides crucial information on a molecule's intrinsic stability, helps to identify potential degradation products, and is essential for developing and validating stability-indicating analytical methods.[3][6][7] The subject of this study, this compound, possesses several functional groups that represent potential sites for chemical degradation: an ether linkage, a brominated aromatic ring, and a pyridine moiety.[1] Understanding the molecule's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress is paramount for ensuring the quality, safety, and efficacy of any related final drug product.
This guide follows the principles outlined in ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing) to create a scientifically rigorous comparison of the compound's stability under various stress conditions.[3][4][8] The goal is to induce degradation to a target level of 5-20%, which is sufficient to reveal primary degradation pathways without generating secondary or tertiary products that would not be relevant under normal storage conditions.[5]
Predicted Degradation Pathways from Chemical Structure
A structural assessment of this compound suggests several potential degradation pathways under stress conditions. The insights below informed the selection of stress conditions and the analytical approach.
-
Hydrolytic Degradation (Acidic/Basic): Aryl ethers are generally stable, but the ether linkage could be susceptible to cleavage under harsh acidic conditions. The pyridine ring is unlikely to be affected by hydrolysis.
-
Oxidative Degradation: The nitrogen atom in the pyridine ring is a likely target for oxidation, potentially forming a pyridine N-oxide derivative. This is a common degradation pathway for pyridine-containing pharmaceuticals.[9] Additionally, the electron-rich aromatic rings could be susceptible to oxidative attack.
-
Photolytic Degradation: Brominated aromatic compounds are known to absorb UV radiation, which can lead to the homolytic cleavage of the carbon-bromine (C-Br) bond.[10] This reductive de-bromination is a primary photodegradation pathway for many brominated compounds.[11][12]
-
Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds within the molecule, although specific pathways are less predictable without experimental data.
The following diagram illustrates these potential degradation points on the molecule's structure.
Caption: Predicted degradation sites on this compound.
Experimental Design and Methodology
A systematic approach was employed to stress the compound and analyze the resulting samples. The workflow ensures that each stress condition is evaluated independently and that the analytical method can reliably separate and quantify the parent compound from any degradants formed.
Overall Experimental Workflow
The following diagram outlines the general procedure applied for each stress condition.
Caption: General workflow for the forced degradation study.
Stress Conditions
A single batch of this compound was used for all studies. A control sample, protected from stress, was analyzed alongside the stressed samples.
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 24 hours. The sample was then cooled and neutralized with 1N NaOH.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 24 hours. The sample was then cooled and neutralized with 1N HCl.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and stored at room temperature for 24 hours.
-
Thermal Degradation: The solid compound was placed in a hot air oven at 105°C for 48 hours. A separate solution was also heated at 80°C for 48 hours.
-
Photostability: The solid compound and a solution (100 µg/mL in acetonitrile/water) were exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][8] A dark control was concurrently prepared and shielded from light.
Analytical Methodology: Stability-Indicating RP-HPLC
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[13][14] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high sensitivity and resolving power.[15][16]
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of Acetonitrile and a phosphate buffer (pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
This method was validated for specificity by ensuring baseline resolution between the parent peak and all degradant peaks generated under the stress conditions.
Results and Comparative Analysis
The compound exhibited varied stability across the different stress conditions. The data summarized below provides a clear comparison of its degradation profile. The percentage of degradation was calculated based on the reduction in the peak area of the parent compound relative to the unstressed control.
| Stress Condition | Reagent/Condition | Time/Temp | % Degradation | No. of Degradants | Observations |
| Control | None | N/A | < 0.1% | 0 | No significant degradation. |
| Acid Hydrolysis | 1N HCl | 24h @ 80°C | 4.8% | 1 | Minor degradation observed. |
| Base Hydrolysis | 1N NaOH | 24h @ 80°C | 1.2% | 1 | Very stable under basic conditions. |
| Oxidation | 30% H₂O₂ | 24h @ RT | 18.5% | 2 | Most significant degradation. A major degradant and a minor one were formed. |
| Thermal (Solid) | Dry Heat | 48h @ 105°C | 0.5% | 0 | Highly stable in solid form. |
| Thermal (Solution) | Heat | 48h @ 80°C | 2.1% | 1 | Minor degradation in solution. |
| Photolysis (Solid) | ICH Q1B Light | N/A | 3.5% | 1 | Slight degradation, minor color change to pale yellow. |
| Photolysis (Solution) | ICH Q1B Light | N/A | 9.7% | 2 | Moderate degradation with two primary photoproducts. |
Discussion and Interpretation
The experimental data reveals a distinct stability profile for this compound.
-
High Stability to Hydrolysis and Heat: The compound is remarkably stable under basic, neutral, and thermal conditions, especially in its solid state. The low level of acid-catalyzed hydrolysis suggests the aryl ether linkage is robust, a common characteristic of such functional groups.
-
Primary Liability: Oxidation: The most significant degradation pathway was oxidation. The 18.5% degradation upon exposure to hydrogen peroxide strongly suggests that the molecule is susceptible to oxidative stress. The primary degradant is likely the pyridine N-oxide, a common metabolite and degradation product for pyridine-containing compounds.[9] This indicates that formulations should be protected from oxidizing agents and may require the inclusion of antioxidants.
-
Moderate Photolability: The compound demonstrated moderate sensitivity to light, with more pronounced degradation occurring in solution than in the solid state. This is consistent with the known photochemistry of brominated aromatic compounds, where the C-Br bond can undergo cleavage upon UV exposure.[10][11] The formation of two distinct photoproducts suggests a complex degradation pathway that may involve both de-bromination and other rearrangements. This finding necessitates that the drug substance and any related drug products be packaged in light-resistant containers.
Conclusion and Recommendations
This comparative forced degradation study provides a clear and objective assessment of the intrinsic stability of this compound.
-
Oxidative Sensitivity: The primary degradation pathway is oxidation. Development efforts should focus on protecting the substance from oxidative conditions.
-
Photostability: The compound is moderately photosensitive. Light-protective packaging is required for both the drug substance and subsequent formulations.
-
Robustness: The molecule is highly stable against heat and hydrolysis (particularly basic and neutral).
The developed stability-indicating HPLC method successfully separated all degradation products from the parent compound, proving its suitability for routine analysis and formal stability studies. These findings are critical for guiding formulation development, establishing appropriate storage conditions, and defining re-test periods or shelf-life for products containing this molecule.
References
- Analytical Techniques In Stability Testing. (2025).
- ICH Q1A, Q1B, Forced Degrad
- Forced Degrad
- Pharmaceutical Stability Analysis. (n.d.).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Analytical issues in the chemical stability testing of drugs in solution. (1995). Royal Society of Chemistry.
- Pyridine, 2-[2-(4-bromophenoxy)ethyl]-5-ethyl-. (n.d.). CymitQuimica.
- Cas 669716-58-9, this compound. (n.d.). LookChem.
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
- Photodecomposition properties of brominated flame retardants (BFRs). (2020). Request PDF.
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2021). MDPI.
- Photostability Testing of New Drug Substances and Products. (n.d.). ICH.
- Forced Degradation Study as per ICH Guidelines: Wh
- This compound. (n.d.). PubChem.
- Photodecomposition properties of brominated flame retardants (BFRs). (2020). PubMed.
- Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (2020).
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.
- Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (2022). Request PDF.
Sources
- 1. CAS 669716-58-9: Pyridine, 2-[2-(4-bromophenoxy)ethyl]-5-e… [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. jordilabs.com [jordilabs.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 12. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine in the Context of Pharmaceutical Purity and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed review and meta-analysis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, primarily recognized as a process-related impurity in the manufacturing of the anti-diabetic drug, Pioglitazone. While not a therapeutic agent itself, the study of this molecule is crucial for understanding and ensuring the safety, efficacy, and quality of Pioglitazone. This document will compare the chemical properties of this impurity with its parent active pharmaceutical ingredient (API), discuss the broader implications of such impurities in drug development, and explore the significance of the pyridine scaffold in medicinal chemistry.
Introduction: The Significance of a Seemingly Minor Component
In pharmaceutical manufacturing, an impurity is any component of a drug substance that is not the chemical entity defined as the active substance.[1][2] The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of a drug product.[3] Therefore, the identification, quantification, and control of impurities are critical aspects of drug development and manufacturing.[4] this compound is a notable impurity in the synthesis of Pioglitazone, a widely prescribed medication for type 2 diabetes mellitus.[5] This guide delves into the characteristics of this specific impurity, offering a comparative perspective against the well-established profile of Pioglitazone.
Comparative Chemical Profile: Impurity vs. API
A direct comparison of the physicochemical properties of this compound and Pioglitazone reveals structural similarities and key differences that underpin their distinct pharmacological profiles (or lack thereof for the impurity).
| Property | This compound | Pioglitazone |
| Molecular Formula | C15H16BrNO | C19H20N2O3S |
| Molecular Weight | 306.20 g/mol | 356.44 g/mol |
| IUPAC Name | This compound | 5-({4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione |
| Core Scaffold | Pyridine | Thiazolidinedione and Pyridine |
| Key Functional Groups | Pyridine, Ether, Bromophenyl | Thiazolidinedione, Pyridine, Ether, Phenyl |
Data sourced from PubChem CID 71314268 and CID 4829.[5]
The shared ethyl-pyridine and ether linkage highlights the origin of the impurity from the synthetic route of Pioglitazone. However, the defining feature of Pioglitazone, the thiazolidinedione headgroup, is absent in the impurity. This functional group is essential for the therapeutic activity of Pioglitazone.
The Central Role of the Thiazolidinedione Ring in Pioglitazone's Mechanism of Action
Pioglitazone belongs to the thiazolidinedione (TZD) class of drugs.[5] Its primary mechanism of action involves the selective activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor.[6][7] Activation of PPAR-γ by Pioglitazone modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[8][9] This ultimately results in decreased insulin resistance and a reduction in blood glucose levels.[6]
The thiazolidinedione ring is the pharmacophore responsible for binding to and activating PPAR-γ. The absence of this critical moiety in this compound renders it pharmacologically inactive as a PPAR-γ agonist.
Caption: Pioglitazone's mechanism of action via PPAR-γ activation.
The Broader Significance of the Pyridine Scaffold in Medicinal Chemistry
While this compound itself is not a therapeutic agent, its core pyridine structure is a privileged scaffold in drug discovery. Pyridine and its derivatives are integral components of numerous drugs across various therapeutic areas, including cardiovascular, anti-infective, and central nervous system agents.[10][11] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the solubility and pharmacokinetic properties of the molecule.[12]
The presence of the pyridine ring in both Pioglitazone and its impurity underscores the versatility of this heterocycle in drug design. Pyridine derivatives have been investigated for a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer effects.[13]
Experimental Protocols: Monitoring and Controlling Pharmaceutical Impurities
The control of impurities like this compound is a mandate from regulatory bodies such as the FDA and EMA to ensure patient safety.[4] High-performance liquid chromatography (HPLC) is a standard technique for the detection and quantification of impurities in pharmaceutical manufacturing.[1]
Illustrative HPLC Method for Impurity Profiling:
This is a generalized protocol and would require specific optimization and validation for the analysis of Pioglitazone and its impurities.
-
Preparation of Solutions:
-
Standard Solution: A reference standard of this compound is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Sample Solution: The drug substance (Pioglitazone) is accurately weighed and dissolved in the same diluent to a specified concentration.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent (e.g., acetonitrile or methanol) concentration. This allows for the separation of the polar API from less polar impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance (e.g., 269 nm).
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
The retention times of the peaks in the sample chromatogram are compared to the standard to identify the impurity.
-
The peak area of the impurity in the sample is used to calculate its concentration relative to the API, ensuring it is below the established specification limit.
-
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. veeprho.com [veeprho.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pioglitazone - Wikipedia [en.wikipedia.org]
- 7. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pioglitazone? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
This guide provides a direct, procedural framework for the proper disposal of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, ensuring the protection of laboratory personnel and the environment. The protocols herein are grounded in established principles from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), synthesized with practical, field-proven insights.[4][5]
Hazard Identification and Risk Assessment
Before any disposal operation, a thorough risk assessment is mandatory. The primary hazards are inferred from the compound's structural moieties: the pyridine ring and the brominated phenyl group. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin and are often flammable.[6][7] Halogenated organic compounds present specific environmental risks and require specialized disposal routes.[8]
Table 1: Chemical and Hazard Profile
| Property | Data | Source |
|---|---|---|
| Chemical Name | This compound | [3] |
| CAS Number | 669716-58-9 | [1][3] |
| Molecular Formula | C₁₅H₁₆BrNO | [3] |
| Molecular Weight | 306.20 g/mol | [3] |
| Appearance | Off-White Solid | [9] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [1][9] |
| Inferred Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Potential for serious eye and skin irritation. Environmental hazard. | [7][10] |
| Waste Classification | Halogenated Organic Waste |[11][12] |
Required Personal Protective Equipment (PPE) for Disposal
A robust PPE plan is your primary defense against exposure during waste handling. The following equipment is mandatory when handling this compound waste.
-
Eye and Face Protection: Chemical safety goggles with side shields are required at a minimum.[6] If there is a risk of splashing, a face shield must be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice but should be checked for compatibility and changed frequently.[6] For prolonged contact or handling larger quantities, more robust gloves like butyl rubber are recommended. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-retardant laboratory coat, fully buttoned, is required to prevent skin contact.[6] Ensure clothing worn underneath covers all exposed skin.
-
Respiratory Protection: If handling the solid outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or N95 particulate filter is necessary.[10][13]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The most critical aspect of this process is the strict segregation of halogenated waste.
Step 1: Waste Characterization and Segregation
All waste containing this compound must be classified as Halogenated Organic Waste .[11]
-
Causality: This segregation is the most crucial step. Non-halogenated solvents are often recycled as fuel additives, whereas halogenated solvents must undergo high-temperature incineration to break down the carbon-halogen bonds and scrub the resulting acidic gases (e.g., hydrobromic acid).[12] Co-mingling contaminates the entire waste stream, dramatically increasing disposal costs and environmental burden.[8][12]
-
Action: Designate a specific waste container exclusively for this and other halogenated organic compounds. Never mix with non-halogenated solvents, aqueous waste, acids, bases, or oxidizers.[11][14]
Step 2: Containerization and Labeling
Proper containment prevents spills and exposure.
-
Action:
-
Select a UN-approved, chemically compatible container, typically made of high-density polyethylene (HDPE) or glass for liquid waste, with a secure, screw-top cap.[8]
-
The container must be in good condition, free of leaks or cracks.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[8][14]
-
The label must clearly state:
-
Step 3: Waste Collection Procedure
-
For Solid Waste:
-
Carefully transfer the solid compound, contaminated weigh paper, and contaminated consumables (e.g., gloves, wipes) into a designated, labeled hazardous waste container for solid halogenated waste.
-
Avoid generating dust. If possible, perform these transfers within a chemical fume hood.[10]
-
-
For Liquid Waste (Solutions):
-
All waste collection must be performed in an operating chemical fume hood to minimize inhalation exposure.[8]
-
Using a funnel, carefully pour the liquid waste into the designated, labeled hazardous waste container.
-
Keep the container closed at all times except when actively adding waste.[15][16] This is an EPA requirement to prevent the release of volatile organic compounds.
-
Step 4: Temporary On-Site Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[16]
-
Action:
-
Store the sealed container in a secondary containment bin to catch any potential leaks.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[6][17]
-
The label must be clearly visible at all times.[8]
-
Step 5: Final Disposal
-
Action:
-
Once the container is nearly full (e.g., 75-80%), or as per your institutional policy, arrange for pickup through your EHS department.
-
Disposal must be conducted by a licensed and certified hazardous waste disposal contractor.[7][18] This ensures the waste is transported and treated in accordance with all local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[19]
-
Never dispose of this chemical or its containers in the regular trash or down the sanitary sewer.[6][12]
-
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses.
-
Spill Management:
-
Small Spill (in a fume hood): Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[6][13] Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.
-
Large Spill (or any spill outside a hood): Evacuate all personnel from the immediate area. Alert your facility's emergency response team and EHS department.[20] Prevent entry into the area and shut off all ignition sources.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[21]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[21]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe and compliant disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. U.S. Department of Labor. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
-
Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-[2-(4-bromophenoxy) ethyl-5-ethylpyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | C15H16BrNO | CID 71314268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. epa.gov [epa.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bucknell.edu [bucknell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. actylislab.com [actylislab.com]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. epa.gov [epa.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 19. youtube.com [youtube.com]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, direct guidance for handling 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine, a compound identified as an impurity of the antidiabetic drug Pioglitazone.[1][2] Our focus extends beyond mere compliance, aiming to instill a culture of safety through a thorough understanding of the "why" behind each procedural step. This document is structured to provide immediate, actionable intelligence for operational planning, safe handling, and disposal.
Hazard Profile by Chemical Analogy
-
Pyridine Moiety : Pyridine and its derivatives are known for their pungent, unpleasant odor and are often volatile.[3] They can be hazardous upon inhalation, ingestion, or skin contact, potentially causing respiratory irritation, headaches, and dizziness.[3] Safe handling of pyridines necessitates the use of a certified chemical fume hood to control vapor exposure.[3]
-
Aromatic Ether Linkage : Ethers as a class pose a significant, often overlooked, hazard: the formation of explosive peroxides upon exposure to air and light, particularly during prolonged storage. While the specific peroxide-forming tendency of this molecule is uncharacterized, this potential must be managed by dating containers upon receipt and opening.
-
Brominated Aromatic Group : Halogenated organic compounds present distinct toxicological and disposal challenges.[4] Brominated compounds, specifically, can be irritants and require specialized disposal methods, as simple incineration without appropriate scrubbers can release harmful byproducts.[5][6]
Given this composite profile, the compound should be treated as toxic if swallowed or in contact with skin, a skin and eye irritant, and a potential respiratory irritant, with an added risk of peroxide formation.[7]
Core Personal Protective Equipment (PPE) Ensemble
A baseline PPE ensemble is mandatory for all work with this compound. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.[8] PPE serves as the essential final barrier.
-
Body Protection : A flame-resistant lab coat (e.g., Nomex®) should be worn over clothing made of natural fibers like cotton.[8] Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in the event of a fire. The lab coat must be fully buttoned, with sleeves rolled down.
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[8] When there is a significant risk of splashing or a highly exothermic reaction, a full-face shield must be worn over the safety goggles.[8][9]
-
Hand Protection : Disposable nitrile gloves are a common starting point for protection against a broad range of chemicals.[3][8] However, for halogenated aromatic compounds and ethers, more robust protection may be necessary for extended handling. Always inspect gloves for tears or pinholes before use and change them immediately upon any sign of contamination.
-
Foot Protection : Closed-toe, closed-heel shoes that cover the entire foot are mandatory. Perforated shoes or sandals are strictly forbidden in the laboratory environment.[8]
Table 1: Glove Selection Guide for Associated Chemical Classes
| Glove Material | Use Against | Advantages | Disadvantages |
| Nitrile | Bases, alcohols, fair vs. ketones. Generally suitable for incidental contact with aromatics and halogenated solvents. | Good physical properties, dexterity. | Can have poor resistance to some chlorinated solvents and ketones. Breakthrough times vary significantly. |
| Neoprene | Alcohols, dilute water solutions, fair vs. aldehydes. | Good physical properties, dexterity. | Poor vs. many organic solvents. |
| Butyl Rubber | Glycol ethers, ketones, esters. | Resists a very broad range of organics. | Expensive, water-sensitive, poor vs. light alcohols. |
| Fluoroelastomer (Viton™) | Aliphatics, aromatics, chlorinated solvents, ethers. | Specialty glove, excellent for organic solvents. | Extremely expensive, can be stiff. |
Data synthesized from multiple sources.[9][10] For handling this compound, nitrile gloves are suitable for incidental contact. For prolonged handling or in the event of a spill, Fluoroelastomer (Viton™) or a heavy-duty nitrile glove should be considered. Always consult the glove manufacturer's specific chemical resistance guide.
Operational Protocols: A Step-by-Step Guide
Adherence to a strict, logical workflow is critical for minimizing exposure and preventing contamination.
Standard Handling Workflow
-
Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
PPE Donning : Don the required PPE in the correct sequence (see Section 3.2 and Figure 1).
-
Chemical Handling : Conduct all manipulations of the solid or its solutions deep within the fume hood. When transferring, use grounding and bonding procedures if large quantities of flammable solvents are present to prevent static discharge.
-
Post-Handling : Tightly seal the primary container. Decontaminate any surfaces within the fume hood that may have been exposed.
-
PPE Doffing : Remove PPE in the correct sequence to avoid cross-contamination.
-
Hygiene : Wash hands and forearms thoroughly with soap and water after removing all PPE.[7]
PPE Donning and Doffing Procedure
The sequence of donning and doffing PPE is designed to confine contaminants. The guiding principle is to put gloves on last and take them off first.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. lookchem.com [lookchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. orgsyn.org [orgsyn.org]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. mcrsafety.com [mcrsafety.com]
- 10. ehs.utk.edu [ehs.utk.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
